IRINOTECAN HCl)trihydrate)
描述
IRINOTECAN HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 5 approved and 95 investigational indications. This drug has a black box warning from the FDA.
Structure
3D Structure of Parent
属性
CAS 编号 |
136572-09-3 |
|---|---|
分子式 |
C33H41ClN4O7 |
分子量 |
641.2 g/mol |
IUPAC 名称 |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1 |
InChI 键 |
OHNBIIZWIUBGTK-NYPSMHOZSA-N |
手性 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
规范 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
外观 |
Yellow solid powder |
其他CAS编号 |
136572-09-3 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7 Ethyl 10 hydroxycamptothecin 7-ethyl-10-hydroxycamptothecin Camptosar Camptothecin 11 camptothecin-11 CPT 11 CPT-11 CPT11 irinotecan irinotecan hydrochloride Irrinotecan NK012 compound SN 38 SN 38 11 SN-38 SN-38-11 SN3811 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Conversion of Irinotecan to SN-38
This technical guide provides a comprehensive overview of the in vitro conversion of the anticancer prodrug irinotecan (B1672180) (CPT-11) to its active metabolite, SN-38. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic processes, experimental protocols, and quantitative data associated with this critical bioactivation step.
Introduction
Irinotecan is a water-soluble derivative of the plant alkaloid camptothecin (B557342) and a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1][2] Its therapeutic efficacy is dependent on its conversion to the highly potent topoisomerase I inhibitor, SN-38.[1][3] This bioactivation is primarily catalyzed by carboxylesterases (CEs), a class of enzymes found in various tissues.[4][5][6] Understanding the kinetics and mechanisms of this conversion is paramount for predicting drug efficacy, managing toxicity, and developing novel therapeutic strategies.
The Enzymatic Conversion of Irinotecan to SN-38
The metabolic activation of irinotecan to SN-38 is a hydrolytic reaction mediated by carboxylesterases.[5][6] In humans, two main isoforms, human carboxylesterase-1 (hCE-1) and human carboxylesterase-2 (hCE-2), are involved in this process, with hCE-2 demonstrating significantly higher efficiency in SN-38 production.[7][8] The liver is the primary site of this conversion, although significant activity is also observed in the intestines, plasma, and tumor tissues.[4][6][9]
The active form of both irinotecan and SN-38 is the lactone configuration, which can reversibly hydrolyze to an inactive carboxylate form in a pH-dependent manner.[1][10] The conversion of the lactone form of irinotecan to SN-38 is more efficient than that of the carboxylate form.[10]
Following its formation, SN-38 can be further metabolized, primarily in the liver, to the inactive SN-38 glucuronide (SN-38G) by UDP-glucuronosyltransferases (UGTs), which is then eliminated.[1][3][11] However, SN-38G can be converted back to active SN-38 by β-glucuronidase, an enzyme that can be abundant in some tumor microenvironments.[1]
Quantitative Analysis of Irinotecan to SN-38 Conversion
The efficiency of irinotecan conversion to SN-38 varies significantly depending on the carboxylesterase isoform and the tissue source. The following tables summarize key kinetic parameters and conversion rates reported in the literature.
Table 1: Kinetic Parameters of Human Carboxylesterases for Irinotecan Hydrolysis
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |
| hCE-1 | 43 | 0.53 | 0.012 | [8] |
| hCE-2 | 3.4 | 2.5 | 0.735 | [8] |
hCE-2 demonstrates a much higher affinity (lower Km) and a greater maximal reaction velocity (Vmax) for irinotecan compared to hCE-1, resulting in a significantly higher catalytic efficiency.[7][8]
Table 2: In Vitro Conversion Rates of Irinotecan to SN-38 in Various Human Tissues
| Tissue | Preparation | Conversion Rate | Reference |
| Liver | S9 Fraction | 8.57 ± 10.4 pmol/min/mg protein | [6] |
| Duodenum | S9 Fraction | 5.06 ± 3.7 pmol/min/mg protein | [6] |
| Jejunum | S9 Fraction | 6.44 ± 2.8 pmol/min/mg protein | [6] |
| Ileum | S9 Fraction | 4.81 ± 2.4 pmol/min/mg protein | [6] |
| Colon | S9 Fraction | 1.93 ± 1.5 pmol/min/mg protein | [6] |
| Colorectal Tumor | Homogenate | 0.30 ± 0.14 pmol/min/mg protein | [1] |
| Normal Colon Mucosa | Homogenate | 0.77 ± 0.59 pmol/min/mg protein | [1] |
| Plasma | - | 515.9 ± 50.1 pmol/mL/h | [4][9] |
These data highlight the significant contribution of both hepatic and extrahepatic tissues to the activation of irinotecan.
Experimental Protocol for In Vitro Irinotecan to SN-38 Conversion Assay
This section provides a generalized protocol for measuring the conversion of irinotecan to SN-38 in vitro using human liver microsomes or S9 fractions.
4.1. Materials and Reagents
-
Irinotecan hydrochloride
-
SN-38
-
Human liver microsomes or S9 fraction
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Methanol
-
Internal standard for HPLC analysis (e.g., camptothecin)
-
Water bath or incubator at 37°C
-
HPLC system with fluorescence or mass spectrometry detector
4.2. Experimental Workflow
4.3. Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of irinotecan in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions of irinotecan by diluting the stock solution in the reaction buffer (0.1 M phosphate buffer, pH 7.4).
-
Prepare a suspension of human liver microsomes or S9 fraction in the reaction buffer to the desired protein concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the irinotecan working solution at 37°C for 5-10 minutes.[1]
-
Initiate the reaction by adding the enzyme suspension to the pre-warmed irinotecan solution. The final reaction volume is typically small (e.g., 50-200 µL).[1]
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). Gentle shaking may be applied.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of a cold organic solvent mixture, such as methanol/acetonitrile (1:1, v/v), containing the internal standard.[1] This step also serves to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC method with either fluorescence or mass spectrometry detection.[4][12][13]
-
A C18 reverse-phase column is commonly used for separation.[12][13]
-
The mobile phase often consists of a gradient of acetonitrile and an acidic aqueous buffer (e.g., water with 0.1% formic acid or acetic acid).[13][14]
-
Quantify the concentration of SN-38 by comparing the peak area ratio of SN-38 to the internal standard against a standard curve prepared with known concentrations of SN-38.
-
Mechanism of Action of SN-38
The cytotoxic effect of SN-38 stems from its ability to inhibit DNA topoisomerase I.[3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the DNA replication machinery, ultimately triggering cell cycle arrest and apoptosis.
Conclusion
The in vitro conversion of irinotecan to SN-38 is a multifaceted process that is critical to the drug's anticancer activity. A thorough understanding of the enzymes involved, their kinetics, and the appropriate experimental methodologies is essential for researchers in oncology and drug development. This guide provides a foundational framework for conducting and interpreting in vitro studies of irinotecan metabolism, facilitating further research into optimizing its therapeutic potential.
References
- 1. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activation of irinotecan to SN-38 by human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro conversion of irinotecan to SN‐38 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 14. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of SN-38: A Technical Guide to Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of SN-38, the active metabolite of the chemotherapeutic agent irinotecan, as a potent inhibitor of human DNA topoisomerase I (Top1). This document outlines the molecular interactions, cellular consequences, and standard methodologies for evaluating the inhibitory activity of SN-38, serving as a critical resource for professionals in oncology research and drug development.
The Critical Role of Topoisomerase I in DNA Topology
DNA topoisomerases are indispensable enzymes that modulate the topological state of DNA, a process essential for DNA replication, transcription, and recombination.[1] Human Topoisomerase I alleviates torsional stress in the DNA helix by inducing transient single-strand breaks. The catalytic cycle involves a transesterification reaction where a tyrosine residue in the enzyme's active site attacks a phosphodiester bond in the DNA backbone. This forms a covalent intermediate known as the 3'-phosphotyrosyl complex, leaving a free 5'-hydroxyl end. This cleavage allows for the controlled rotation of the intact DNA strand, followed by a second transesterification reaction that re-ligates the DNA backbone and releases the enzyme.[1]
SN-38's Mechanism of Action: Interfacial Inhibition
SN-38 exerts its cytotoxic effects not by directly inhibiting the catalytic activity of Topoisomerase I, but by acting as an interfacial inhibitor. It specifically binds to the transient Top1-DNA covalent complex, effectively trapping it.[1][2] This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand DNA break.[2] The SN-38 molecule intercalates at the site of cleavage, stacking against the purine (B94841) base and forming a hydrogen bond network with both the enzyme and DNA.[1] This transforms the transient Topoisomerase I enzyme from a vital cellular tool into a static, DNA-damaging adduct.[1] When a DNA replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break, which triggers cell cycle arrest and apoptosis.[1][2][3]
Signaling Pathway of SN-38 Induced DNA Damage and Cell Death
The formation of double-strand breaks initiates a cascade of DNA damage response pathways. A key sensor protein, ATM (Ataxia-Telangiectasia Mutated), is recruited to the site of damage.[4] This triggers the activation of downstream signaling molecules, including the ATM-Chk1-p53 pathway, which can lead to cell cycle arrest and apoptosis.[4]
Quantitative Analysis of SN-38 Activity
The potency of SN-38 has been quantified across various assays and cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| DNA Synthesis Inhibition | P388 cells | 0.077 µM | [5] |
| RNA Synthesis Inhibition | P388 cells | 1.3 µM | [6] |
| Cytotoxicity (MTT Assay) | LoVo (colon cancer) | 20 nM | [6] |
| Cytotoxicity (MTT Assay) | HCT116 (colon cancer) | 50 nM | [6] |
| Cytotoxicity (MTT Assay) | HT29 (colon cancer) | 130 nM | [6] |
| Cytotoxicity (Clonogenic Assay) | HCT-8 (colon cancer) | 8 ± 2 nM | [7] |
Experimental Protocols for Assessing SN-38 Inhibition
Several experimental approaches are employed to characterize the topoisomerase I inhibitory activity of SN-38.
In Vitro Topoisomerase I Inhibition Assay
This assay directly measures the ability of SN-38 to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.25 mM EDTA, 0.25 mM dithiothreitol, 15 µg/mL bovine serum albumin, and 5% glycerol.[5]
-
Incubation: One unit of topoisomerase I, the test compound (SN-38), and 0.5 µg of supercoiled SV40 DNA are added to the reaction buffer. The mixture is incubated for 10 minutes at 37°C.[5]
-
Reaction Termination: The reaction is stopped by adding a solution of 1% sodium dodecyl sulfate (B86663) (SDS), 20 mM EDTA, and 0.5 mg/mL proteinase K, followed by a 30-minute incubation at 37°C.[5]
-
Gel Electrophoresis: The DNA samples are mixed with a loading buffer and separated on a 0.8% agarose (B213101) gel. Electrophoresis is performed at a low voltage for an extended period to resolve the supercoiled, relaxed, and nicked forms of DNA.[5]
-
Visualization: The gel is stained with ethidium (B1194527) bromide and photographed under UV light. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[5]
Experimental Workflow for In Vitro Topoisomerase I Inhibition Assay
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with SN-38.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.[6][8]
-
Drug Treatment: A range of SN-38 concentrations is added to the wells, and the plates are incubated for 48 hours.[6][8]
-
MTT Addition: The drug-containing medium is removed, and a medium containing MTT (0.5 mg/mL) is added. The plates are incubated for 3 hours.[6][8]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is discarded, and a solution of acidified sodium dodecyl sulphate is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The optical density is measured at a specific wavelength to determine the amount of formazan, which is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of SN-38 on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are incubated with SN-38 for a specified period (e.g., 48 hours).[9]
-
Cell Harvesting and Fixation: Cells are harvested, fixed in cold 70% ethanol, and stored.[9]
-
Staining: The fixed cells are incubated in a solution containing propidium (B1200493) iodide (a fluorescent DNA intercalator) and RNase A.[9]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed.[9] Treatment with SN-38 typically leads to an accumulation of cells in the S and G2 phases.[7][9][10]
Conclusion
SN-38 is a potent topoisomerase I inhibitor with a well-defined mechanism of action that leads to DNA damage and apoptosis in cancer cells. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemotherapeutic agent. A thorough understanding of its molecular interactions and cellular effects is crucial for the continued development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Effect of adding the topoisomerase I poison 7-ethyl-10-hydroxycamptothecin (SN-38) to 5-fluorouracil and folinic acid in HCT-8 cells: elevated dTTP pools and enhanced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Solubility of Irinotecan HCl Trihydrate in DMSO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of Irinotecan HCl trihydrate in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for the preparation of stock solutions in research and preclinical studies. The document includes quantitative solubility data, detailed experimental protocols for dissolution, and diagrams illustrating the compound's mechanism of action and a typical laboratory workflow.
Quantitative Solubility Data
Irinotecan HCl trihydrate, a topoisomerase I inhibitor, is sparingly soluble in aqueous solutions but exhibits significantly higher solubility in organic solvents like DMSO.[1] The solubility can vary based on the specific batch, purity, temperature, and the freshness of the DMSO used, as moisture absorption can reduce solubility.[2] Several suppliers and databases report a range of solubility values, which are summarized below.
Table 1: Reported Solubility of Irinotecan HCl Trihydrate in DMSO
| Solubility (mg/mL) | Molar Concentration (mM)* | Experimental Conditions | Source(s) |
| ~20 mg/mL | ~29.5 mM | Not specified | Cayman Chemical[1] |
| 50 mg/mL | 73.84 mM | Requires sonication. Hygroscopic DMSO can reduce solubility. | MedChemExpress, Sigma-Aldrich[3][4] |
| 100 mg/mL | 147.67 mM | Use fresh DMSO. | Selleck Chemicals, Fisher Scientific[2][5] |
| 135 mg/mL | 199.35 mM | Tested in-house at 25°C. | Selleck Chemicals[6] |
| 187.5 mg/mL | 276.88 mM | Requires warming in a 50°C water bath and ultrasonication. | Selleck Chemicals[2] |
*Calculated based on a molecular weight of 677.18 g/mol for Irinotecan HCl trihydrate.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a standard method for preparing a concentrated stock solution of Irinotecan HCl trihydrate in DMSO for use in in vitro assays.
Materials:
-
Irinotecan HCl trihydrate powder (MW: 677.18 g/mol )
-
Anhydrous/fresh, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-Weighing Preparation: Before opening, bring the vial of Irinotecan HCl trihydrate powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of powder in a sterile container. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.77 mg of Irinotecan HCl trihydrate.
-
Solvent Addition: Add the calculated volume of fresh, sterile DMSO to the powder. For the example above, add 1 mL of DMSO. Note: It is crucial to use fresh DMSO, as absorbed moisture can significantly decrease the solubility of the compound.[2]
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 50°C) and/or sonication can be applied to achieve complete solubilization.[2][4] Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional): Solutions prepared in 100% DMSO are generally considered self-sterilizing. Filtration is typically not required and may lead to compound loss. If dilution into an aqueous buffer is performed, the final solution should be sterile-filtered through a 0.22 µm filter.
-
Aliquoting and Storage:
Working Dilutions for Cell Culture:
For cell-based assays, the DMSO stock solution is further diluted in cell culture medium. The final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[9]
-
Example: To treat cells with a final concentration of 10 µM Irinotecan, a 1:1000 dilution of the 10 mM stock solution is required (e.g., add 1 µL of stock to 1 mL of culture medium). This results in a final DMSO concentration of 0.1%.
Visualization of Workflow and Mechanism
Workflow for Stock Solution Preparation
The following diagram illustrates the standard laboratory workflow for preparing a DMSO stock solution of Irinotecan HCl trihydrate for use in cell culture experiments.
Workflow for preparing and using Irinotecan stock solution.
Mechanism of Action: Topoisomerase I Inhibition
Irinotecan is a prodrug that is metabolically converted to its active form, SN-38.[10] SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[10] This leads to the stabilization of the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks.[10] When a DNA replication fork collides with this complex, it results in the formation of lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[10][11]
Simplified signaling pathway of Irinotecan's mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. イリノテカン 一塩酸塩 三水和物 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Irinotecan hydrochloride trihydrate, 99% | Fisher Scientific [fishersci.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. chembk.com [chembk.com]
- 8. Irinotecan hydrochloride trihydrate|supplier DC Chemicals [dcchemicals.com]
- 9. lifetein.com [lifetein.com]
- 10. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 11. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of Irinotecan in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180), a semisynthetic derivative of the natural alkaloid camptothecin, is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1] As a prodrug, its efficacy hinges on the in vivo conversion to the active metabolite, SN-38, a potent topoisomerase I inhibitor.[2] The chemical stability of irinotecan in aqueous solutions is a critical parameter influencing its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability of irinotecan, focusing on the impact of pH, temperature, light, and formulation excipients. Detailed experimental protocols for stability assessment and a summary of quantitative stability data are presented to aid researchers and drug development professionals in optimizing the formulation and clinical administration of this vital chemotherapeutic agent.
The core of irinotecan's chemical structure features a five-ring system with a crucial α-hydroxy-δ-lactone ring (the E-ring). The integrity of this lactone ring is paramount for its antitumor activity.[2] The primary degradation pathway for irinotecan in aqueous solutions is the reversible, pH-dependent hydrolysis of this lactone ring to an inactive open-ring carboxylate form.[3][4] This equilibrium is a key focus of stability studies, as the inactive carboxylate form does not exhibit the desired topoisomerase I inhibition.
Factors Affecting Irinotecan Stability
The stability of irinotecan in aqueous solutions is influenced by a confluence of environmental and formulation factors. Understanding these factors is essential for maintaining the drug's potency from manufacturing to patient administration.
pH
The pH of the aqueous medium is the most critical factor governing the stability of irinotecan. The equilibrium between the active lactone and inactive carboxylate forms is highly pH-dependent.
-
Acidic Conditions (pH < 4.0): In acidic solutions, the equilibrium strongly favors the closed-ring, active lactone form.[4] Formulations of irinotecan are often buffered with lactic acid to maintain an acidic pH and enhance stability.[4]
-
Neutral to Alkaline Conditions (pH ≥ 6.0): As the pH increases towards neutral and alkaline conditions, the rate and extent of hydrolysis to the inactive carboxylate form significantly increase.[3][5] At physiological pH (around 7.4), the equilibrium shifts towards the carboxylate form, which can impact the drug's activity upon administration.[6]
Temperature
Temperature plays a significant role in the kinetics of irinotecan degradation. Increased temperatures accelerate the rate of hydrolysis of the lactone ring.[3]
-
Refrigerated Storage (2-8 °C): Storing irinotecan solutions at refrigerated temperatures significantly slows down the degradation process, prolonging the shelf-life of both the concentrate and diluted infusion solutions.[7][8]
-
Room Temperature (15-30 °C): At room temperature, the rate of hydrolysis increases, necessitating shorter in-use times for diluted solutions.[7][8]
-
Elevated Temperatures (≥ 37 °C): At and above physiological temperatures, the degradation is further accelerated.[3]
Light
Irinotecan is known to be photolabile, and exposure to light can lead to the formation of various degradation products.[9][10]
-
Photodegradation Products: Exposure to laboratory light has been shown to produce several photodegradation products, some of which belong to the mappicine (B1196981) group of alkaloids.[9] Studies have identified multiple photodegradants, emphasizing the need for light protection.[11]
-
Protection from Light: It is crucial to protect irinotecan solutions from light during storage and administration to prevent photodegradation and the formation of potentially toxic byproducts.[4]
Infusion Solutions and Excipients
The composition of the infusion solution can impact the stability of irinotecan.
-
5% Dextrose Injection: This is often the preferred diluent for irinotecan as it provides a slightly acidic environment, which helps to maintain the stability of the lactone form.[3][7]
-
0.9% Sodium Chloride Injection: While also used, 0.9% sodium chloride injection is less acidic than 5% dextrose and may not offer the same level of protection against hydrolysis.[3] However, studies have shown adequate stability in this vehicle as well, particularly when stored under appropriate conditions.[4][8]
-
Excipients: Irinotecan formulations typically contain sorbitol and lactic acid. Lactic acid is used to maintain an acidic pH, while sorbitol acts as a tonicity agent.[12] The compatibility of irinotecan with other drugs and excipients should be carefully evaluated, as chemical interactions can occur.
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of irinotecan under various conditions, compiled from multiple studies.
Table 1: Stability of Irinotecan in Different Infusion Solutions at Various Temperatures
| Concentration | Infusion Solution | Storage Temperature (°C) | Stability (Time to <90% of Initial Concentration) | Reference(s) |
| 0.12 - 2.8 mg/mL | 5% Dextrose | 15-30 | Up to 24 hours | [7] |
| 0.12 - 2.8 mg/mL | 5% Dextrose | 2-8 | Up to 48 hours (light protected) | [7] |
| 0.12 - 2.5 mg/mL | 5% Dextrose | 20-25 | Up to 84 days (light protected) | [4] |
| 0.4, 1.0, 2.8 mg/mL | 5% Dextrose | 2-8 | At least 4 weeks | [8] |
| 0.4, 1.0, 2.8 mg/mL | 5% Dextrose | Room Temperature | At least 4 weeks (light protected) | [8] |
| 0.12 - 2.8 mg/mL | 0.9% Sodium Chloride | 15-30 | Up to 24 hours | [7] |
| 0.12 - 2.5 mg/mL | 0.9% Sodium Chloride | 20-25 | Up to 84 days (light protected) | [4] |
| 0.4, 1.0, 2.8 mg/mL | 0.9% Sodium Chloride | 2-8 | At least 4 weeks | [8] |
| 0.4, 1.0, 2.8 mg/mL | 0.9% Sodium Chloride | Room Temperature | At least 4 weeks (light protected) | [8] |
Table 2: Effect of pH on Irinotecan Stability
| pH | Temperature (°C) | Time | Remaining Lactone Form (%) | Reference(s) |
| 4.0 | 25 | 24 hours | >95 | [3] |
| 6.0 | 25 | 24 hours | ~80 | [3] |
| 7.4 | 25 | 24 hours | ~30 | [3] |
| < 4.0 | Not Specified | Not Specified | Favors active ring-closed form | [4] |
Table 3: Forced Degradation of Irinotecan
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference(s) |
| Acid Hydrolysis | 0.1 M HCl | 12 hours at 60°C | No significant degradation | [13] |
| Base Hydrolysis | 0.1 M NaOH | 12 hours at 60°C | Significant degradation | [13] |
| Oxidation | 3% H₂O₂ | 30 minutes (reflux) | Significant degradation | [13] |
| Thermal | 70°C | 12 hours | No significant degradation | [13] |
| Photolytic | UV and visible light | Not Specified | Significant degradation | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for assessing irinotecan stability.
High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
A stability-indicating HPLC method is the standard for quantifying irinotecan and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14][15] The composition can be isocratic or a gradient.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection is often performed at a wavelength of 254 nm or 370 nm.[16] Fluorescence detection provides higher sensitivity, with excitation and emission wavelengths around 370 nm and 420-540 nm, respectively.[16]
-
Sample Preparation: Irinotecan solutions are diluted to a suitable concentration with the mobile phase or a suitable diluent before injection.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[14]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Irinotecan solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60-80°C) for a specified period.[13][17]
-
Base Hydrolysis: The drug solution is exposed to a basic solution (e.g., 0.1 M NaOH) and may be heated to accelerate degradation.[17]
-
Oxidative Degradation: Irinotecan is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and may be heated.[17]
-
Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 70-105°C) for an extended period.[13]
-
Photolytic Degradation: Irinotecan solutions are exposed to controlled UV and visible light in a photostability chamber.[10]
Degradation Pathways and Mechanisms
The primary degradation pathways of irinotecan in aqueous solution are hydrolysis and photodegradation.
Hydrolysis: Lactone-Carboxylate Equilibrium
The reversible hydrolysis of the α-hydroxy-δ-lactone ring is the most significant degradation pathway for irinotecan in aqueous solutions. This reaction is catalyzed by both acid and base, but is much more pronounced at neutral and alkaline pH.
Caption: Reversible hydrolysis of irinotecan's lactone ring.
Photodegradation Pathway
Exposure to light leads to complex chemical transformations of the irinotecan molecule, resulting in a variety of photodegradation products. The exact structures of all photoproducts are numerous, but studies have identified several, including those from the mappicine alkaloid family.
Caption: Photodegradation of irinotecan into various products.
Metabolic Pathway Overview
While not a direct degradation in aqueous solution, understanding the metabolic pathway is crucial for drug development professionals. Irinotecan is a prodrug that is metabolically activated to SN-38. Both irinotecan and SN-38 can undergo lactone hydrolysis.
Caption: Simplified metabolic pathway of irinotecan.
Conclusion
The stability of irinotecan in aqueous solutions is a multifaceted issue of paramount importance for its clinical use. The reversible hydrolysis of the active lactone form to the inactive carboxylate form is the primary degradation pathway, which is significantly influenced by pH and temperature. Additionally, irinotecan's susceptibility to photodegradation necessitates protection from light. This technical guide has provided a comprehensive overview of these stability challenges, supported by quantitative data and detailed experimental protocols. By understanding and controlling these factors, researchers, scientists, and drug development professionals can ensure the optimal formulation, storage, and administration of irinotecan, thereby maximizing its therapeutic potential for cancer patients.
References
- 1. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irinotecan (CPT-11): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 5. researchgate.net [researchgate.net]
- 6. Biliary excretion of irinotecan and its metabolites. [sites.ualberta.ca]
- 7. globalrph.com [globalrph.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. boa.unimib.it [boa.unimib.it]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of irinotecan and its metabolite SN-38 in dried blood spots using high-performance liquid-chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Camptothecin Derivatives in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camptothecin (B557342) (CPT), a pentacyclic quinoline (B57606) alkaloid first isolated from the bark of Camptotheca acuminata, has emerged as a pivotal compound in cancer chemotherapy.[1] Its unique mechanism of action, potent antitumor activity, and the subsequent development of semi-synthetic derivatives have established a significant class of anticancer agents.[2] This technical guide provides an in-depth overview of camptothecin and its derivatives, focusing on their mechanism of action, key molecular pathways, quantitative efficacy data, and detailed experimental protocols relevant to cancer research.
The clinical utility of the parent compound, camptothecin, is hampered by its poor water solubility and the instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH.[3][4] These limitations spurred the development of derivatives with improved pharmacological properties.[3] Notably, topotecan (B1662842) and irinotecan (B1672180) have received regulatory approval and are utilized in the treatment of various malignancies, including ovarian, colorectal, and small-cell lung cancers.[3][5] Irinotecan itself is a prodrug that is metabolized to the more potent SN-38.[6]
The primary molecular target of camptothecin and its derivatives is DNA topoisomerase I (Topo I), a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[7] By stabilizing the Topo I-DNA cleavage complex, these compounds lead to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[6][8]
Mechanism of Action and Signaling Pathways
The antitumor activity of camptothecin derivatives is primarily attributed to their interaction with the Topo I-DNA complex.[9] Topo I relieves torsional stress in DNA by inducing a transient single-strand break, forming a covalent intermediate known as the cleavage complex.[8] Camptothecins intercalate into this complex, sterically hindering the religation of the DNA strand.[9]
The collision of the DNA replication fork with this stabilized ternary complex (CPT-Topo I-DNA) leads to the formation of a double-strand break (DSB), a highly cytotoxic lesion.[6][8] This DNA damage activates a complex cellular response, primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[10][11]
Upon sensing DNA damage, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[1] This activation leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[1] If the damage is irreparable, the cell is directed towards apoptosis. The tumor suppressor protein p53 plays a crucial role in this process, often being stabilized and activated following DNA damage, leading to the transcription of pro-apoptotic genes.[12][13] However, camptothecins can also induce apoptosis through p53-independent mechanisms.[14]
The signaling cascade ultimately converges on the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[15]
Quantitative Data on Camptothecin Derivatives
The cytotoxic efficacy of camptothecin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values can vary significantly depending on the specific derivative, the cancer cell line, and the duration of drug exposure.
| Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| Camptothecin | HT-29 (Colon) | 10 | [16] |
| MCF-7 (Breast) | 89 | [17] | |
| HCC1419 (Breast) | 67 | [17] | |
| Topotecan | HT-29 (Colon) | 33 | [16] |
| Irinotecan (CPT-11) | HT-29 (Colon) | >100 | [16] |
| SN-38 | HT-29 (Colon) | 8.8 | [16] |
| 9-Aminocamptothecin | HT-29 (Colon) | 19 | [16] |
Table 1: Comparative IC50 values of camptothecin and its derivatives in various cancer cell lines.
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.
Principle: Topo I relaxes supercoiled DNA. In the presence of an inhibitor, the supercoiled form persists. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.[7]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topo I reaction buffer, and sterile water.
-
Inhibitor Addition: Add various concentrations of the camptothecin derivative (or vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a purified human Topo I enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of Topo I is indicated by the persistence of the supercoiled DNA band.[18]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Drug Treatment: Treat the cells with a serial dilution of the camptothecin derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.[18]
-
MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT reagent (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[18][20]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[21]
Clonogenic Assay
This assay assesses the ability of a single cell to undergo unlimited division to form a colony.
Principle: The clonogenic assay measures the reproductive viability of cells after treatment with a cytotoxic agent. A colony is defined as a cluster of at least 50 cells.[9][22]
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Cell Seeding: Seed a known number of cells into petri dishes or 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.[9]
-
Drug Treatment: Treat the cells with the camptothecin derivative for a specified duration.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for 1-3 weeks, until visible colonies are formed in the control plates.[9]
-
Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like crystal violet.[8]
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is then calculated based on the number of colonies in the treated versus control plates.
DNA Fragmentation Assay
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Principle: During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. These fragments can be visualized as a "ladder" on an agarose gel.
Methodology:
-
Cell Treatment: Treat cells with the camptothecin derivative to induce apoptosis.
-
DNA Extraction: Lyse the cells and extract the genomic DNA. Protocols often use a lysis buffer containing detergents like Triton X-100.[23][24]
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
Agarose Gel Electrophoresis: Resuspend the DNA and run it on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. The presence of a DNA ladder is indicative of apoptosis.[25]
Conclusion
Camptothecin and its derivatives represent a cornerstone in the treatment of various cancers, primarily through their targeted inhibition of Topoisomerase I. The development of analogs like topotecan and irinotecan has successfully addressed some of the pharmacological limitations of the parent compound, leading to their established clinical use.[26] Ongoing research continues to explore novel derivatives and drug delivery systems to further enhance their therapeutic index.[27] A thorough understanding of their mechanism of action, the intricate signaling pathways they modulate, and the standardized methodologies for their evaluation are critical for researchers and clinicians working to advance cancer therapy. The protocols and data presented in this guide offer a comprehensive resource for the continued investigation and application of this important class of anticancer agents.
References
- 1. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Signaling Is Involved in Camptothecin-induced Cell Death [old-molcells.inforang.com]
- 6. rsc.org [rsc.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 23. scribd.com [scribd.com]
- 24. academic.oup.com [academic.oup.com]
- 25. agilent.com [agilent.com]
- 26. mdpi.com [mdpi.com]
- 27. Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy - ProQuest [proquest.com]
Activating the Attack: A Technical Guide to Irinotecan Prodrug Conversion by Carboxylesterases
Executive Summary: Irinotecan (B1672180) (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer.[1][2][3] As a prodrug, its efficacy is entirely dependent on its biotransformation into the highly potent topoisomerase I inhibitor, SN-38.[1][4][5][6][7] This activation is primarily catalyzed by a class of enzymes known as carboxylesterases (CES). Understanding the nuances of this metabolic conversion—including the specific roles of different CES isoforms, their kinetic properties, and their expression in various tissues—is critical for optimizing therapeutic strategies, managing toxicity, and developing novel drug delivery systems. This guide provides an in-depth examination of the enzymatic activation of irinotecan, tailored for researchers and drug development professionals.
The Metabolic Pathway of Irinotecan
Irinotecan's journey from an inactive prodrug to a cytotoxic agent involves several key enzymatic steps. While the activation to SN-38 is paramount, subsequent detoxification and alternative metabolic routes are also crucial determinants of both efficacy and toxicity.
The primary activation of irinotecan occurs through hydrolysis of the carbamate (B1207046) linkage, a reaction mediated by carboxylesterases to produce the active metabolite, SN-38.[2][3][7] This conversion happens predominantly in the liver, but also occurs in plasma, the intestines, and within tumor tissues themselves.[5][8] SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than its parent compound, irinotecan.[9]
Once formed, SN-38 is a substrate for detoxification by UDP-glucuronosyltransferase 1A1 (UGT1A1), which conjugates it to form the inactive SN-38 glucuronide (SN-38G).[1][2] This inactive form is then excreted. Concurrently, irinotecan can be metabolized by cytochrome P450 3A4 (CYP3A4) enzymes into inactive oxidative metabolites, primarily APC and NPC, creating a competing pathway that limits the formation of SN-38.[2][8][10]
The Role of Human Carboxylesterase Isoforms
In humans, two primary carboxylesterase isoforms, hCE1 and hCE2, are responsible for drug metabolism.[11] While both can hydrolyze irinotecan, they exhibit markedly different efficiencies and tissue distribution, making hCE2 the key enzyme for irinotecan activation at pharmacologically relevant concentrations.[12][13]
-
hCE1 (CES1): Predominantly found in the liver, with much lower levels in other tissues.[11] It has a lower affinity for irinotecan.
-
hCE2 (CES2): Highly expressed in the small intestine and liver.[11] hCE2 is considered the principal enzyme for irinotecan activation due to its significantly higher affinity and catalytic efficiency compared to hCE1.[9][12][13] Studies have shown that the catalytic efficiency of hCE2 is approximately 60-fold higher than that of hCE1.[13]
The expression of CES2 within tumor tissues is of particular interest, as local conversion of irinotecan to SN-38 could significantly enhance its antitumor activity.[9][14] Research has confirmed that CES2 is commonly expressed in various tumor types, including 70% of non-small cell lung cancers and 66% of tumors across 18 different cancer types, which may contribute to variable patient responses to irinotecan therapy.[9][14]
Data Presentation: Enzyme Kinetics and Cellular Activity
The following tables summarize the quantitative data regarding the enzymatic conversion of irinotecan and its cellular effects.
Table 1: Comparative Kinetics of Human Carboxylesterase Isoforms for Irinotecan
| Enzyme Isoform | Km (μM) | Relative Catalytic Efficiency (vs. hCE1) | Reference |
|---|---|---|---|
| hCE-1 | 43 | 1x | [13] |
| hCE-2 | 3.4 | 60x |[13] |
Table 2: Irinotecan Hydrolysis and Cytotoxicity in Transfected HT29 Cells
| Transfected cDNA | Irinotecan Hydrolysis Rate (pmol/mg protein/hr) | Irinotecan EC50 (μM) | Reference |
|---|---|---|---|
| hCE-1 | 1.0 | 6.8 | [12] |
| hCE-2 | 5.2 | 0.3 |[12] |
Experimental Protocols
Detailed and standardized methodologies are essential for accurately studying irinotecan metabolism. Below are protocols for key experiments.
Carboxylesterase Activity Assay
This protocol is designed to measure the rate of SN-38 formation from irinotecan in cell or tissue extracts.
-
Homogenate Preparation:
-
Harvest cells or tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the sample on ice using a sonicator or Dounce homogenizer.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cellular debris. The resulting supernatant is the cytosolic extract.
-
Determine the total protein concentration of the extract using a Bradford or BCA protein assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4) and the cell/tissue homogenate (e.g., 50-100 µg of total protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding irinotecan to a final concentration relevant to the study (e.g., 10 µM).
-
Incubate at 37°C for a specified time (e.g., 60 minutes). The reaction should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
-
SN-38 Quantification:
-
Centrifuge the terminated reaction mixture at high speed to precipitate proteins.
-
Analyze the supernatant for SN-38 concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (see Protocol 3.2).
-
Calculate the rate of SN-38 formation and normalize to the amount of protein used and the incubation time (e.g., in pmol/min/mg protein).
-
HPLC Analysis of Irinotecan and SN-38
This method allows for the separation and quantification of irinotecan and its metabolite SN-38.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium phosphate (B84403) buffer, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of ~380 nm and an emission wavelength of ~556 nm for SN-38. Irinotecan can be monitored at an excitation of ~370 nm and emission of ~420 nm.
-
Injection Volume: 20-50 µL.
-
-
Sample Preparation:
-
As described in Protocol 3.1, terminate the enzymatic reaction and precipitate proteins with acetonitrile.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of pure SN-38 and irinotecan.
-
Integrate the peak areas corresponding to SN-38 and irinotecan in the experimental samples.
-
Calculate the concentrations in the samples by interpolating from the standard curve.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of irinotecan on cancer cells, often used to compare the sensitivity of cells with varying CES expression levels.
-
Cell Seeding:
-
Plate cells (e.g., HT29 colorectal cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of irinotecan in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of irinotecan. Include a no-drug control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the viability data against the logarithm of the drug concentration and use a non-linear regression model to determine the EC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
References
- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. clinician.com [clinician.com]
- 4. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 7. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irinotecan activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of UGT1A1 in Irinotecan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme in the metabolism of the chemotherapeutic agent irinotecan (B1672180). A comprehensive understanding of this metabolic pathway is crucial for optimizing drug efficacy and minimizing toxicity, particularly in patient populations with genetic variations in the UGT1A1 gene. This document provides a detailed overview of the metabolic cascade, the clinical implications of genetic polymorphisms, quantitative data on pharmacokinetic parameters, and detailed experimental protocols for assessing UGT1A1 function and genotyping.
Introduction: Irinotecan and the Importance of UGT1A1
Irinotecan (CPT-11) is a prodrug widely used in the treatment of various solid tumors, most notably metastatic colorectal cancer. Its therapeutic efficacy is dependent on its conversion to the active metabolite, SN-38, a potent topoisomerase I inhibitor that induces tumor cell death. However, the clinical utility of irinotecan is often limited by severe, dose-limiting toxicities, including neutropenia and diarrhea.[1]
The detoxification and elimination of SN-38 are primarily mediated by the UGT1A1 enzyme, which catalyzes the glucuronidation of SN-38 to its inactive, water-soluble glucuronide metabolite (SN-38G).[2] Genetic polymorphisms in the promoter region of the UGT1A1 gene can significantly impair the enzyme's activity, leading to reduced SN-38 clearance and an increased risk of severe adverse drug reactions.[3] The most well-characterized of these variants is UGT1A128*, which is associated with reduced enzyme expression.[3]
The Metabolic Pathway of Irinotecan
The metabolism of irinotecan is a multi-step process involving several enzymes. The key steps relevant to UGT1A1 are outlined below.
Quantitative Data on Pharmacokinetics and Genotype
The UGT1A1 genotype has a quantifiable impact on the pharmacokinetic parameters of irinotecan and its metabolites. The following tables summarize key data from clinical studies.
Table 1: Pharmacokinetic Parameters of SN-38 by UGT1A1 Genotype
| UGT1A1 Genotype | Number of Patients | Mean SN-38 Peak Concentration (ng/mL) | Mean SN-38 Valley Concentration (ng/mL) |
| (TA)6/(TA)6 (1/1) | 114 | 45.57 ± 19.38 | 8.67 ± 5.45 |
| (TA)6/(TA)7 (1/28) | 48 | 71.80 ± 9.15 | 15.39 ± 7.25 |
| (TA)7/(TA)7 (28/28) | 2 | Significantly higher than (TA)6/(TA)7 | Significantly higher than (TA)6/(TA)7 |
Data adapted from a retrospective study in patients with advanced colorectal cancer.[4]
Table 2: SN-38 Glucuronidation Ratios by UGT1A1 Genotype
| UGT1A1 Genotype | Number of Patients | Biliary Index (SN-38G AUC / SN-38 AUC) |
| 6/6 (1/1) | 7 | 2180 ± 1110 |
| 6/7 (1/28) | 1 | - |
| 7/7 (28/28) | 1 | 6980 |
*Data from a study in lung cancer patients, demonstrating impaired glucuronidation in the *28/28 genotype.[5]
Table 3: UGT1A1 Enzyme Kinetics for SN-38 Glucuronidation
| Parameter | Value |
| Apparent Km | 6.80 ± 0.32 µM |
| Apparent Vmax | 110 ± 1.8 pmol/min/mg protein |
In vitro kinetic parameters determined using human liver microsomes.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
UGT1A1 Genotyping by PCR and Fragment Analysis
This protocol describes the identification of the UGT1A128* variant, which is characterized by a variable number of TA repeats in the promoter region.
Workflow Diagram:
Step-by-Step Protocol:
-
DNA Extraction:
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and fluorescently labeled forward and reverse primers specific for the UGT1A1 promoter region.
-
An example of primer sequences:
-
Forward: 5'-CGTCCTTCTTCCTCTCTGGTAACAC-3'
-
Reverse: 5'-CGTCTCTGATGTACAACGAGGCGTC-3'
-
-
Set up the PCR reaction with approximately 10 ng of genomic DNA.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-55°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 2 minutes.
-
-
-
Fragment Analysis:
-
Dilute the PCR product and mix with a size standard.
-
Perform capillary electrophoresis on a genetic analyzer.
-
Analyze the resulting data to determine the size of the PCR amplicons, which corresponds to the number of TA repeats. The wild-type allele (1) has 6 TA repeats, while the 28 allele has 7 TA repeats.[8]
-
In Vitro SN-38 Glucuronidation Assay
This assay measures the activity of UGT1A1 in human liver microsomes by quantifying the formation of SN-38G.
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Human liver microsomes (final concentration: 1 mg/mL).[9]
-
Tris-HCl buffer (0.1 M, pH 7.4).[9]
-
MgCl₂ (10 mM).[9]
-
Saccharolactone (4 mM, a β-glucuronidase inhibitor).[9]
-
Detergent (e.g., Brij 35 at 0.5 mg/mg protein) to activate the enzyme.[9]
-
SN-38 (substrate, at various concentrations, e.g., 5-20 µM).[9]
-
-
-
Incubation:
-
Reaction Termination and Sample Preparation:
-
Quantification of SN-38G by HPLC with Fluorescence Detection:
-
Use a reverse-phase C18 column.[12]
-
Employ a gradient mobile phase, for example, a mixture of phosphate (B84403) buffer and acetonitrile.[13]
-
Set the fluorescence detector to an excitation wavelength of 370 nm and an emission wavelength of 540 nm for SN-38G.[13]
-
Quantify the amount of SN-38G formed by comparing the peak area to a standard curve.
-
Conclusion
The UGT1A1 enzyme is a critical determinant of irinotecan metabolism and toxicity. Genetic variations in the UGT1A1 gene, particularly the UGT1A128* allele, can lead to significantly impaired clearance of the active metabolite SN-38, resulting in an increased risk of severe neutropenia and diarrhea. Pre-therapeutic genotyping for UGT1A1 variants is a valuable tool for personalizing irinotecan therapy, allowing for dose adjustments that can mitigate toxicity while maintaining therapeutic efficacy. The experimental protocols provided in this guide offer a foundation for further research into the complex interplay between UGT1A1, irinotecan metabolism, and patient outcomes.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of UGT1A1*28 genotype and SN-38 pharmacokinetics for irinotecan-based chemotherapy in patients with advanced colorectal cancer: results from a multicenter, retrospective study in Shanghai - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UGT1A1 Promoter Genotyping | MLabs [mlabs.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Core Mechanism of Irinotecan: A Technical Guide to its Impact on DNA Replication and Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irinotecan (B1672180), a cornerstone of chemotherapy, exerts its potent anti-tumor activity through a targeted disruption of fundamental cellular processes: DNA replication and transcription. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning irinotecan's effects. We will dissect the conversion of this prodrug to its active metabolite, SN-38, and its subsequent inhibition of topoisomerase I (TOP1). This guide will detail the downstream consequences of TOP1 inhibition, including the generation of cytotoxic DNA lesions during replication and the impediment of transcription. Furthermore, we will present quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the involved pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction
Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, is a chemotherapeutic agent widely used in the treatment of various solid tumors, most notably colorectal cancer.[1] It functions as a prodrug that is metabolized in the body to its active form, SN-38.[2] The primary molecular target of SN-38 is topoisomerase I (TOP1), a critical enzyme that alleviates torsional stress in DNA during essential processes like replication and transcription.[3][4] By inhibiting TOP1, irinotecan and its metabolite introduce catastrophic DNA damage, preferentially affecting rapidly proliferating cancer cells.[2]
Mechanism of Action: From Prodrug to DNA Damage
The anti-cancer activity of irinotecan is a multi-step process that culminates in the induction of cell death.
Metabolic Activation
Irinotecan is administered in an inactive form and requires metabolic activation. Carboxylesterases, primarily found in the liver, convert irinotecan to its active metabolite, SN-38.[2] SN-38 is estimated to be 100 to 1000 times more potent than its parent compound in inhibiting topoisomerase I.[5]
Inhibition of Topoisomerase I
Topoisomerase I resolves DNA supercoiling by introducing transient single-strand breaks.[3] The enzyme nicks one strand of the DNA backbone, allows the DNA to rotate to relieve torsional strain, and then re-ligates the broken strand.[6] SN-38 exerts its cytotoxic effect by binding to the TOP1-DNA complex, stabilizing it, and preventing the re-ligation step.[3][7] This results in the accumulation of covalent TOP1-DNA cleavage complexes.
Impact on DNA Replication
The consequences of TOP1 inhibition are most pronounced during the S phase of the cell cycle when DNA replication occurs.
Replication Fork Collision and Double-Strand Breaks
The stabilized TOP1-DNA cleavage complexes act as physical barriers to the progression of the DNA replication machinery.[8] When a replication fork encounters this complex, it leads to the conversion of the single-strand break into a highly cytotoxic DNA double-strand break (DSB).[2][3] These DSBs are difficult to repair and can trigger cell cycle arrest and apoptosis.[7]
S-Phase Arrest and Apoptosis
The accumulation of DSBs activates the DNA damage response (DDR) pathway.[4][9] This signaling cascade leads to the activation of cell cycle checkpoints, primarily causing an arrest in the S and G2 phases, allowing the cell time to attempt repairs.[10] If the damage is too extensive, the DDR pathway will initiate programmed cell death (apoptosis).[7]
Impact on Transcription
While the effects on replication are a primary driver of cytotoxicity, the inhibition of TOP1 also significantly disrupts DNA transcription.
Torsional Stress and Transcriptional Stalling
Transcription generates positive supercoils ahead of the RNA polymerase and negative supercoils behind it. TOP1 is essential for relieving this torsional stress.[11] In the presence of SN-38, the inability of TOP1 to function leads to the accumulation of supercoiled DNA, which can impede the progression of RNA polymerase, leading to transcriptional stalling.
R-Loop Formation and Transcription-Replication Collisions
The accumulation of negative supercoils behind the transcribing RNA polymerase can favor the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[12] These R-loops can be a source of genomic instability and can further obstruct replication forks, leading to transcription-replication collisions, which are potent inducers of DNA damage.[13]
Quantitative Data
The cytotoxic effects of irinotecan and its active metabolite SN-38 have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency.
| Cell Line | Cancer Type | Irinotecan IC50 (µM) | SN-38 IC50 (nM) | Reference(s) |
| HT-29 | Colorectal Carcinoma | 5.17 | 4.50 | [9] |
| LoVo | Colorectal Carcinoma | 15.8 | 8.25 | [9] |
| HCT-116 | Colorectal Carcinoma | Not specified | Not specified | [5] |
| A549 | Lung Carcinoma | 7.7 ± 1.0 | 0.091 ± 0.002 | [14] |
| NCI-H460 | Lung Carcinoma | Not specified | Not specified | Not specified |
| OCUM-2M | Gastric Carcinoma | Not specified | 6.4 | [15] |
| OCUM-8 | Gastric Carcinoma | Not specified | 2.6 | [15] |
Table 1: IC50 Values of Irinotecan and SN-38 in Various Cancer Cell Lines.
| Cell Line | Treatment | % Tail DNA (DNA Damage) | Reference(s) |
| HT-29 | 20 µM Irinotecan for 24h | Significantly higher than HCT-116 | [5] |
| HCT-116 | 20 µM Irinotecan for 24h | Lower than HT-29 | [5] |
Table 2: Irinotecan-Induced DNA Damage Measured by Comet Assay. [5]
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of TOP1 to relax supercoiled plasmid DNA. Inhibition of this activity is indicative of the effect of compounds like SN-38.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and 10x TOP1 assay buffer (typically containing Tris-HCl, EDTA, NaCl, BSA, spermidine, and glycerol).[16]
-
Enzyme and Inhibitor Addition: Add purified human topoisomerase I and varying concentrations of the test compound (e.g., SN-38) to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[17]
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye (containing SDS or Sarkosyl to dissociate proteins from DNA, and a tracking dye).[16]
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.[17]
-
Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.[17]
DNA Fiber Analysis
This technique allows for the direct visualization and measurement of DNA replication at the single-molecule level, enabling the assessment of replication fork speed and stalling.
Methodology:
-
Cell Labeling: Sequentially pulse-label cells with two different thymidine (B127349) analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) followed by 5-iodo-2'-deoxyuridine (IdU).[18] The drug treatment (e.g., with irinotecan) can be applied before, during, or after labeling.
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them gently on a microscope slide. Tilt the slide to allow the DNA to spread, creating long, linear fibers.[3]
-
Immunostaining: Denature the DNA and sequentially incubate with primary antibodies that specifically recognize CldU and IdU, followed by fluorescently labeled secondary antibodies of different colors (e.g., red for CldU and green for IdU).[3]
-
Microscopy and Analysis: Visualize the labeled DNA fibers using fluorescence microscopy. The length of the red and green tracks can be measured to determine the speed of the replication forks. Stalled forks will appear as red-only tracks.[3]
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq can be used to map the genome-wide locations of TOP1-DNA cleavage complexes stabilized by irinotecan.
Methodology:
-
Cross-linking: Treat cells with a cross-linking agent like formaldehyde (B43269) to covalently link proteins to DNA.
-
Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.[19]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TOP1. The antibody will bind to TOP1 and the DNA fragments cross-linked to it.
-
Immune Complex Capture: Use protein A/G-coated beads to capture the antibody-TOP1-DNA complexes.[20]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Sequencing and Analysis: Prepare a DNA library from the purified fragments and perform high-throughput sequencing. The resulting sequences are mapped to a reference genome to identify the regions where TOP1 was bound.
Conclusion
Irinotecan's efficacy as an anti-cancer agent is rooted in its ability to potently disrupt the fundamental processes of DNA replication and transcription. By understanding the detailed molecular mechanisms, from its activation to the generation of cytotoxic DNA lesions, researchers and clinicians can better appreciate its therapeutic applications and limitations. The quantitative data and experimental protocols provided in this guide offer a valuable resource for further investigation into the intricate interplay between topoisomerase I inhibitors and the cellular machinery, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 3. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.cuanschutz.edu [news.cuanschutz.edu]
- 7. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TOP1 CAD-seq: A protocol to map catalytically engaged topoisomerase 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RADical response puts an exceptional responder in CHKmate: a synthetic lethal curative response to DNA-damaging chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]
- 12. Transcription-Replication Collisions and Chromosome Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription‐Replication Conflicts: Unlocking New Frontiers in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 19. encodeproject.org [encodeproject.org]
- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
A Technical Guide to Apoptosis Induction by SN-38 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanisms by which SN-38, the active metabolite of the chemotherapy drug irinotecan (B1672180), induces apoptosis in cancer cells. It details the core signaling pathways, presents quantitative efficacy data, and offers detailed protocols for key experimental validations.
Core Mechanism of Action: Topoisomerase I Inhibition
SN-38 is a potent topoisomerase I (Topo I) inhibitor, which is 100 to 1000 times more active than its prodrug, irinotecan[1][2][3]. Its primary mechanism involves interfering with DNA replication and transcription. Topo I is a nuclear enzyme that alleviates torsional stress in DNA by creating transient single-strand breaks[4]. SN-38 binds to the Topo I-DNA complex, preventing the re-ligation of these breaks[4]. When a replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks[4][5][6]. This extensive DNA damage is a critical trigger for cell cycle arrest and the activation of apoptotic pathways[4][6][7].
Signaling Pathways of Apoptosis Induction
The DNA damage induced by SN-38 initiates a cascade of signaling events that converge on the activation of apoptosis.
DNA Damage Response (DDR) and p53 Activation
The presence of double-strand breaks activates the DNA Damage Response (DDR) pathway. Key kinases such as Ataxia Telangiectasia Mutated (ATM) are recruited to the damage sites[1]. ATM, in turn, activates downstream checkpoint kinases like Chk1 and Chk2[1][8]. This cascade leads to the stabilization and activation of the tumor suppressor protein p53[1][8][9]. In its active state, p53 functions as a transcription factor, upregulating the expression of numerous genes involved in cell cycle arrest and apoptosis[10][11][12]. SN-38 has been shown to increase the protein expression of p53 and its downstream target p21 in cancer cells[10]. The activation of p53 in response to SN-38 is a crucial step in initiating the apoptotic cascade[10][13].
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route for SN-38-induced apoptosis and is heavily regulated by the Bcl-2 family of proteins and p53.
Role of the Bcl-2 Family: The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1)[14][15]. The balance between these proteins determines the cell's fate. SN-38 treatment has been shown to increase the expression of the pro-apoptotic protein Bax[7][16][17]. Activated p53 can transcriptionally upregulate Bax and other pro-apoptotic BH3-only proteins like PUMA and Noxa[11]. These proteins promote Mitochondrial Outer Membrane Permeabilization (MOMP)[14]. Conversely, enforced expression of the anti-apoptotic Bcl-2 gene can increase resistance to SN-38-induced apoptosis[18].
Mitochondrial Disruption and Caspase Activation: The increase in pro-apoptotic proteins leads to the collapse of the mitochondrial membrane potential (MMP)[19]. This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm[19]. Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase, Caspase-9[19]. Activated Caspase-9 subsequently cleaves and activates effector caspases, primarily Caspase-3[1][19][20].
Execution Phase: Activated Caspase-3 is the central executioner of apoptosis. It cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as chromatin condensation and DNA fragmentation[1][19][20]. SN-38 treatment results in a dose-dependent activation of Caspase-3 and cleavage of PARP[19][21].
Cell Cycle Arrest
SN-38 consistently induces cell cycle arrest, primarily in the S and G2/M phases[7][17][19]. This arrest prevents cells with damaged DNA from proceeding through mitosis, providing time for DNA repair. However, if the damage is irreparable, prolonged cell cycle arrest can trigger apoptosis[17][19]. The arrest in the S and G2 phases is a direct consequence of the DNA damage caused by Topo I inhibition[7][19].
Other Signaling Pathways
-
Akt Pathway: SN-38 has been found to down-regulate the phosphorylation of Akt (p-Akt), a key protein in cell survival pathways[10]. Inhibition of the Akt pathway appears to be important for the cytotoxic effect of SN-38, as it can lead to the activation of the p53 pathway[10].
-
Fas-Mediated Apoptosis: Some studies show that SN-38 can synergize with Fas stimulation (extrinsic pathway) to enhance apoptosis, suggesting a potential crosstalk between the intrinsic and extrinsic pathways[1].
Quantitative Efficacy Data
The potency of SN-38 varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | SN-38 IC50 | Incubation Time | Reference |
| Colon Cancer | ||||
| HCT-116 | Colon | 217.3 nM | 48 h | [2] |
| HCT-116 | Colon | 0.04 µM | 72 h | [22] |
| HT-29 | Colon | 1.54 µg/mL | Not Specified | [2] |
| HT-29 | Colon | 0.08 µM | 72 h | [22] |
| SW620 | Colon | 0.02 µM | 72 h | [22] |
| C-26 | Colon | 886.4 nM | 48 h | [2] |
| Ovarian Cancer | ||||
| SKOV-3 | Ovarian | 0.032 µg/mL | Not Specified | [2][22] |
| Breast Cancer | ||||
| MCF-7 | Breast | 0.27 µg/mL | Not Specified | [2][22] |
| BCap37 | Breast | 0.30 µg/mL | Not Specified | [2][22] |
| Lung Cancer | ||||
| A549 | Lung | 5.28 µg/mL | Not Specified | [2] |
| LLC | Lung | 135.4 nM | Not Specified | [2] |
| Other Cancers | ||||
| HeLa | Cervical | Not Specified (Dose-dependent) | 24-72 h | [10] |
| SiHa | Cervical | Not Specified (Dose-dependent) | 24-72 h | [10] |
| HSC-2 | Oral Squamous | Not Specified (Highly cytotoxic) | Not Specified | [20] |
| U87MG | Glioblastoma | 20.32 nM | Not Specified | [2] |
| KB | Cervical | 1.61 µg/mL | Not Specified | [22] |
Table 2: Summary of Key Molecular Changes Induced by SN-38
| Cancer Type | Cell Line(s) | Key Molecular Event | Observation | Reference |
| Lung | A549 | Caspase-3 & PARP | Dose-dependent activation of Caspase-3 and cleavage of PARP. | [19] |
| Lung | A549 | Cell Cycle | Arrest in S and G2 phases. | [19] |
| Testicular | KU-MT | Apoptosis Regulators | Increased expression of Bax and p53 proteins. | |
| Cervical | HeLa, SiHa | Akt/p53 Pathway | Down-regulation of p-Akt; increased p53 and p21 expression. | [10] |
| Colon | KM12SM, KM12L4a | Apoptosis Rate | Time-dependent increase in apoptosis. | [7][17] |
| Colon | KM12L4a | Bax Expression | Increased expression of pro-apoptotic Bax protein. | [7][17] |
| ALL | SEM | DNA Damage | Increased phosphorylation of H2AX and Chk2. |
Detailed Experimental Protocols
The following are generalized protocols for key assays used to study SN-38-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Drug Treatment: Treat cells with a range of SN-38 concentrations (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Treat cells with SN-38 for the desired duration. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes[23].
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension[21].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins (e.g., p53, Bax, Caspase-3, PARP) in cell lysates.
-
Cell Lysis: After treatment with SN-38, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP, anti-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
SN-38 is a highly potent anticancer agent that induces apoptosis in a wide range of cancer cells. Its primary action as a topoisomerase I inhibitor leads to catastrophic DNA damage, which triggers cell cycle arrest and activates the p53-mediated intrinsic apoptotic pathway. Key events include the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and the subsequent activation of the caspase cascade, culminating in programmed cell death. Understanding these detailed molecular mechanisms and employing the described experimental protocols are crucial for the continued development and optimization of SN-38-based cancer therapies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Protein Encapsulated SN38 for Tumor-Targeting Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Synergistic effects of topoisomerase I inhibitor, SN38, on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CQ synergistically sensitizes human colorectal cancer cells to SN-38/CPT-11 through lysosomal and mitochondrial apoptotic pathway via p53-ROS cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bcl-2 gene prevents induction of apoptosis in l1210 murine leukemia-cells by sn-38, a metabolite of the camptothecin derivative cpt-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Type of Cell Death Induced by Topoisomerase Inhibitor SN-38 in Human Oral Squamous Cell Carcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Methodological & Application
Application Note: In Vitro Cytotoxicity Assay for Irinotecan HCl Trihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irinotecan (B1672180) hydrochloride (HCl) trihydrate, a semisynthetic analog of the natural alkaloid camptothecin, is a pivotal chemotherapeutic agent.[1] It functions as a prodrug that is converted by carboxylesterase enzymes into its active metabolite, SN-38.[2][3][4][5] SN-38 is reported to be 100 to 1,000 times more potent than Irinotecan itself.[6] The primary mechanism of action for SN-38 is the inhibition of topoisomerase I, a crucial enzyme for relaxing DNA torsional strain during replication and transcription.[3][7][8][9] SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand breaks.[3][4] This leads to the accumulation of DNA double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering cell cycle arrest and apoptosis.[4][7]
This application note provides a detailed protocol for determining the in vitro cytotoxicity of Irinotecan HCl trihydrate and its active metabolite, SN-38, using a luminescent cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is highlighted here as a robust method for quantifying ATP, an indicator of metabolically active cells.[10]
Mechanism of Action of Irinotecan
Irinotecan exerts its cytotoxic effects through a well-defined pathway. The diagram below illustrates the key steps from prodrug activation to the induction of cell death.
Caption: Mechanism of action of Irinotecan.
Materials and Reagents
-
Cell Lines: Human colorectal cancer cell lines (e.g., HT-29, HCT-116, LoVo).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Irinotecan HCl trihydrate (IHT)
-
SN-38
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well opaque-walled microplates (for luminescence)
-
Multichannel pipette
-
Luminometer plate reader
-
Experimental Protocol
The following protocol outlines a step-by-step procedure for assessing the cytotoxicity of Irinotecan and SN-38.
Caption: Workflow for the in vitro cytotoxicity assay.
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to an optimal seeding density (e.g., 5,000 cells/well for HT-29).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.[11]
-
Include control wells containing medium only for background luminescence measurement.[12][13]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of Irinotecan HCl trihydrate and a 1 mM stock solution of SN-38 in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. A common range for Irinotecan is 0.1 µM to 100 µM, and for SN-38 is 0.1 nM to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.[13]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Plot the % Viability against the logarithmic drug concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Quantitative data, such as IC₅₀ values, should be summarized in a clear, tabular format for easy comparison across different cell lines and compounds.
Table 1: Example IC₅₀ Values of Irinotecan and SN-38 in Colorectal Cancer Cell Lines after 72h Treatment.
| Cell Line | Irinotecan IC₅₀ (µM) | SN-38 IC₅₀ (nM) |
| HT-29 | 5.17[2] | 4.50[2] |
| HCT-116 | ~7.0 - 9.0 | ~2.0 - 5.0 |
| LoVo | 15.8[2] | 8.25[2] |
Note: The values for HCT-116 are representative ranges derived from multiple studies. Actual IC₅₀ values can vary based on specific experimental conditions, such as cell passage number and assay duration.
Table 2: Example IC₅₀ Values of SN-38 in Various Cancer Cell Lines.
| Cell Line | Cancer Type | SN-38 IC₅₀ (µg/mL) |
| MCF-7 | Breast Cancer | 0.708[6] |
| HepG2 | Liver Cancer | 0.683[6] |
| HT1080 | Fibrosarcoma | 0.104[6] |
| A549 | Lung Cancer | 5.28[14] |
Note: Values are provided for comparative purposes. Conversion: 1 µg/mL of SN-38 is approximately 2.55 µM.
References
- 1. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 4. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of CPT-11 and SN-38 activities in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. ch.promega.com [ch.promega.com]
- 14. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Simultaneous Quantification of Irinotecan and its Active Metabolite, SN-38, using High-Performance Liquid Chromatography (HPLC)
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who require a reliable method for the simultaneous quantification of irinotecan (B1672180) (CPT-11) and its active metabolite, SN-38, in biological matrices.
Introduction:
Irinotecan is a topoisomerase I inhibitor widely used in the treatment of various cancers, most notably colorectal cancer. It is a prodrug that is converted in the body to its active metabolite, SN-38, which is 100 to 1000 times more potent than the parent compound. The therapeutic efficacy and toxicity of irinotecan are closely related to the plasma concentrations of both irinotecan and SN-38. Therefore, a robust and sensitive analytical method for their simultaneous quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the simultaneous determination of irinotecan and SN-38 in plasma.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated HPLC-fluorescence method for the quantification of irinotecan and SN-38.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.045 µM sodium dihydrogen phosphate (B84403) dihydrate buffer (pH 3) containing 0.0054 µM heptane (B126788) sulphonic acid sodium salt (ion pair agent) in a 72:28 (v/v) ratio.[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 30°C) |
| Detection | Fluorescence Detector |
| Excitation Wavelength | 370 nm[3][4] |
| Emission Wavelength | 420 nm for Irinotecan, 540 nm for SN-38 and Internal Standard (Camptothecin).[3] |
| Internal Standard | Camptothecin |
Table 2: Method Validation Parameters
| Parameter | Irinotecan | SN-38 |
| Linearity Range | 10 - 3000 ng/mL[3] | 0.5 - 300 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] | 0.5 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Extraction Recovery | > 85% | > 85% |
Experimental Protocol
This protocol details the steps for sample preparation and HPLC analysis for the simultaneous quantification of irinotecan and SN-38 in plasma.
Materials and Reagents
-
Irinotecan hydrochloride (analytical standard)
-
SN-38 (analytical standard)
-
Camptothecin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium dihydrogen phosphate dihydrate
-
Heptane sulphonic acid sodium salt
-
Orthophosphoric acid
-
Hydrochloric acid (0.5 M)
-
Ultrapure water
-
Drug-free plasma (for calibration standards and quality controls)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve irinotecan HCl and SN-38 in DMSO to prepare individual stock solutions of 1 mg/mL. Prepare a 1 mg/mL stock solution of Camptothecin (Internal Standard) in a 1:1 (v/v) mixture of methanol and DMSO.[5] Store stock solutions at -20°C.[5]
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to create a series of concentrations for the calibration curve.
-
Internal Standard Working Solution: Dilute the Camptothecin stock solution with the mobile phase to a final concentration of 50 ng/mL.[5]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (50 ng/mL Camptothecin) and vortex briefly.[5]
-
Add 400 µL of a cold 1:1 (v/v) acetonitrile-methanol solution to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant by adding an appropriate volume of 0.5 M hydrochloric acid to ensure the conversion of the carboxylate form to the lactone form.[7]
-
Inject 20 µL of the final solution into the HPLC system.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the fluorescence detector to the specified excitation and emission wavelengths.
-
Inject the prepared samples, calibration standards, and quality controls.
-
Record the chromatograms and integrate the peak areas for irinotecan, SN-38, and the internal standard.
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (irinotecan or SN-38) to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of irinotecan and SN-38 in the unknown samples using the regression equation.
Visualizations
Caption: Experimental workflow for irinotecan and SN-38 quantification.
Caption: Simplified metabolic activation and mechanism of action of irinotecan.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 5. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irinotecan Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180) (CPT-11) is a topoisomerase I inhibitor widely used in the chemotherapy of various cancers, most notably metastatic colorectal cancer.[1][2] It is a prodrug that is converted by intracellular carboxylesterases to its active metabolite, SN-38.[3][4] SN-38 is approximately 1000 times more potent than irinotecan in inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription.[3] By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 leads to the accumulation of DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication.[3][5] This DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.[6][7][8]
These application notes provide a detailed protocol for the treatment of cancer cell lines with irinotecan, including methodologies for assessing cell viability, apoptosis, and cell cycle distribution.
Data Presentation
Table 1: IC50 Values of Irinotecan and SN-38 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for irinotecan and its active metabolite SN-38 in several human cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for specific experimental needs.
| Cell Line | Cancer Type | Compound | IC50 Value | Exposure Time | Reference |
| LoVo | Colorectal | Irinotecan | 15.8 µM | Not Specified | [4][9] |
| HT-29 | Colorectal | Irinotecan | 5.17 µM | Not Specified | [4][9] |
| HT29 | Colorectal | Irinotecan | 200 µg/ml | 30 min | [10][11] |
| NMG64/84 | Colon | Irinotecan | 160 µg/ml | 30 min | [10][11] |
| COLO-357 | Pancreatic | Irinotecan | 100 µg/ml | 30 min | [10][11] |
| MIA PaCa-2 | Pancreatic | Irinotecan | 400 µg/ml | 30 min | [10][11] |
| PANC-1 | Pancreatic | Irinotecan | 150 µg/ml | 30 min | [10][11] |
| HCT116 | Colorectal | SN-38 | 5 nmol/L | Not Specified | [12] |
| HCT116 (SN-38 Resistant) | Colorectal | SN-38 | >100 nmol/L | Not Specified | [12] |
| LoVo | Colorectal | SN-38 | 8.25 nM | Not Specified | [9] |
| HT-29 | Colorectal | SN-38 | 4.50 nM | Not Specified | [9] |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing human colon cancer cell lines such as HCT116, HT-29, and LoVo.
Materials:
-
Human colon cancer cell lines (e.g., HCT116, HT-29, LoVo)
-
Appropriate culture medium (e.g., RPMI-1640, McCoy's 5A, DMEM)[1][12]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (e.g., T-25, T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cell lines as monolayers in the recommended culture medium supplemented with 10% heat-inactivated FBS, 5 mM L-glutamine, and 1% penicillin-streptomycin.[1]
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.[1]
-
Perform all experiments on cells in the exponential growth phase.[1]
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed them into new culture flasks at the desired density.
Irinotecan Preparation and Treatment
Materials:
-
Irinotecan hydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of irinotecan by dissolving it in DMSO. For example, a 25 mg/mL stock solution can be prepared.[4]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using complete cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) 24 hours prior to drug addition to allow for cell attachment. A common seeding density is 3x10^5 cells per well in a 6-well plate.[1]
-
Replace the existing medium with the medium containing the desired concentrations of irinotecan.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6][7]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 10^4 cells per well and allow them to attach overnight.[13]
-
Treat the cells with various concentrations of irinotecan for the desired time period.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with irinotecan as described above.
-
Harvest both floating and adherent cells and wash them with cold PBS.[1]
-
Resuspend the cell pellet in Annexin-binding buffer.[1]
-
Add Annexin V-FITC conjugate and incubate in the dark at room temperature for 15 minutes.[1]
-
Add PI solution just before analysis.
-
Analyze the samples using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[14]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
PBS
-
Ethanol (B145695) (70-80%), ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with irinotecan and harvest them.
-
Wash the cells with PBS and fix them in ice-cold 70-80% ethanol while vortexing gently. Store at -20°C until analysis.[1]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
Visualization
Irinotecan's Mechanism of Action
Caption: Mechanism of action of irinotecan.
Experimental Workflow for Irinotecan Treatment and Analysis
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular response to irinotecan in colon cancer cell lines showing differential response to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Irinotecan Dose-Response in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180) (CPT-11) is a topoisomerase I inhibitor widely used in the treatment of colorectal cancer. Its active metabolite, SN-38, is significantly more potent in inducing cytotoxic effects. Irinotecan's mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA single-strand breaks. When a replication fork collides with this complex, a double-strand break is formed, triggering cell cycle arrest and apoptosis. The human colorectal carcinoma cell line, HCT116, is a commonly used model for studying the cellular response to chemotherapeutic agents like irinotecan. These application notes provide a comprehensive overview of the dose-response relationship of irinotecan in HCT116 cells, along with detailed protocols for key experimental assays.
Data Presentation: Irinotecan and SN-38 Potency in HCT116 Cells
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. The IC50 values for irinotecan and its active metabolite, SN-38, in HCT116 cells can vary depending on the duration of drug exposure and the specific assay used to measure cell viability.
| Compound | Exposure Time | Assay | IC50 Value | Reference |
| Irinotecan | 72 hours | SRB | 4 nM | [1] |
| Irinotecan | 72 hours | MTT | 18.6 µM | [1] |
| Irinotecan | Not Specified | Not Specified | 6.94 ± 2.51 µM | [2] |
| Irinotecan | 48 hours | MTS | 10 µM | [3] |
| SN-38 | 72 hours | MTT | 3.50 nM | [4] |
| SN-38 | 72 hours | Not Specified | 5 nM | [5] |
| SN-38 | 24 hours | Not Specified | 0.11 ± 0.04 µM | [2] |
| SN-38 | 48 hours | Not Specified | 0.04 ± 0.02 µM | [6] |
Experimental Protocols
Cell Culture and Maintenance of HCT116 Cells
-
Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a recommended density of 2 x 10^4 cells/cm².
Experimental Workflow: Dose-Response Analysis
Caption: Experimental workflow for irinotecan dose-response analysis in HCT116 cells.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 cells
-
96-well plates
-
Irinotecan
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of irinotecan in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the irinotecan dilutions. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
6-well plates
-
Irinotecan
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with irinotecan at the desired concentrations and a vehicle control for the desired time period.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
HCT116 cells
-
6-well plates
-
Irinotecan
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat HCT116 cells with irinotecan as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, recording at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Irinotecan's Mechanism of Action and Signaling Pathway
Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases.[7] SN-38 then targets topoisomerase I, a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break.[8] The collision of the replication fork with this stabilized complex leads to the formation of a DNA double-strand break, a highly cytotoxic lesion.[1] This DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest, primarily in the G2/M phase, to allow for DNA repair.[6] If the damage is too extensive to be repaired, the cell undergoes apoptosis.[7]
Caption: Irinotecan's mechanism of action and downstream signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Murine Xenograft Models in Irinotecan Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing murine xenograft models in the preclinical evaluation of irinotecan's efficacy. Irinotecan (B1672180), a prodrug, is converted in vivo to its active metabolite, SN-38, a potent topoisomerase I inhibitor that induces DNA damage and subsequent cancer cell death.[1][2][3] Murine xenograft models are crucial for assessing the antitumor activity of irinotecan and its formulations.
Irinotecan's Mechanism of Action
Irinotecan exerts its cytotoxic effects through a well-defined mechanism. As a prodrug, it undergoes conversion to the active metabolite SN-38 by carboxylesterases.[1][3][4] SN-38 then binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks.[3] This stabilization of the cleavable complex leads to the accumulation of DNA double-strand breaks during replication, ultimately triggering apoptosis and cell death.[3][5]
Experimental Workflow for Irinotecan Efficacy Studies in Murine Xenograft Models
A typical workflow for assessing the efficacy of irinotecan in a murine xenograft model involves several key stages, from cell line selection and animal preparation to data analysis and interpretation.
Quantitative Data Summary
The efficacy of irinotecan has been demonstrated across various xenograft models. The following tables summarize key quantitative data from preclinical studies.
Table 1: Efficacy of Irinotecan in Colorectal Cancer Xenograft Models
| Cell Line | Mouse Strain | Irinotecan Dose and Schedule | Outcome | Reference |
| LS180 | SCID/Rag-2M | 50 mg/kg, single i.v. injection (liposomal) | Time to reach 400 mg tumor was 34 days (vs. 22 days for free drug) | [6] |
| LS174T (liver metastases) | SCID/Rag-2M | 50 mg/kg, i.v., every 4 days for 3 doses (liposomal) | Median survival of 79 days (vs. 53 days for free drug) | [6] |
| HT29 | Nude | 50 mg/kg, i.p., twice weekly for 2 weeks | Significant tumor growth inhibition | [7] |
| HCT116 | Nude | 50 mg/kg, i.p., twice weekly for 2 weeks | Less than additive effect when combined with everolimus | [7][8] |
| SW48 | Nude | Not specified combination with MM151 | Tumor growth inhibition | [9] |
Table 2: Efficacy of Irinotecan in Pancreatic Cancer Xenograft Models
| Model | Mouse Strain | Irinotecan Dose and Schedule | Outcome | Reference |
| IM-PAN-001 (PDX) | SCID | 10 mg/kg, i.v., weekly (liposomal) | Increased time to reach 600 mm³ tumor volume compared to non-liposomal | [10][11] |
| IM-PAN-001 (PDX) | SCID | 50 mg/kg, i.v., weekly (liposomal) | 4-fold higher therapeutic index than non-liposomal irinotecan | [10][12][13] |
Table 3: Efficacy of Irinotecan in Other Cancer Xenograft Models
| Cancer Type | Model | Mouse Strain | Irinotecan Dose and Schedule | Outcome | Reference |
| Small-Cell Lung Cancer | Not specified | Not specified | Not specified | Response rates of 14% to 47% as second-line treatment | [14] |
| Acute Lymphoblastic Leukemia (PDX) | Not specified | Not specified | 40 mg/kg, i.p., three times per week for 10 doses | Complete remission | [15][16] |
| Triple-Negative Breast Cancer (PDX) | 40 different PDX models | Not specified | Not specified | Tumors shrank in 15 of 40 models; some disappeared completely | [17] |
| Myeloid Leukemia | HL60 | Nude | 50 mg/kg/day, i.v., daily for 5 days | 100% complete tumor regression | [18] |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Colorectal Cancer
1. Cell Culture:
-
Culture human colorectal cancer cells (e.g., HT29, HCT116) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
2. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID) aged 6-8 weeks.
-
Allow mice to acclimate for at least one week before any experimental procedures.
-
Provide sterile food, water, and bedding.
3. Tumor Implantation:
-
Resuspend harvested cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.[18]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
5. Irinotecan Preparation and Administration:
-
Reconstitute irinotecan hydrochloride (commercially available) in a suitable vehicle (e.g., sterile saline or 5% dextrose in water).
-
Administer irinotecan intravenously (i.v.) or intraperitoneally (i.p.) according to the study design. A common dose is 50 mg/kg.[18]
-
The control group should receive the vehicle only.
6. Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.[19]
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Secondary endpoints may include survival analysis and assessment of toxicity (e.g., body weight loss, clinical signs of distress).
Protocol 2: Orthotopic Xenograft Model for Pancreatic Cancer (Patient-Derived Xenograft - PDX)
1. PDX Model Establishment:
-
Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implant small fragments of the tumor subcutaneously into immunodeficient mice (e.g., SCID) to establish the PDX model.[10]
-
Once tumors are established, they can be serially passaged in mice for further studies.
2. Orthotopic Implantation:
-
Harvest a subcutaneous PDX tumor and mince it into small pieces.
-
Anesthetize the recipient mouse.
-
Make a small incision in the abdominal wall to expose the pancreas.
-
Suture a small piece of the tumor tissue onto the pancreas.
-
Close the incision with sutures or surgical clips.
3. Treatment and Monitoring:
-
Allow the orthotopic tumors to establish for a predetermined period.
-
Administer liposomal or non-liposomal irinotecan, often intravenously. A weekly dose of 10 mg/kg for liposomal irinotecan is a clinically relevant dose.[10][11]
-
Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if tumor cells are engineered to express luciferase).
-
Monitor the overall health and survival of the mice.
4. Endpoint Analysis:
-
The primary endpoint is often overall survival.
-
At the end of the study, euthanize the mice and harvest the primary pancreatic tumor and any metastatic lesions for histological and molecular analysis.
-
Assess treatment-related toxicity by examining tissues such as the bone marrow and intestines.[12]
Considerations and Troubleshooting
-
Tumor Measurement: While calipers are commonly used, ultrasound imaging can provide more accurate and reproducible tumor volume measurements.[20][21][22][23][24]
-
Toxicity: Irinotecan can cause significant side effects, including diarrhea and myelosuppression.[1] Careful monitoring of animal health is crucial. Dose adjustments may be necessary.
-
Drug Formulation: Liposomal formulations of irinotecan have been shown to have an improved therapeutic index compared to the free drug.[10][12][13]
-
Resistance: Acquired resistance to irinotecan is a clinical challenge. Xenograft models can be used to study mechanisms of resistance, which may include altered drug metabolism, increased drug efflux, and enhanced DNA repair.[25][26][27][28]
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal irinotecan: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 8. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of liposomal irinotecan from dose-dense non-liposomal irinotecan in patient-derived pancreatic cancer xenograft tumor models. - ASCO [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Liposomal Irinotecan Shows a Larger Therapeutic Index than Non-liposomal Irinotecan in Patient-Derived Xenograft Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Irinotecan shrinks DNA-repair-deficient breast cancers in patient-derived mouse models | Center for Cancer Research [ccr.cancer.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. researchgate.net [researchgate.net]
- 20. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 22. research.regionh.dk [research.regionh.dk]
- 23. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 24. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
- 25. Irinotecan: mechanisms of tumor resistance and novel strategies for modulating its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. impactfactor.org [impactfactor.org]
- 28. Evolution of Resistance to Irinotecan in Cancer Cells Involves Generation of Topoisomerase-Guided Mutations in Non-Coding Genome That Reduce the Chances of DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Organoid (PDO) Culture in Irinotecan Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1] This technology holds immense promise for personalized medicine, particularly in predicting patient response to chemotherapy.[2] Irinotecan (B1672180), a topoisomerase I inhibitor, is a key chemotherapeutic agent used in the treatment of various cancers, most notably metastatic colorectal cancer.[3][4] However, patient response to irinotecan can be variable due to intrinsic and acquired resistance.[5][6] These application notes provide detailed protocols for the establishment of PDOs from tumor biopsies, their use in assessing irinotecan sensitivity, and an overview of the underlying molecular mechanisms.
Experimental Workflow for PDO Generation and Irinotecan Testing
The overall workflow for utilizing PDOs in irinotecan sensitivity testing involves several key stages, from patient sample acquisition to data analysis.
Caption: Experimental workflow for PDO-based irinotecan sensitivity testing.
Protocols
Protocol 1: Establishment of Patient-Derived Organoids from Tumor Tissue
This protocol outlines the steps for generating PDOs from fresh tumor biopsies.
Materials:
-
Tumor biopsy specimen
-
GentleMACS Dissociator
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to tissue type)
-
Cell strainer (100 µm)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Sample Collection and Transport: Collect fresh tumor tissue in a sterile container with DMEM/F12 medium on ice. Process the sample within 24 hours of collection.[7]
-
Mechanical and Enzymatic Dissociation:
-
Wash the tissue with cold PBS.
-
Mince the tissue into small pieces (<1 mm³) using sterile scalpels.
-
Transfer the minced tissue to a GentleMACS C Tube containing the enzyme mix from the Tumor Dissociation Kit.
-
Run the appropriate program on the GentleMACS Dissociator for mechanical dissociation and enzymatic digestion.
-
-
Cell Isolation:
-
Filter the dissociated cell suspension through a 100 µm cell strainer to remove any remaining large tissue fragments.[7]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in basal medium.
-
-
Organoid Seeding:
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Resuspend the cell pellet in the required volume of basement membrane matrix to achieve the desired cell density.
-
Dispense droplets of the cell-matrix suspension into a pre-warmed culture plate.
-
Polymerize the matrix by incubating the plate at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Carefully add pre-warmed organoid culture medium to each well.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become dense, they can be passaged by mechanically or enzymatically disrupting them and reseeding them in a fresh basement membrane matrix.
-
Protocol 2: Irinotecan and SN-38 Sensitivity Assay
This protocol describes how to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of irinotecan and its active metabolite, SN-38.
Materials:
-
Established patient-derived organoid cultures
-
Irinotecan hydrochloride
-
SN-38
-
DMSO (for drug dilution)
-
Organoid culture medium
-
96-well clear-bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Plating:
-
Drug Preparation and Treatment:
-
Prepare a stock solution of irinotecan and SN-38 in DMSO. Irinotecan is a prodrug that is converted to the more potent SN-38 in vivo.[4]
-
Perform serial dilutions of the drugs in organoid culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing the different drug concentrations.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Irinotecan's Mechanism of Action and Resistance
Irinotecan exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.[4]
Caption: Irinotecan's mechanism of action signaling pathway.
Resistance to irinotecan can arise through various mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump irinotecan and SN-38 out of the cancer cells.[6][9]
-
Altered Drug Metabolism: Changes in the activity of enzymes involved in irinotecan activation (carboxylesterases) or detoxification (UGT1A1) can affect the intracellular concentration of SN-38.[3]
-
Topoisomerase I Alterations: Mutations in the TOP1 gene or reduced expression of the topoisomerase I enzyme can decrease the drug's target availability.[6][9]
-
Activation of Pro-survival Signaling: Upregulation of pathways like NF-κB can promote cell survival and counteract the cytotoxic effects of irinotecan.[3]
-
Enhanced DNA Damage Repair: Increased efficiency of DNA repair mechanisms can overcome the DNA damage induced by SN-38.
Quantitative Data Presentation
The following table summarizes representative IC50 values for irinotecan and its active metabolite SN-38 in various cancer cell lines. It is important to note that IC50 values can vary significantly between different PDOs, reflecting inter-patient heterogeneity.
| Cell Line/Organoid Type | Drug | IC50 (µM) | Reference |
| S1 (Parental Human Colon Cancer) | Irinotecan | 0.668 | [10] |
| S1-IR20 (Irinotecan-Resistant) | Irinotecan | 31.78 | [10] |
| HT29 (p53-mutant Colorectal Cancer) | Irinotecan | 39.84 µg/ml | [11] |
| SW620 (p53-mutant Colorectal Cancer) | Irinotecan | 96.86 µg/ml | [11] |
| HCT116 (Colorectal Cancer) | SN-38 | ~0.001 (1 nM) | [12] |
| HT29 (Colorectal Cancer) | SN-38 | ~0.0025 (2.5 nM) | [12] |
Conclusion
Patient-derived organoids provide a powerful platform for preclinical drug testing and have the potential to guide personalized treatment strategies. The protocols and information provided in these application notes offer a framework for researchers to establish and utilize PDOs for assessing irinotecan sensitivity. By understanding the underlying mechanisms of action and resistance, researchers can better interpret experimental results and contribute to the development of more effective cancer therapies. The ability of PDOs to predict clinical response to chemotherapy in patients with metastatic colorectal cancer has been demonstrated, highlighting their translational potential.[2]
References
- 1. Patient-derived Organoids, Tumoroids | Molecular Devices [moleculardevices.com]
- 2. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of patient-derived tumor organoids to functionally inform treatment decisions in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Proteotranscriptomic analysis of advanced colorectal cancer patient derived organoids for drug sensitivity prediction” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 11. Radiosensitization by irinotecan is attributed to G2/M phase arrest, followed by enhanced apoptosis, probably through the ATM/Chk/Cdc25C/Cdc2 pathway in p53-mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bioluminescence Imaging of Irinotecan Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180) (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of colorectal cancer. It functions as a prodrug, converted in vivo to its active metabolite, SN-38, which is a potent inhibitor of topoisomerase I.[1][2] This inhibition leads to DNA damage and ultimately induces apoptosis in rapidly dividing cancer cells.[3][4] Monitoring the therapeutic efficacy of irinotecan in preclinical models is crucial for understanding its mechanisms of action, identifying potential resistance pathways, and developing more effective combination therapies.
In vivo bioluminescence imaging (BLI) offers a powerful, non-invasive method for longitudinally monitoring tumor growth and response to treatment in real-time.[5][6][7] By utilizing cancer cell lines engineered to stably express a luciferase enzyme, researchers can quantitatively assess tumor burden by detecting the light emitted after the administration of a substrate, such as D-luciferin.[8][9] The intensity of the bioluminescent signal is directly proportional to the number of viable cancer cells, providing a sensitive readout of therapeutic efficacy.[6]
These application notes provide detailed protocols for utilizing in vivo BLI to assess the response of colorectal cancer models to irinotecan treatment.
Data Presentation
The following table summarizes representative quantitative data from a preclinical study evaluating the efficacy of irinotecan in an orthotopic colorectal cancer mouse model using bioluminescence imaging. The data illustrates the change in tumor burden over time as measured by the total photon flux (photons/second).
Table 1: In Vivo Bioluminescence Imaging Data of Irinotecan Response in an Orthotopic HT-29 Colorectal Cancer Model
| Treatment Group | Day 0 (Baseline) (Photons/second) | Day 7 (Photons/second) | Day 14 (Photons/second) | Day 21 (Photons/second) | Percent Change from Baseline (Day 21) |
| Vehicle Control | 1.5 x 10⁶ | 5.8 x 10⁶ | 1.2 x 10⁷ | 3.5 x 10⁷ | +2233% |
| Irinotecan | 1.6 x 10⁶ | 9.5 x 10⁵ | 4.2 x 10⁵ | 1.8 x 10⁵ | -88.75% |
Note: The data presented in this table is a representative example based on typical outcomes observed in preclinical studies and is intended for illustrative purposes.
Experimental Protocols
Cell Line Preparation
-
Cell Line: Human colorectal adenocarcinoma cell line, HT-29, stably transfected with a firefly luciferase expression vector.
-
Culture Conditions: Culture HT-29-luc cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Quality Control: Regularly verify luciferase expression and activity in vitro prior to in vivo studies.
Orthotopic Colorectal Cancer Mouse Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Cell Inoculation:
-
Anesthetize the mice using isoflurane.
-
Prepare a single-cell suspension of HT-29-luc cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Gently expose the cecum through a small abdominal incision.
-
Inject 1 x 10⁶ cells (in 100 µL of PBS) into the cecal wall using a 30-gauge needle.
-
Suture the abdominal wall and monitor the animals for post-operative recovery.
-
-
Tumor Growth Monitoring: Allow tumors to establish for 7-10 days. Monitor tumor take and initial growth by BLI.
Irinotecan Treatment Regimen
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution (e.g., sterile saline) on the same schedule as the treatment group.
-
Irinotecan Treatment: Administer irinotecan at a dose of 40 mg/kg.
-
-
Administration: Administer the treatment via intraperitoneal (IP) injection three times per week.
-
Duration: Continue the treatment for a period of 3-4 weeks, or as determined by the study endpoints.
In Vivo Bioluminescence Imaging Protocol
-
Imaging System: Utilize an in vivo imaging system equipped with a cooled CCD camera (e.g., IVIS Spectrum).
-
Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt in sterile PBS at a concentration of 15 mg/mL.
-
Imaging Procedure:
-
On imaging days, anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Place the mouse in the imaging chamber and acquire bioluminescent images.
-
Acquisition settings: Exposure time of 1-5 minutes, depending on the signal intensity.
-
-
Imaging Schedule: Perform BLI imaging immediately before the first treatment (baseline) and then weekly throughout the duration of the study.
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Normalize the data to the baseline measurements for each animal to track the relative change in tumor burden.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Evaluation of bioluminescent imaging for noninvasive monitoring of colorectal cancer progression in the liver and its response to immunogene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo bioluminescence imaging of locally disseminated colon carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 9. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
Application Note: Quantitative Analysis of Irinotecan and its Metabolites in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irinotecan (B1672180) (CPT-11) is a critical chemotherapeutic agent used in the treatment of various cancers, most notably metastatic colorectal cancer.[1][2] As a prodrug, irinotecan's efficacy and toxicity are largely determined by its complex metabolic pathway.[3][4] The drug is converted by carboxylesterases (CES) into its highly potent active metabolite, SN-38, which is a topoisomerase I inhibitor that leads to DNA damage and cell death.[2][3] Subsequently, SN-38 is detoxified via glucuronidation by the enzyme UGT1A1 to form the inactive metabolite SN-38 glucuronide (SN-38G).[1][3] Additionally, irinotecan can be metabolized by cytochrome P450 3A4 (CYP3A4) to inactive metabolites such as APC and NPC.[3][4]
Given the large inter-patient variability in drug metabolism, which can lead to severe side effects like diarrhea and neutropenia, therapeutic drug monitoring (TDM) of irinotecan and its metabolites is crucial for optimizing treatment regimens.[4][5] Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive, specific, and robust method for the simultaneous quantification of these compounds in biological matrices.[1][6]
This application note provides a detailed protocol for the simultaneous determination of irinotecan, SN-38, and SN-38G in human plasma using UPLC-MS/MS.
Metabolic Pathway of Irinotecan
Irinotecan undergoes a complex series of metabolic conversions. The primary activation pathway involves the hydrolysis of irinotecan by carboxylesterases (CES1 and CES2) to produce the active metabolite, SN-38.[7][8] This active form is then detoxified by UGT1A1-mediated glucuronidation to SN-38G.[3] A competing pathway involves the oxidation of irinotecan by CYP3A4/5 enzymes to form inactive metabolites, APC and NPC.[4] Understanding this pathway is essential for interpreting pharmacokinetic data and managing patient toxicity.
Experimental Protocols
This section details the complete workflow for the analysis of irinotecan and its metabolites from plasma samples.
Materials and Reagents
-
Irinotecan, SN-38, SN-38G, and Camptothecin (Internal Standard - IS) reference standards
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA anticoagulant)
-
Microcentrifuge tubes and pipettes
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC™ coupled with an AB SCIEX 5500 QTRAP or similar)[9]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of irinotecan, SN-38, SN-38G, and the internal standard (Camptothecin) in DMSO or methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions using 50% methanol-water to create working solutions for calibration standards and quality controls.[6]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create a calibration curve (typically 8 non-zero points) and at least three levels of QC samples (low, medium, and high).[10]
Plasma Sample Preparation (Protein Precipitation)
This protocol is based on a simple and effective protein precipitation method.[10]
-
Thaw plasma samples, standards, and QCs on an ice bath. Vortex for 10 seconds.[10]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the internal standard working solution (e.g., 0.5 µg/mL Camptothecin) and vortex briefly.[10]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]
-
Vortex vigorously for 30 seconds.
-
Transfer the supernatant to a clean tube or autosampler vial for analysis.
UPLC-MS/MS Analysis
The following conditions are a typical starting point and should be optimized for the specific instrument used.
UPLC Conditions
| Parameter | Setting |
|---|---|
| System | Waters Acquity UPLC H-Class or similar |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[6][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][6] |
| Mobile Phase B | 100% Acetonitrile with 0.1% Formic Acid[1][6] |
| Flow Rate | 0.4 mL/min[6] |
| Column Temp. | 40 - 60°C[6] |
| Injection Vol. | 5 - 10 µL[6][9] |
| Gradient | 10% B -> 25% B (0-0.5 min), 25% -> 40% B (0.5-1 min), Hold 40% B (1-2.5 min), 40% -> 10% B (2.5-4.5 min)[6] |
MS/MS Conditions
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQS, API 5500) |
| Ionization | Electrospray Ionization (ESI), Positive Mode[1][6] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[6] |
| Ion Spray Voltage | 5500 V[10] |
| Source Temp. | 650 - 750°C[10][11] |
Data Presentation
Quantitative data should be clearly organized for easy interpretation.
Table 1: UPLC-MS/MS Quantitative Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Irinotecan | 587.4 | 167.2 |
| SN-38 | 393.3 | 349.3 |
| SN-38G | 569.3 | 393.3 |
| Camptothecin (IS) | 349.2 | 305.2 |
Note: Specific product ions and collision energies should be optimized for the instrument in use. The values presented are commonly cited examples.[10]
Table 2: Method Performance Characteristics (Example)
| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| Irinotecan | 5 - 1000[9] | 98.5 – 110.3[9] | < 15%[6] |
| SN-38 | 0.5 - 100[9] | 99.5 – 101.7[9] | < 15%[6] |
| SN-38G | 0.5 - 100[9] | 96.2 – 98.9[9] | < 15%[6] |
Performance characteristics are based on typical validated methods reported in the literature. LLOQ for SN-38 and SN-38G can be as low as 0.5 ng/mL.[9]
Experimental Workflow Visualization
The overall process from sample receipt to final data analysis is outlined below.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the simultaneous quantification of irinotecan and its key metabolites, SN-38 and SN-38G, in human plasma. The simple protein precipitation sample preparation method is efficient and suitable for high-throughput analysis. This analytical approach is essential for pharmacokinetic studies and therapeutic drug monitoring, enabling clinicians and researchers to better understand the metabolic profile of irinotecan and personalize cancer therapy to improve efficacy and minimize toxicity.
References
- 1. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Irinotecan-Resistant Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing irinotecan-resistant colorectal cancer (CRC) cell lines, crucial in vitro models for studying drug resistance mechanisms and evaluating novel therapeutic strategies.
Introduction
Irinotecan (B1672180) is a cornerstone chemotherapeutic agent for metastatic colorectal cancer.[1] Its active metabolite, SN-38, functions by inhibiting topoisomerase I (Top1), leading to DNA damage and cell death.[2][3] However, the development of resistance is a significant clinical challenge, limiting its therapeutic efficacy.[4][5] Establishing irinotecan-resistant CRC cell lines in the laboratory is a fundamental step to investigate the molecular underpinnings of this resistance and to screen for new drugs that can overcome it.[6] The most common method for generating such cell lines involves the long-term culture of parental cancer cells with gradually increasing concentrations of the drug.[7]
Key Mechanisms of Irinotecan Resistance
Understanding the potential mechanisms of resistance is critical for the design and interpretation of experiments. Several key mechanisms have been identified:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), is a well-documented mechanism.[2][4][8] These transporters actively pump irinotecan and SN-38 out of the cancer cells, reducing their intracellular concentration.[4][9]
-
Alterations in Drug Target: Changes in the Top1 enzyme, either through reduced expression or mutations near the drug-binding site, can decrease the stabilizing effect of SN-38 on the Top1-DNA complex, thereby diminishing its cytotoxic effect.[2][10]
-
Enhanced Drug Metabolism: Increased glucuronidation of SN-38 to its inactive form, SN-38G, within the cancer cells can contribute to resistance.[2]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like NF-κB can suppress apoptosis, allowing cancer cells to survive the DNA damage induced by irinotecan.[4][11]
-
Changes in Cell Phenotype: The selection of cancer stem-like cells, which possess inherent drug resistance mechanisms, can also contribute to the overall resistance of the cell population.[2]
Experimental Workflow for Generating Irinotecan-Resistant CRC Cell Lines
The following diagram outlines the general workflow for establishing and validating irinotecan-resistant CRC cell lines.
Detailed Protocols
Protocol 1: Establishment of Irinotecan-Resistant CRC Cell Lines
This protocol is adapted from the method used to generate the S1-IR20 cell line.[4][9]
Materials:
-
Parental human colorectal cancer cell line (e.g., S1, HT29, HCT116, LoVo)[12]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Irinotecan hydrochloride (or its active metabolite SN-38)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates.
-
The following day, treat the cells with a range of irinotecan concentrations for 48-72 hours.
-
Determine cell viability using an MTT or similar assay.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
-
Induction of Resistance (Stepwise Exposure):
-
Begin by culturing the parental cells in a medium containing irinotecan at a concentration equal to the IC50.
-
Initially, expose the cells to the drug for a defined period (e.g., 48 hours), then replace it with a drug-free medium and allow the surviving cells to recover and repopulate.[4][9]
-
Once the cells are growing steadily in the presence of the initial drug concentration, increase the concentration by approximately 50%.[9]
-
Repeat this cycle of treatment, recovery, and dose escalation. This process can take 6-12 months or longer.
-
Alternatively, a continuous exposure method can be used where the cells are maintained in a medium with a gradually increasing drug concentration.
-
-
Maintenance of the Resistant Cell Line:
-
Once a cell line is established that can proliferate in a significantly higher concentration of irinotecan (e.g., 20 µM for S1-IR20), it can be considered resistant.[9]
-
The resistant cell line should be maintained in a medium containing the selection concentration of irinotecan to preserve the resistant phenotype.
-
Protocol 2: Validation of Irinotecan Resistance
Materials:
-
Parental and putative resistant CRC cell lines
-
Irinotecan
-
96-well plates
-
MTT reagent or other viability assay kits
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates at the same density.
-
Treat with a range of irinotecan concentrations for 48-72 hours.
-
Perform a cell viability assay.
-
Calculate the IC50 values for both cell lines.
-
The resistance factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. A significantly higher RF confirms resistance.
Protocol 3: Characterization of Resistance Mechanisms
A. Western Blot for ABC Transporter Expression:
-
Lyse parental and resistant cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ABCG2, ABCB1, and ABCC1. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with a corresponding secondary antibody and visualize using an appropriate detection system. An increased band intensity for an ABC transporter in the resistant line compared to the parental line indicates overexpression.[4][8]
B. Immunofluorescence for ABCG2 Localization:
-
Grow parental and resistant cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with an anti-ABCG2 primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on slides and visualize them using a fluorescence microscope. Membrane localization of ABCG2 suggests it is functionally active in drug efflux.[4][13]
C. Drug Efflux Assay:
-
Pre-load both parental and resistant cells with a fluorescent substrate of the suspected efflux pump (e.g., Hoechst 33342 for ABCG2).
-
Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscopy.
-
A lower accumulation of the fluorescent substrate in the resistant cells compared to the parental cells indicates increased efflux activity.
-
The assay can be repeated in the presence of a specific inhibitor of the transporter (e.g., Ko143 for ABCG2) to confirm its role in the observed efflux.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data from the establishment of irinotecan-resistant CRC cell lines.
| Cell Line | Parental Cell Line | Method of Establishment | Irinotecan Resistance Factor (Fold) | Key Molecular Alteration | Reference |
| S1-IR20 | S1 (human colon cancer) | Stepwise exposure to increasing irinotecan concentrations | ~47 | Overexpression of ABCG2 | [4][9] |
| HT-29/SN-38 | HT-29 (human colon cancer) | Not specified | Not specified | Reduced DNA single-strand breaks | [14] |
| HCT-116/SN-38 | HCT-116 (human colon cancer) | Not specified | Not specified | Reduced DNA single-strand breaks | [14] |
| SN-38 Resistant Cell Lines | Not specified | Not specified | 20-67 | TOP1 gene copy number aberrations and mutations | [10] |
Signaling Pathway Implicated in Irinotecan Resistance
The overexpression of the ABCG2 transporter is a frequent mechanism of acquired resistance to irinotecan. The following diagram illustrates its role in drug efflux.
Conclusion
The successful establishment and thorough characterization of irinotecan-resistant colorectal cancer cell lines are indispensable for advancing our understanding of drug resistance. These in vitro models provide powerful tools for identifying the molecular drivers of resistance, discovering biomarkers to predict patient response, and developing novel therapeutic strategies to overcome treatment failure in colorectal cancer.
References
- 1. e-century.us [e-century.us]
- 2. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Quantifying Irinotecan-Induced DNA Damage Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180), a topoisomerase I inhibitor, is a crucial chemotherapeutic agent used in the treatment of various cancers, notably metastatic colorectal cancer.[1][2][3] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to the formation of single-strand breaks (SSBs) during DNA replication.[1][4] These SSBs can be converted into more cytotoxic double-strand breaks (DSBs), ultimately triggering programmed cell death.[1][5][6] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA strand breaks in individual cells, making it an ideal tool for assessing the genotoxic effects of irinotecan and its active metabolite, SN-38.[7][8][9]
These application notes provide detailed protocols for performing the alkaline and neutral comet assays to measure DNA damage in response to irinotecan exposure. The alkaline comet assay is highly sensitive and detects both SSBs and DSBs, as well as alkali-labile sites, while the neutral comet assay is primarily used for the detection of DSBs.[9]
Mechanism of Irinotecan-Induced DNA Damage and Signaling Pathway
Irinotecan is a prodrug that is converted to its active metabolite, SN-38, which is 100 to 1000 times more potent.[6] SN-38 targets topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of the DNA strand, resulting in the accumulation of SSBs.[1][4] When the replication fork encounters these stabilized complexes, DSBs are generated, which are potent triggers of cell cycle arrest and apoptosis.[1][5] The cellular response to this DNA damage often involves the activation of the p53 tumor suppressor protein, which can induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspases.[6][10][11]
Caption: Irinotecan metabolism and DNA damage signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized the comet assay to assess DNA damage following exposure to irinotecan or its active metabolite, SN-38. The most common parameter for quantifying DNA damage in the comet assay is the percentage of DNA in the comet tail (% Tail DNA).
Table 1: In Vitro DNA Damage in Colorectal Cancer Cell Lines after Irinotecan Treatment
| Cell Line | Irinotecan Concentration (µmol/L) | Exposure Time (hours) | % Tail DNA (Mean ± SE) | Reference |
| HCT-116 | 5 | 24 | ~10 | [1] |
| HCT-116 | 10 | 24 | ~15 | [1] |
| HCT-116 | 20 | 24 | ~20 | [1] |
| HT-29 | 5 | 24 | ~15 | [1] |
| HT-29 | 10 | 24 | ~20 | [1] |
| HT-29 | 20 | 24 | ~28* | [1] |
*Significantly higher than HCT-116 at the same concentration (P = 0.003).[1]
Table 2: Ex Vivo DNA Damage in Peripheral Blood Lymphocytes (PBLs) after SN-38 Treatment
| SN-38 Concentration (µmol/L) | Exposure Time (hours) | % Tail DNA (Mean ± SE) | Reference |
| 0.01 | 10 | ~5 | [1] |
| 0.1 | 10 | ~10 | [1] |
| 0.5 | 10 | ~18 | [1] |
| 1.0 | 10 | ~25 | [1] |
| 2.5 | 10 | ~35 | [1] |
| 5.0 | 10 | ~45 | [1] |
Experimental Protocols
The following are detailed protocols for the alkaline and neutral comet assays, adapted for the assessment of irinotecan-induced DNA damage in cultured cells.
Experimental Workflow: Comet Assay for Irinotecan Exposure
Caption: Step-by-step workflow for the comet assay.
Protocol 1: Alkaline Comet Assay
This protocol is designed to detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials and Reagents:
-
Cell Culture: Appropriate cancer cell lines (e.g., HCT-116, HT-29) and culture medium.
-
Irinotecan/SN-38: Stock solutions prepared in DMSO.
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Trypsin-EDTA
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Microscope Slides: Frosted.
-
Coverslips
-
Lysis Solution (pH 10): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100. Store at 4°C.
-
Alkaline Electrophoresis Buffer (pH > 13): 300 mM NaOH, 1 mM EDTA. Prepare fresh and chill to 4°C.
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5).
-
DNA Staining Solution: e.g., SYBR® Gold (1:10,000 in TE buffer) or Propidium Iodide (2.5 µg/mL).
-
Horizontal Gel Electrophoresis Unit
-
Power Supply
-
Fluorescence Microscope with appropriate filters.
-
Comet Assay Analysis Software
Procedure:
-
Slide Preparation (Day before):
-
Prepare a 1% (w/v) solution of NMP agarose in distilled water by heating.
-
Dip clean microscope slides into the agarose solution, wipe the back clean, and allow them to air dry at room temperature.
-
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach overnight.
-
Treat cells with various concentrations of irinotecan or SN-38 for the desired duration (e.g., 3, 8, 24, 48, 72 hours).[1] Include a vehicle control (DMSO).
-
-
Cell Harvesting and Embedding:
-
Wash cells with ice-cold PBS.
-
Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes at 4°C.[1]
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Prepare a 0.6% (w/v) LMP agarose solution in PBS and maintain it at 37°C.[1]
-
Mix the cell suspension with the LMP agarose at a 1:10 ratio (v/v).
-
-
Slide Preparation:
-
Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and immediately cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate overnight at 4°C in the dark.[1]
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer to a level just covering the slides.
-
Let the DNA unwind for 20-40 minutes at 4°C.[1]
-
Perform electrophoresis at a low voltage (e.g., 0.6-1 V/cm) for 20-30 minutes at 4°C.[1]
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.
-
Stain the slides with the chosen DNA staining solution for 5-15 minutes in the dark.
-
Gently rinse with distilled water and allow the slides to dry.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet assay software to determine parameters such as % Tail DNA, tail length, and tail moment. Analyze at least 50-100 comets per slide.[1]
-
Protocol 2: Neutral Comet Assay
This protocol is specifically for the detection of double-strand breaks.
Materials and Reagents:
-
Same as for the Alkaline Comet Assay, with the following exceptions:
-
Neutral Lysis Buffer (pH 7.5): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% N-lauroylsarcosine, 10% DMSO, 1% Triton X-100.
-
Neutral Electrophoresis Buffer (TBE): 90 mM Tris-borate, 2 mM EDTA (pH 8.3).
Procedure:
-
Slide Preparation, Cell Culture, Treatment, Harvesting, and Embedding: Follow steps 1-4 of the Alkaline Comet Assay protocol.
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold neutral lysis buffer.
-
Incubate for at least 1 hour at 4°C.
-
-
Washing:
-
Remove slides from the lysis buffer and wash them three times for 5 minutes each with cold 1x TBE buffer.
-
-
Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank and fill it with cold 1x TBE buffer.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 45 minutes at room temperature.
-
-
Staining and Analysis:
-
Gently remove the slides, stain with the chosen DNA stain, and rinse as described in the alkaline protocol.
-
Visualize and analyze the comets as described in step 8 of the Alkaline Comet Assay protocol.
-
Data Analysis and Interpretation
The extent of DNA damage is proportional to the amount of DNA that migrates into the tail of the comet.[7] Key parameters for quantification include:
-
% Tail DNA: The percentage of the total DNA intensity that is in the tail. This is the most commonly recommended parameter.
-
Tail Length: The length of the comet tail from the head to the end.
-
Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail (Tail Length x % Tail DNA).
Statistical analysis is crucial for comparing DNA damage between different treatment groups.[12] Non-parametric tests are often recommended due to the typical distribution of comet assay data.
Conclusion
The comet assay is a powerful and sensitive tool for quantifying the DNA-damaging effects of irinotecan and its metabolites. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance our understanding of irinotecan's mechanism of action and to develop more effective cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Neutral Comet Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irinotecan activates p53 with its active metabolite, resulting in human hepatocellular carcinoma apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Irinotecan Resistance in Colon Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming irinotecan (B1672180) resistance in colon cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of irinotecan resistance in colon cancer cells?
A1: Irinotecan resistance in colon cancer is a multifaceted issue involving several key mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP) and to a lesser extent ABCB1 (MDR1), actively pumps irinotecan and its active metabolite, SN-38, out of the cancer cells, reducing their intracellular concentration and efficacy.[1][2][3][4][5][6]
-
Altered Drug Metabolism: Changes in the expression of enzymes that metabolize irinotecan can affect its activity. This includes carboxylesterases (CES1 and CES2) that convert the prodrug irinotecan to the active SN-38, and UDP-glucuronosyltransferase 1A1 (UGT1A1) which inactivates SN-38.[1][7]
-
Modifications in the Drug Target: Reduced expression or mutations in the topoisomerase I (Top1) gene, the direct target of SN-38, can lead to decreased drug binding and efficacy.[2][3][4][8]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways such as NF-κB and MAPK can promote cell survival and inhibit apoptosis, counteracting the cytotoxic effects of irinotecan.[7][9][10]
-
Cancer Stem Cells (CSCs) and Epithelial-Mesenchymal Transition (EMT): A subpopulation of cancer stem cells, often characterized by markers like CD44 and Lgr5, can exhibit inherent drug resistance and contribute to tumor relapse.[2][3][4][11][12] EMT has also been linked to acquired resistance.
Q2: My colon cancer cell line has become resistant to irinotecan. How can I confirm the mechanism of resistance?
A2: To identify the mechanism of resistance in your specific cell line, a multi-step approach is recommended:
-
Assess Drug Efflux:
-
Quantitative PCR (qPCR) and Western Blotting: Analyze the mRNA and protein expression levels of key ABC transporters, primarily ABCG2 and ABCB1, in your resistant cell line compared to the parental (sensitive) line.[5][6]
-
Efflux Assays: Use fluorescent substrates of these transporters (e.g., Hoechst 33342 for ABCG2) with and without specific inhibitors (e.g., Ko143 for ABCG2) to functionally assess pump activity via flow cytometry or fluorescence microscopy.
-
-
Analyze the Drug Target:
-
Western Blotting: Compare the protein levels of Topoisomerase I (Top1) between the resistant and parental cells.[3]
-
Gene Sequencing: Sequence the TOP1 gene to check for mutations that might alter protein function or drug binding.
-
-
Investigate Signaling Pathways:
Q3: What are some common irinotecan-resistant colon cancer cell line models?
A3: Several irinotecan-resistant colon cancer cell lines have been established and are used in research. These are typically developed by continuous exposure of parental cell lines to increasing concentrations of irinotecan or its active metabolite, SN-38.[5] Examples include:
-
HT-29-SN-38
-
HCT116-SN-38
-
LoVo-SN-38
-
S1-IR20[5]
It is important to note that the mechanisms of resistance can vary significantly between different cell line models.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in irinotecan cytotoxicity assays.
-
Possible Cause 1: Cell line heterogeneity.
-
Troubleshooting: Ensure you are using a low-passage number of your cell line. Perform single-cell cloning to establish a more homogenous population. Regularly verify the identity of your cell line through short tandem repeat (STR) profiling.
-
-
Possible Cause 2: Variability in drug preparation and storage.
-
Troubleshooting: Prepare fresh dilutions of irinotecan and SN-38 from a concentrated stock for each experiment. Store stock solutions at the recommended temperature and protect them from light.
-
-
Possible Cause 3: Inconsistent cell seeding density.
-
Troubleshooting: Optimize and maintain a consistent cell seeding density for your cytotoxicity assays, as cell confluence can affect drug sensitivity.
-
Problem 2: A combination therapy aimed at overcoming resistance is not working.
-
Possible Cause 1: Off-target effects of the combination agent.
-
Troubleshooting: Verify the specificity of the inhibitor or therapeutic agent you are using. Include appropriate controls to assess the effect of the agent alone.
-
-
Possible Cause 2: Multiple resistance mechanisms are active.
-
Troubleshooting: Your current strategy may only be targeting one of several co-existing resistance mechanisms. For example, inhibiting NF-κB may not be sufficient if the cells also overexpress ABCG2.[7][9] A broader characterization of the resistant phenotype is necessary to devise a more effective combination strategy.
-
-
Possible Cause 3: Suboptimal dosing or scheduling.
-
Troubleshooting: Perform dose-response and time-course experiments to determine the optimal concentration and timing for each drug in the combination. Consider synergistic, additive, or antagonistic effects using methodologies like the Chou-Talalay method.
-
Quantitative Data Summary
Table 1: Examples of Irinotecan/SN-38 Resistance in Colon Cancer Cell Lines
| Cell Line | Resistant Variant | Resistance Factor (Fold Increase in IC50) | Key Resistance Mechanism | Reference |
| S1 | S1-IR20 | ~47-fold (to irinotecan) | Overexpression of ABCG2 | [5][6] |
| HCT-116 | HCT116-SN6 | Not specified | Overexpression of ABCG2 | [14] |
| HT-29 | HT-29 | More sensitive than HCT-116 in some studies | N/A | [15] |
| IGROV1 (Ovarian) | T8 | 176-fold (to SN-38) | Increased drug efflux | [2] |
Table 2: IC50 Values of Irinotecan in Various Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HCT-116 | Varies by study | [15] |
| HT-29 | Varies by study | [15] |
| SW620 | Varies by study | [16] |
| LS180 | Varies by study | [16] |
| COLO205 | Varies by study | [16] |
| LoVo | Varies by study | [16] |
Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions (e.g., assay type, incubation time).
Detailed Experimental Protocols
Protocol 1: Establishment of an Irinotecan-Resistant Cell Line
-
Parental Cell Culture: Culture the parental colon cancer cell line (e.g., HCT-116) in its recommended standard medium.
-
Initial Drug Exposure: Begin by exposing the cells to a low concentration of irinotecan or SN-38 (e.g., the IC20 concentration) for a defined period (e.g., 48-72 hours).[5]
-
Recovery Phase: After drug exposure, remove the drug-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium until the surviving cells repopulate the culture vessel.
-
Stepwise Dose Escalation: Once the cells are growing robustly, repeat the drug exposure with a gradually increasing concentration (e.g., a 1.5-fold increase).[5]
-
Selection of Resistant Population: Continue this cyclical process of exposure and recovery for several months. The cell population that can proliferate in a significantly higher concentration of the drug is considered the resistant cell line.
-
Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, characterize the underlying resistance mechanisms.
Protocol 2: Western Blotting for ABCG2 and Phospho-NF-κB
-
Cell Lysis: Lyse both parental and irinotecan-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ABCG2, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Compare the expression levels between the parental and resistant cells.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Irinotecan Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Sorafenib overcomes irinotecan resistance in colorectal cancer by inhibiting the ABCG2 drug-efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
Technical Support Center: Irinotecan HCl Trihydrate Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting the degradation products of Irinotecan (B1672180) HCl trihydrate. The following guides and FAQs are designed to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Irinotecan HCl trihydrate known to degrade?
A1: Irinotecan HCl trihydrate is susceptible to degradation under several stress conditions. Forced degradation studies have shown significant degradation under oxidative, basic hydrolysis, and photolytic (light exposure) conditions.[1][2][3] It is comparatively more stable under acidic, thermal, and neutral hydrolytic conditions.[1][4]
Q2: What are the major known degradation products or impurities of Irinotecan?
A2: The primary related substance and active metabolite is SN-38. Other known impurities and degradation products specified in pharmacopeias or identified in studies include Irinotecan related compounds A, B, C, and D.[5] Forced degradation studies have also identified several unknown degradation products formed under specific stress conditions like basic hydrolysis and photolysis.[1]
Q3: What is the typical analytical method used to separate Irinotecan from its degradation products?
A3: The most common analytical method is reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS) for identification.[1][2][6] These methods are capable of resolving Irinotecan from its main impurities and degradation products, proving their stability-indicating power.[1][2]
Q4: How does pH affect the stability of Irinotecan in aqueous solutions?
A4: Irinotecan's stability is pH-dependent. It undergoes a reversible hydrolysis of its lactone ring to an inactive carboxylate form, and this process increases with rising pH.[7][8] Acidic conditions (below pH 4.0) favor the stable, active lactone form of the molecule.[9]
Troubleshooting Guide
Q1: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are degradation products?
A1: To identify unknown peaks, you should perform a forced degradation study. Expose samples of Irinotecan HCl trihydrate to controlled stress conditions (e.g., 0.1N NaOH, 3% H₂O₂, UV light) and run them alongside your stability samples.[5] If the new peaks in your sample match the retention times of peaks generated under specific stress conditions, they are likely degradation products. Coupling your HPLC with a mass spectrometer (LC-MS) is the definitive method for structural elucidation of these new peaks.[1][10]
Q2: My HPLC method is not adequately separating Irinotecan from a known impurity. What can I do?
A2: Method optimization is required. Consider the following adjustments:
-
Mobile Phase Gradient: Modify the gradient slope. A shallower gradient can increase the resolution between closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile, methanol) or their ratios.[1][2]
-
pH of Aqueous Phase: Adjusting the pH of the buffer in the mobile phase can alter the ionization state of the molecules and improve separation.[1]
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[1][2]
Q3: I am seeing a significant loss of the Irinotecan peak in my photostability samples. How can I confirm this is due to photodegradation and identify the products?
A3: To confirm photodegradation, compare the chromatogram of a light-exposed sample to a control sample stored in the dark. A significant decrease in the main peak area and the appearance of new peaks in the light-exposed sample indicate photodegradation.[1][10] To identify the products, collect the fractions corresponding to the new peaks and analyze them using mass spectrometry (MS). Studies have identified several photodegradation products with unique m/z ratios.[1][10]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing degradation of Irinotecan HCl trihydrate to test the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Irinotecan HCl in a suitable diluent (e.g., a mixture of buffer, acetonitrile, and methanol) at a concentration of approximately 0.4 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 80°C for 4 hours.[1]
-
Base Hydrolysis: Treat the drug solution with 0.005 M NaOH at 35°C for 5 minutes.[1][] Neutralize the solution with acid before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[5]
-
Thermal Degradation: Heat the solid drug substance or a solution at an appropriate temperature (e.g., 80°C).[1][5]
-
Photolytic Degradation: Expose the drug solution to UV and visible light.[1][5]
-
-
Sample Preparation for Analysis: After exposure to the stressor for the specified time, dilute the samples with the mobile phase diluent to a final concentration of approximately 160 µg/mL before injection.[1][]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method.
UPLC-MS Method for Degradation Product Identification
This is an example of a validated UPLC method for separating Irinotecan and its degradation products.[1][2]
-
Column: Waters Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase A: 0.02M KH₂PO₄ buffer, pH adjusted to 3.4.[1][2]
-
Mobile Phase B: Acetonitrile and methanol (B129727) mixture (62:38 v/v).[1][2]
-
Injection Volume: 5.0 µL.[10]
-
Column Temperature: 40°C.[10]
-
Gradient Program: A gradient program should be used to ensure separation of all compounds.
-
Mass Spectrometry: Couple the UPLC system to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode to identify the mass-to-charge ratio (m/z) of the degradation products.[12]
Quantitative Data
Table 1: Summary of Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Observation | Major Degradation Products (m/z [M+H]⁺) | Reference |
| Base Hydrolysis | 0.005 M NaOH, 35°C, 5 min | Significant Degradation | Unknown Degradant (m/z 605.5) | [1] |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 4 h | Slight Degradation | Impurity-C, Unknown Degradant | [1] |
| Oxidative | 3% H₂O₂ | Significant Degradation | Multiple degradation products | [1][5] |
| Photolytic | UV and Visible Light | Significant Degradation | Unknowns (m/z 557.2, 543.2), Imp-B, Imp-C | [1] |
| Thermal | 80°C | Stable | No significant degradation | [1] |
| Aqueous Hydrolysis | Water, 80°C, 7 h | Stable | No significant degradation | [1] |
Visualizations
Caption: Workflow for Forced Degradation Study and Product Identification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 10. boa.unimib.it [boa.unimib.it]
- 12. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Irinotecan Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with irinotecan (B1672180) in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of irinotecan?
Irinotecan is a prodrug that is converted in the liver to its active metabolite, SN-38, by carboxylesterase enzymes.[1][2][3] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication.[2] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks, which leads to double-strand DNA breaks during DNA replication and ultimately results in cell death.[2]
Q2: What are the common dose-limiting toxicities of irinotecan in vivo?
The primary dose-limiting toxicities observed with irinotecan administration in both preclinical and clinical settings are diarrhea and myelosuppression (neutropenia).[1][4][5] The severity of these toxicities is often dose-dependent.[1]
Q3: How does the route of administration affect irinotecan's efficacy and toxicity in mice?
Studies in mice have shown that the route of administration can significantly impact the therapeutic index of irinotecan. For instance, intraperitoneal (i.p.) administration has been demonstrated to be more effective and less toxic than intravenous (i.v.) administration in a C26 colon cancer model.[6] A 100 mg/kg i.p. dose showed an equivalent increase in lifespan to a 300 mg/kg i.v. dose, with toxic deaths occurring at lower doses with i.v. administration (400 mg/kg) compared to i.p. (800 mg/kg).[6]
Q4: What are typical starting doses and schedules for irinotecan in mouse models?
The optimal dose and schedule for irinotecan in vivo can vary depending on the mouse strain, tumor model, and experimental goals. However, published studies provide some guidance:
-
Intravenous (i.v.) Administration:
-
Intraperitoneal (i.p.) Administration:
-
Doses of 60, 80, and 100 mg/kg/day for 4 days have been used to evaluate lethal dose and toxicity in mice. The lethal dose for conventional (holoxenic) mice was between 60 and 80 mg/kg.[10]
-
-
Oral (p.o.) Administration:
Q5: How can I monitor irinotecan efficacy in my in vivo study?
Tumor growth inhibition is the primary measure of efficacy. This can be assessed by:
-
Tumor Volume Measurement: Regularly measuring tumor dimensions with calipers and calculating the volume.[9]
-
Bioluminescence Imaging (BLI): For tumor models using luciferase-expressing cancer cells, BLI allows for non-invasive monitoring of tumor growth and metastasis.[12][13]
-
Tumor Weight Measurement: At the end of the study, tumors can be excised and weighed to determine the final tumor burden.[13]
-
Survival Studies: Monitoring the lifespan of the animals following treatment.[6]
Troubleshooting Guide
Issue 1: Excessive Toxicity (Severe Diarrhea, Weight Loss)
-
Potential Cause: The administered dose is too high for the specific animal strain or model. Animal genetics, such as variations in the UGT1A1 enzyme which metabolizes SN-38, can influence toxicity.[4][5] The gut microbiome also plays a significant role, as bacterial β-glucuronidase can reactivate SN-38 in the gut, leading to intestinal damage.[4][10] Diet can also impact toxicity.[14]
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the irinotecan dose for subsequent cohorts. A dose de-escalation study may be necessary to determine the MTD in your specific model.
-
Modify the Schedule: Consider a less frequent dosing schedule (e.g., once every 3 weeks instead of weekly) or a shorter duration of treatment.[15]
-
Supportive Care: For diarrhea, ensure animals have adequate hydration. Loperamide can be used to manage diarrhea, and fluid and electrolyte replacement may be necessary.[16]
-
Consider Animal Strain and Diet: Be aware that different mouse strains may have varying sensitivities. A grain-based chow diet has been shown to be protective against irinotecan-induced diarrhea compared to purified diets.[14]
-
Issue 2: Lack of Tumor Response
-
Potential Cause: The dose may be too low, the dosing schedule may be suboptimal, or the tumor model may be resistant to irinotecan.
-
Troubleshooting Steps:
-
Dose Escalation: If toxicity is not observed, a dose escalation study can be performed to determine if higher doses improve efficacy.[17]
-
Optimize Dosing Schedule: More frequent, lower doses may be more effective than larger, intermittent doses in some models.[15]
-
Combination Therapy: Irinotecan is often more effective when used in combination with other agents. Common combinations include 5-fluorouracil (B62378) (5-FU) and leucovorin (LV), known as the FOLFIRI regimen.[12][18][19] Combining with targeted agents like everolimus (B549166) has also shown promise.[7][8]
-
Confirm Drug Activity: Ensure the irinotecan formulation is prepared correctly and has not expired.
-
Evaluate Tumor Model: Some tumor types are inherently resistant to topoisomerase I inhibitors.
-
Issue 3: High Inter-animal Variability in Toxicity and Efficacy
-
Potential Cause: This can be due to variations in drug metabolism among individual animals, inconsistent drug administration, or differences in the gut microbiome.[4][20]
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent and accurate dosing for all animals.
-
Increase Group Size: A larger number of animals per group can help to account for individual variability.
-
Monitor Pharmacokinetics: If feasible, measure plasma levels of irinotecan and SN-38 to correlate drug exposure with response and toxicity.[21][22]
-
Consider Animal Source and Acclimation: Use animals from a reliable source and allow for an adequate acclimation period before starting the experiment to minimize stress-related variability.
-
Data Presentation
Table 1: Irinotecan Dosage and Schedules in Murine Models
| Route of Administration | Dosing Schedule | Dose (mg/kg) | Mouse/Tumor Model | Reference |
| Intravenous (i.v.) | Once weekly | 10 | Colorectal Cancer Xenografts (HT29, HCT116) | [7][8] |
| Intravenous (i.v.) | Daily x 5 | 50 (MTD) | HL60 Xenografts | [9] |
| Intravenous (i.v.) | Daily x 3 | 100 (MTD) | HL60 Xenografts | [9] |
| Intraperitoneal (i.p.) | Daily x 4 | 60-80 (Lethal Dose) | Holoxenic Mice | [10] |
| Intraperitoneal (i.p.) | Daily x 4 | ≥150 (Lethal Dose) | Germ-free Mice | [10] |
| Oral (p.o.) | (Daily x 5) x 2 | 50-75 | Human Colon Carcinoma Xenografts | [11] |
| Oral (p.o.) | (Daily x 5) x 12 | 25-50 | Human Colon Carcinoma Xenografts | [11] |
Table 2: Comparison of Intravenous (i.v.) vs. Intraperitoneal (i.p.) Irinotecan in Mice with C26 Colon Cancer
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Reference |
| Equivalent Efficacious Dose | 300 mg/kg | 100 mg/kg | [6] |
| Dose Leading to Toxic Death | 400 mg/kg | 800 mg/kg | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of Irinotecan for In Vivo Studies
-
Reconstitution: Irinotecan hydrochloride is typically supplied as a sterile solution. If a lyophilized powder is used, reconstitute it according to the manufacturer's instructions, usually with sterile water for injection or 0.9% sodium chloride.
-
Dilution: For administration, dilute the irinotecan solution to the desired final concentration using a suitable vehicle, such as sterile 0.9% saline or 5% dextrose solution. The final volume for injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Administration:
-
Intravenous (i.v.): Administer the diluted irinotecan solution via the tail vein using a sterile insulin (B600854) syringe with an appropriate gauge needle (e.g., 27-30G).
-
Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity, taking care to avoid puncturing internal organs.
-
Oral (p.o.): Administer the solution using oral gavage.
-
-
Stability: Irinotecan solutions should be prepared fresh for each use and protected from light.
Protocol 2: In Vivo Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Use a cohort of healthy, age- and weight-matched mice (e.g., C57BL/6 or BALB/c) or tumor-bearing mice, depending on the study's objective.
-
Dose Levels: Select a starting dose based on literature values (e.g., 10-20 mg/kg for a weekly i.v. schedule). Subsequent dose levels should be escalated in predefined increments (e.g., 30-50%).
-
Treatment Groups: Assign a small number of animals (e.g., 3-5) to each dose cohort.
-
Administration and Monitoring: Administer irinotecan according to the chosen schedule. Monitor the animals daily for clinical signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is often considered a sign of significant toxicity).
-
Diarrhea severity (can be scored based on consistency of feces).
-
Changes in posture, activity, and grooming.
-
-
Dose Escalation: If no severe toxicity is observed in a cohort after a defined observation period (e.g., one treatment cycle), escalate to the next dose level in a new cohort of animals.
-
MTD Determination: The MTD is defined as the highest dose level at which no more than a predefined number of animals (e.g., one-third) experience dose-limiting toxicities.
Visualizations
Caption: Metabolic pathway of irinotecan.
Caption: Workflow for an in vivo irinotecan efficacy study.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. youtube.com [youtube.com]
- 3. Individualization of Irinotecan Treatment: A Review of Pharmacokinetics, Pharmacodynamics, and Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irinotecan toxicity: genes or intestinal microflora? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Limiting Toxicities and the Maximum Tolerated Dose of Irinotecan Based on UGT1A1 Genotypes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetics and efficacy of irinotecan after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 8. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Intestinal microflora and digestive toxicity of irinotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Methods for evaluating effects of an irinotecan + 5-fluorouracil/leucovorin (IFL) regimen in an orthotopic metastatic colorectal cancer model utilizing in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for Evaluating Effects of an Irinotecan + 5-Fluorouracil/Leucovorin (IFL) Regimen in an Orthotopic Metastatic Colorectal Cancer Model Utilizing In Vivo Bioluminescence Imaging | Springer Nature Experiments [experiments.springernature.com]
- 14. Impact of diet on irinotecan toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. drugs.com [drugs.com]
- 17. Optimisation of irinotecan dose in the treatment of patients with metastatic colorectal cancer after 5-FU failure: results from a multinational, randomised phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effective combination therapies with irinotecan for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimisation of irinotecan dose in the treatment of patients with metastatic colorectal cancer after 5-FU failure: results from a multinational, randomised phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and pharmacodynamics of irinotecan during a phase II clinical trial in colorectal cancer. Pharmacology and Molecular Mechanisms Group of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Irinotecan pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Irinotecan Variability in Xenograft Models
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues encountered when using irinotecan (B1672180) in preclinical xenograft models. Unexplained variability in tumor response and host toxicity can significantly impact experimental outcomes. This document, presented in a question-and-answer format, directly addresses specific challenges to help ensure the reproducibility and reliability of your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe significant variability in anti-tumor efficacy of irinotecan across different animals in the same study group. What are the potential causes?
A1: Variability in irinotecan's efficacy can stem from several factors related to the drug's metabolism, the host animal, and the tumor model itself. Irinotecan is a prodrug that is converted to its active, and more potent, metabolite, SN-38, primarily by carboxylesterase (CES) enzymes.[1][2] SN-38 is then inactivated through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1).[3]
Key factors contributing to variability include:
-
Host Genetics (Mouse Strain): Different mouse strains exhibit significant variations in the expression and activity of CES and UGT1A1 enzymes. This can lead to differences in the rate of irinotecan activation to SN-38 and its subsequent detoxification.
-
Tumor Microenvironment: The metabolic activity within the tumor itself can influence drug efficacy. Some tumors express CES2, which can locally convert irinotecan to SN-38, potentially enhancing its anti-tumor effect in a localized manner.[1][2]
-
Gut Microbiota: The intestinal microflora can deconjugate the inactive SN-38 glucuronide (SN-38G) back to the active SN-38 in the gut, which can contribute to both efficacy and toxicity (diarrhea). Variations in the gut microbiome between individual animals can, therefore, lead to different levels of SN-38 exposure.
-
Drug Administration and Formulation: Inconsistent drug administration (e.g., intravenous vs. intraperitoneal) and issues with the formulation's stability can lead to variable drug exposure.
Q2: Our mice are experiencing severe toxicity (diarrhea, weight loss) at doses that were well-tolerated in previous experiments. What could be the reason for this increased toxicity?
A2: Increased toxicity from irinotecan is often linked to higher than expected levels of the active metabolite, SN-38. Potential reasons for this include:
-
Mouse Strain and Substrain Differences: As mentioned, genetic differences between mouse strains, and even substrains, can lead to variations in drug metabolism. A switch in the mouse strain or supplier could inadvertently introduce animals with lower UGT1A1 activity, leading to reduced clearance of SN-38 and increased toxicity.
-
Co-administered Compounds: If other therapeutic agents are being co-administered with irinotecan, there is a potential for drug-drug interactions that can alter irinotecan's metabolism. For instance, inhibitors of CYP3A4, another enzyme involved in irinotecan metabolism, can lead to increased irinotecan levels.[4]
-
Animal Health Status: The overall health of the animals can impact their ability to metabolize drugs. Underlying health issues could compromise liver function, where a significant portion of irinotecan metabolism occurs.
Q3: We are not observing the expected anti-tumor response with irinotecan in our xenograft model. What are some troubleshooting steps we can take?
A3: A lack of efficacy can be due to insufficient levels of the active metabolite SN-38 at the tumor site or inherent resistance of the tumor cells. Consider the following:
-
Verify Drug Formulation and Administration: Ensure that the irinotecan formulation is prepared correctly and has not degraded.[5][6][7] Confirm the accuracy and consistency of the administration route and volume.
-
Evaluate the Xenograft Model: Some tumor cell lines are inherently resistant to topoisomerase I inhibitors like SN-38. It is also possible that the tumor has poor vascularization, limiting drug delivery.
-
Assess Carboxylesterase Activity: The conversion of irinotecan to SN-38 is a critical step for its anti-tumor activity. If the host mouse strain has low CES activity, or the tumor itself lacks CES expression, the activation of irinotecan may be insufficient.
-
Consider Combination Therapy: The efficacy of irinotecan can be enhanced when used in combination with other agents. For example, combining irinotecan with 5-fluorouracil (B62378) has shown synergistic effects in some models.[8] Bevacizumab, an anti-angiogenic agent, has also been shown to enhance irinotecan's efficacy.[9]
Data Presentation: Enzyme Activity in Common Mouse Strains
Understanding the enzymatic differences between mouse strains is crucial for selecting the appropriate model and interpreting results.
| Mouse Strain | Relative Carboxylesterase (CES) Activity (Liver) | Relative UGT1A1 Activity (Liver) | Expected Irinotecan Response & Toxicity |
| C57BL/6 | Moderate | High | Moderate efficacy, lower toxicity |
| BALB/c | High | Moderate | Potentially higher efficacy, moderate toxicity |
| FVB/NKI (with Ces1c/d/e deletion) | Significantly Impaired | N/A | Impaired conversion to SN-38, potentially lower efficacy and altered toxicity profile[10] |
| Humanized UGT1A1*28 Mice | N/A | Reduced | Higher SN-38 levels, increased risk of toxicity[11] |
Note: This table provides a generalized overview. Specific activity can vary between substrains and individual animals. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Measurement of Carboxylesterase (CES) Activity in Mouse Liver Microsomes
This protocol provides a method to determine the rate of irinotecan conversion to SN-38 in liver microsomes.
Materials:
-
Mouse liver tissue
-
Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Irinotecan solution
-
SN-38 standard
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Microsome Preparation: Homogenize fresh or frozen mouse liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. Resuspend the microsomal pellet in the homogenization buffer.
-
Incubation: In a microcentrifuge tube, combine the liver microsomes, irinotecan solution, and buffer to a final volume. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method to quantify the amount of SN-38 produced. A standard curve of known SN-38 concentrations should be used for quantification.
-
Data Analysis: Calculate the rate of SN-38 formation, typically expressed as pmol of SN-38 formed per minute per mg of microsomal protein.
Protocol 2: UGT1A1 Activity Assay in Mouse Liver Microsomes
This protocol measures the rate of SN-38 glucuronidation.
Materials:
-
Mouse liver microsomes (prepared as in Protocol 1)
-
SN-38 solution
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (B1591596) (to permeabilize the microsomal membrane)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)
-
SN-38G standard
-
HPLC system
Procedure:
-
Microsome Pre-incubation: Pre-incubate the liver microsomes with alamethicin in the assay buffer on ice to ensure access of UDPGA to the UGT enzymes.
-
Reaction Initiation: Add SN-38 and UDPGA to the pre-incubated microsomes to start the reaction. Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Process the samples as described in Protocol 1.
-
HPLC Analysis: Quantify the amount of SN-38G produced using a validated HPLC method and a standard curve.
-
Data Analysis: Calculate the rate of SN-38G formation, expressed as pmol of SN-38G formed per minute per mg of microsomal protein.
Visualizations
Caption: Irinotecan metabolic pathway and mechanism of action.
Caption: A logical workflow for troubleshooting irinotecan variability.
References
- 1. Carboxylesterase 2 as a Determinant of Response to Irinotecan and Neoadjuvant FOLFIRINOX Therapy in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Camptosar (irinotecan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of irinotecan in combination with 5-fluorouracil or etoposide in xenograft models of colon adenocarcinoma and rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. A Humanized UGT1 Mouse Model Expressing the UGT1A1*28 Allele for Assessing Drug Clearance by UGT1A1-Dependent Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irinotecan Stability and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with irinotecan (B1672180). The following information addresses common issues related to the impact of pH on irinotecan's stability and therapeutic activity.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the irinotecan solution critical for my experiment?
The activity of irinotecan is highly dependent on pH due to a reversible, pH-dependent equilibrium between its active lactone form and an inactive carboxylate form.[1][2][3][4] At an acidic pH (3 to 4), the equilibrium favors the closed-lactone ring, which is the active form of the drug.[5][6] As the pH becomes neutral or alkaline, the lactone ring opens to form the inactive carboxylate species.[2][7] Therefore, maintaining an appropriate acidic pH is crucial for preserving the drug's potency during storage and experimental use.
Q2: I observed a decrease in irinotecan's cytotoxic effect over time in my cell culture experiment. What could be the cause?
A decline in cytotoxicity during a prolonged cell culture experiment is likely due to the hydrolysis of the active lactone form of irinotecan and its active metabolite, SN-38, to their inactive carboxylate forms at physiological pH (around 7.4).[2][3][8] Cell culture media are typically buffered at this pH, which promotes the opening of the lactone ring. This conversion significantly reduces the drug's ability to inhibit topoisomerase I, leading to diminished cytotoxic activity.
Q3: What is the optimal pH for storing irinotecan solutions?
Irinotecan hydrochloride concentrate for injection is formulated at a pH of 3 to 4 to ensure the stability of the active lactone form.[5][9] For diluted infusion solutions, a weakly acidic vehicle like 5% dextrose injection is preferred to maintain stability.[6][7] It is recommended to store diluted solutions at controlled room temperature, protected from light, and use them within a specified timeframe to minimize degradation.[6][10] Refrigeration of admixtures in 0.9% Sodium Chloride Injection is generally not recommended due to the potential for precipitation.[6]
Q4: How does pH affect the conversion of irinotecan to its active metabolite, SN-38?
Irinotecan is a prodrug that is converted to the highly potent metabolite SN-38 by carboxylesterases.[11][12] The conversion rate is significantly higher when irinotecan is in its lactone form.[1] Since an acidic pH favors the lactone form, maintaining these conditions prior to administration can lead to a more efficient conversion to the active SN-38 in vivo.
Q5: I'm seeing unexpected peaks in my HPLC analysis of an old irinotecan sample. What could they be?
Unexpected peaks in HPLC analysis can be attributed to degradation products. Irinotecan is susceptible to photodegradation, especially under neutral and alkaline conditions, which can lead to the formation of various byproducts.[10][13][14][15] Exposure to light can cause extensive modifications to the lactone ring.[13] To avoid this, always protect irinotecan solutions from light.[6][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent anti-tumor activity | The active lactone form of irinotecan or SN-38 has converted to the inactive carboxylate form due to inappropriate pH of the solvent or buffer. | Ensure that irinotecan is dissolved and diluted in a buffer with a pH between 3 and 4. For in vitro studies, consider the pH of the cell culture medium and the duration of the experiment, as physiological pH will promote hydrolysis. |
| Precipitate formation in the solution | The solubility of irinotecan can be affected by the pH and the composition of the diluent. Precipitation can occur, particularly when refrigerated in 0.9% Sodium Chloride Injection.[6] | Use 5% Dextrose Injection as the preferred diluent for irinotecan.[6] Visually inspect the solution for any particulate matter before use.[5] Avoid freezing solutions as this may cause precipitation.[6] |
| Variability in SN-38 formation | The conversion of irinotecan to SN-38 is dependent on the concentration of the active lactone form.[1] If the pH of the irinotecan solution is not optimal, the amount of available lactone for conversion will be reduced. | Prepare irinotecan solutions in an acidic buffer (pH 3-4) immediately before use to maximize the concentration of the lactone form available for enzymatic conversion. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Irinotecan is known to degrade when exposed to light, especially at neutral or alkaline pH, leading to the formation of photodegradation products.[10][13][14][15] | Protect all irinotecan-containing solutions from light by using amber vials or by wrapping containers in foil.[6][10] Prepare fresh solutions for each experiment to minimize the impact of degradation. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Irinotecan Lactone Form
| pH | Temperature (°C) | Percentage of Lactone Form Remaining after 24 hours | Reference |
| 4.0 | 25 | >95% | [7] |
| 6.0 | 25 | ~70% | [7] |
| 7.4 | 25 | ~20% | [7] |
| 4.0 | 37 | >90% | [7] |
| 6.0 | 37 | ~50% | [7] |
| 7.4 | 37 | <10% | [7] |
Table 2: Kinetic Parameters for Irinotecan (CPT-11) Conversion to SN-38
| Substrate Form | K'm (μM) | Vmax (pmol/min/mg) | Reference |
| CPT-11 Lactone | 23.3 ± 5.3 | 1.43 ± 0.15 | [1] |
| CPT-11 Carboxylate | 48.9 ± 5.5 | 1.09 ± 0.06 | [1] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Irinotecan and SN-38
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of irinotecan and its active metabolite SN-38.
Materials:
-
Irinotecan and SN-38 standards
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Reversed-phase C18 column (e.g., Waters Acquity BEH C8, 100 x 2.1 mm, 1.7-µm)[15]
-
HPLC system with UV or fluorescence detection
Procedure:
-
Mobile Phase Preparation: Prepare a 0.02M KH2PO4 buffer and adjust the pH to 3.4 with orthophosphoric acid (Solvent A).[15] Prepare a mixture of acetonitrile and methanol (62:38 v/v) (Solvent B).[15]
-
Sample Preparation:
-
For plasma or saliva samples, perform protein precipitation with a methanol-acetonitrile mixture (50:50 by volume).[16]
-
Acidify the supernatant with hydrochloric acid to convert any open-ring carboxylate form to the lactone form.[16]
-
Centrifuge to remove precipitated proteins and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C8 (100 x 2.1 mm) 1.7-µm[15]
-
Mobile Phase: Gradient elution with Solvent A and Solvent B.[15]
-
Flow Rate: 0.3 mL/min[15]
-
Detection: UV detection at 220 nm or fluorescence detection with excitation at 370 nm and emission at 420 nm for irinotecan and 540 nm for SN-38.[15][17][18]
-
Injection Volume: 10 µL
-
-
Quantification: Generate a standard curve using known concentrations of irinotecan and SN-38. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. globalrph.com [globalrph.com]
- 7. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ashp.org [publications.ashp.org]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 12. Irinotecan induces steroid and xenobiotic receptor (SXR) signaling to detoxification pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of irinotecan and its metabolite SN-38 in dried blood spots using high-performance liquid-chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: ABCG2 Transporter and Irinotecan Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter in irinotecan (B1672180) efflux and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the role of ABCG2 in irinotecan resistance?
A1: The ABCG2 transporter, also known as Breast Cancer Resistance Protein (BCRP), is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an efflux pump, actively removing various substances, including chemotherapeutic drugs, from cells.[1] Irinotecan and its more potent active metabolite, SN-38, are substrates of ABCG2.[2][3] Overexpression of ABCG2 in cancer cells leads to increased efflux of irinotecan and SN-38, thereby reducing their intracellular concentration and diminishing their cytotoxic effect.[4][5] This mechanism is a significant contributor to acquired resistance to irinotecan-based chemotherapy in various cancers, including colorectal cancer.[6][7]
Q2: How can I determine if my cell line's resistance to irinotecan is mediated by ABCG2?
A2: To ascertain if ABCG2 is the primary mediator of irinotecan resistance in your cell line, you can perform a series of experiments:
-
Cytotoxicity Assays with an ABCG2 Inhibitor: Conduct a cytotoxicity assay (e.g., MTT assay) to compare the IC50 value of irinotecan in your resistant cell line in the presence and absence of a specific ABCG2 inhibitor, such as Ko143. A significant decrease in the IC50 value in the presence of the inhibitor suggests ABCG2-mediated resistance.[5][8]
-
Intracellular Drug Accumulation Assay: Measure the intracellular concentration of SN-38 using techniques like High-Performance Liquid Chromatography (HPLC).[9][10] A lower accumulation of SN-38 in the resistant cells compared to the parental sensitive cells, which is reversible upon treatment with an ABCG2 inhibitor, points to ABCG2's involvement.
-
Expression Analysis: Quantify the expression levels of ABCG2 at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[4][11] A significantly higher expression of ABCG2 in the resistant cell line compared to the sensitive parental line is a strong indicator of its role in resistance.
Q3: Are there signaling pathways that regulate ABCG2 expression in response to irinotecan?
A3: Yes, several signaling pathways have been implicated in the regulation of ABCG2 expression, which can be activated in response to chemotherapy. The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is known to regulate ABCG2 expression and contribute to chemotherapy resistance.[12] Additionally, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways have been shown to upregulate the expression of ABCG2.[13] The JNK1/c-jun signaling pathway, in particular, has been linked to ABCG2-mediated multidrug resistance in colon cancer.[13]
Q4: I am seeing conflicting results in the literature regarding the correlation between ABCG2 expression and clinical response to irinotecan. Why is this?
A4: The conflicting results in clinical studies can be attributed to several factors.[14][15] Discrepancies in the methodologies used for detecting ABCG2, such as different antibodies and scoring systems for immunohistochemistry, can lead to varied outcomes.[14] The timing of tumor biopsy (primary vs. metastatic) and prior treatments can also influence ABCG2 expression levels. Furthermore, drug resistance is often multifactorial, meaning that other resistance mechanisms may be at play in addition to ABCG2 expression, confounding the correlation.[14][15]
Troubleshooting Guides
Experimental Issue: Inconsistent results in cytotoxicity (MTT) assays.
-
Question: My MTT assay results for irinotecan sensitivity are not reproducible. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure that you have optimized the cell seeding density. The relationship between cell number and signal produced should be linear for your specific cell type.
-
Reagent Preparation and Handling: Prepare the MTT solution fresh and filter-sterilize it. Ensure all reagents are at the appropriate temperature before use.[16]
-
Incubation Times: Use consistent incubation times for both drug treatment and MTT reagent exposure.
-
Solvent Dissolution: After adding the solubilization solution (e.g., DMSO or a detergent-based solvent), ensure that the formazan (B1609692) crystals are completely dissolved by shaking the plate. Incomplete dissolution is a common source of variability.[16]
-
Background Controls: Always include background control wells containing media and MTT but no cells to subtract the absorbance of the medium.
-
Experimental Issue: Weak or no signal in ABCG2 Western blot.
-
Question: I am having trouble detecting ABCG2 protein via Western blotting in my resistant cell line, even though qRT-PCR shows high mRNA expression. What can I do?
-
Answer:
-
Membrane Protein Extraction: ABCG2 is a membrane protein, and its extraction requires optimized protocols. Ensure you are using a lysis buffer specifically designed for membrane proteins and consider mechanical disruption methods like sonication in addition to chemical lysis.[1][11]
-
Antibody Selection: Use an antibody that has been validated for Western blotting and is known to detect the endogenous levels of ABCG2.[17] The choice of monoclonal versus polyclonal and the specific epitope recognized can impact detection.[18]
-
Sample Preparation: Avoid boiling membrane protein samples in reducing loading buffer for extended periods, as this can cause aggregation and prevent entry into the gel. Heating at a lower temperature (e.g., 70°C for 10 minutes) may be more effective.[18]
-
Positive Control: Include a positive control, such as a cell line known to overexpress ABCG2, to validate your protocol and antibody.[18]
-
Experimental Issue: High variability in intracellular SN-38 accumulation assays.
-
Question: My HPLC measurements of intracellular SN-38 show high variability between replicates. How can I improve the consistency?
-
Answer:
-
Cell Lysis and Extraction: Ensure complete cell lysis to release all intracellular drug. The extraction efficiency of SN-38 should be validated for your specific cell type and lysis buffer.[9][10]
-
Internal Standard: Use an internal standard, such as camptothecin (B557342) (CPT), to account for variations in sample processing and injection volume.[9]
-
pH and Temperature Control: SN-38 stability is pH-dependent. Maintain a consistent and appropriate pH throughout the sample preparation and HPLC analysis to prevent degradation.[19]
-
Validated HPLC Method: Use a validated HPLC method with a well-maintained column and a mobile phase that provides good separation of SN-38 from other cellular components.[9][10]
-
Quantitative Data Summary
Table 1: Fold Resistance to Irinotecan and SN-38 in ABCG2-Overexpressing Cell Lines
| Cell Line | Parental Cell Line | Fold Resistance to Irinotecan | Fold Resistance to SN-38 | Reference |
| S1-IR20 | S1 | ~47 | Not specified | [5] |
| HCT116-SN6 | HCT116 | Not specified | 6 | [4] |
| HCT116-SN50 | HCT116 | Not specified | 53 | [4] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[5][16]
Materials:
-
96-well plates
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
Irinotecan and ABCG2 inhibitor (e.g., Ko143)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of irinotecan, with and without a fixed concentration of the ABCG2 inhibitor. Include untreated control wells.
-
Incubate for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
ABCG2 Western Blot Analysis
This protocol is based on standard Western blotting procedures for membrane proteins.[1][11][17]
Materials:
-
Cell lysis buffer for membrane proteins (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCG2
-
Secondary antibody (HRP-conjugated)
-
Loading buffer
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Wash cells with ice-cold PBS and lyse them in membrane protein lysis buffer.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration using a BCA assay.
-
Mix equal amounts of protein with loading buffer and heat at 70°C for 10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ABCG2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Visualize the bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for ABCG2 mRNA
This protocol follows standard qRT-PCR procedures.[4][12][20]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for ABCG2 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of ABCG2 mRNA, normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathways regulating ABCG2 expression in response to irinotecan.
Caption: Workflow for investigating ABCG2-mediated irinotecan resistance.
References
- 1. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 3. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. ABCG2 Protein Levels and Association to Response to First-Line Irinotecan-Based Therapy for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Simultaneous determination of irinotecan (CPT-11) and SN-38 in tissue culture media and cancer cells by high performance liquid chromatography: application to cellular metabolism and accumulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 14. Implications of ABCG2 Expression on Irinotecan Treatment of Colorectal Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. ABCG2 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Membrane Protein Western Blot. - Protein and Proteomics [protocol-online.org]
- 19. Safe and Efficient Intracellular Release of SN38 via Lysosomal-Responsive SN38‑G Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Irinotecan-Induced Neutropenia in Mouse Models
This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mouse models of irinotecan-induced neutropenia.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality or excessive toxicity (e.g., severe diarrhea, weight loss) | Irinotecan (B1672180) dose is too high: The lethal dose can vary between mouse strains. For example, conventional mice may experience lethality at doses between 60 and 80 mg/kg/day for 4 days, while germ-free mice can tolerate higher doses.[1] | Perform a dose-response study: Start with a lower dose (e.g., 30-50 mg/kg) and titrate up to find the optimal dose that induces neutropenia without unacceptable toxicity.[2][3] Consider the administration route; intraperitoneal (i.p.) administration may be less toxic than intravenous (i.v.) routes.[4] |
| Mouse strain sensitivity: Different mouse strains (e.g., BALB/c, C57BL/6) have varied immune responses and drug metabolism, affecting their tolerance to irinotecan.[5] | Select an appropriate strain: If high toxicity is observed, consider switching to a more resistant strain. BALB/c mice are often used in these studies.[2][4][6] Ensure all animals are from a consistent genetic background. | |
| Gastrointestinal damage: Irinotecan is known to cause severe gut toxicity and diarrhea, which can lead to dehydration and weight loss.[1][2][6] | Provide supportive care: Ensure easy access to hydration (e.g., hydrogel packs). Monitor body weight and clinical signs daily. Consider co-administration of agents to manage diarrhea, such as loperamide, if it does not interfere with study endpoints.[7] | |
| Inconsistent or no significant neutropenia observed | Insufficient irinotecan dose: The dose may be too low to induce a significant drop in neutrophils. | Increase the irinotecan dose: Gradually increase the dose in subsequent cohorts while carefully monitoring for toxicity. A dose of 75 mg/kg for 4 days has been shown to induce intestinal mucositis, a related toxicity.[3] |
| Incorrect timing of blood collection: The neutrophil nadir (lowest point) may have been missed. This typically occurs 3-7 days post-treatment.[8] | Establish a time course: Collect blood samples at multiple time points after irinotecan administration (e.g., Days 0, 3, 5, 7, and 10) to determine the nadir in your specific model and strain.[8] | |
| Variability in drug administration: Inaccurate i.p. or i.v. injection can lead to inconsistent dosing between animals. | Refine injection technique: Ensure all personnel are thoroughly trained in consistent and accurate administration techniques. | |
| Difficulties with blood collection and analysis | Inadequate blood volume: Obtaining sufficient blood for a complete blood count (CBC) from a single mouse can be challenging.[9] | Use appropriate collection sites: The saphenous vein is a suitable site for collecting smaller, repeated samples without anesthesia.[10] For terminal studies, larger volumes can be collected via cardiac puncture. |
| Hemolysis or clotting of samples: Improper collection or handling can render samples unusable for analysis. | Use proper technique and anticoagulants: Use tubes containing an anticoagulant like EDTA or lithium heparin for CBC analysis.[9][11] Ensure slow and steady blood withdrawal to prevent vessel collapse and hemolysis.[10] | |
| Inaccurate cell counting: Manual cell counting can be subjective and variable. | Use an automated hematology analyzer: Automated analyzers provide more consistent and accurate results for CBCs. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of irinotecan-induced neutropenia?
A1: Irinotecan is a prodrug that is converted into its active metabolite, SN-38.[12][13][14] SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair.[12][13] By inhibiting this enzyme, SN-38 causes DNA damage and cell cycle arrest, particularly in rapidly dividing cells.[15] Hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils, are highly proliferative and are therefore very sensitive to the cytotoxic effects of SN-38.[8][12] This leads to decreased neutrophil production (myelosuppression) and subsequent neutropenia.[12]
Q2: Which mouse strain is best for this model?
A2: The choice of mouse strain can significantly impact study outcomes. C57BL/6 and BALB/c are the most common inbred strains used.[5]
-
BALB/c mice tend to have a Th2-biased immune response and are frequently used in irinotecan studies.[2][5][6]
-
C57BL/6 mice have a Th1-biased immune response.[5] The genetic background influences inflammatory responses and susceptibility to drug toxicity.[16] The selection should be based on the specific research question. For general neutropenia studies without a specific immunological focus, either strain can be used, but consistency is critical.
Q3: What is a typical dosing regimen for inducing neutropenia with irinotecan?
A3: Dosing regimens can vary significantly based on the mouse strain, administration route, and desired severity of neutropenia. A common approach is intraperitoneal (i.p.) injection.
| Irinotecan Dose | Schedule | Mouse Strain | Notes |
| 30 mg/kg | 3 times a week for 14 days | BALB/c | Associated with gastrointestinal dysfunction.[2] |
| 75 mg/kg | Daily for 4 days | Swiss | Used to induce intestinal mucositis.[3] |
| 50-100 mg/kg | Single dose or repeated doses | Varies | Often cited in general pharmacology studies. Doses up to 800 mg/kg i.p. have been tested for toxicity.[4] |
Important: These are examples. It is crucial to perform a pilot study to determine the optimal dose and schedule for your specific experimental conditions.
Q4: What is the recommended protocol for blood collection and analysis?
A4: A detailed protocol is essential for obtaining reliable data.
Detailed Protocol: Blood Collection and Complete Blood Count (CBC)
-
Animal Restraint: For saphenous vein collection, restrain the mouse manually or using a suitable restraint device. Anesthesia is not typically required for this method.[10][17]
-
Site Preparation: Shave the fur over the lateral saphenous vein on the hind leg. Wipe the area with 70% ethanol.
-
Venipuncture: Puncture the vein with a sterile 25-27 gauge needle or a lancet.[11]
-
Blood Collection:
-
Collect the emerging blood drop into an EDTA-coated micro-collection tube (e.g., Microvette).[11]
-
The maximum safe amount to collect is 1% of the animal's body weight in any two-week period (e.g., up to 0.25 ml for a 25g mouse).[17]
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.
-
-
Hemostasis: After collection, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.[11]
-
Sample Storage: Store samples at 4°C and analyze within 24 hours for best results.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to perform a complete blood count (CBC), including absolute neutrophil count (ANC).
References
- 1. Intestinal microflora and digestive toxicity of irinotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Irinotecan-Induced Gastrointestinal Dysfunction Is Associated with Enteric Neuropathy, but Increased Numbers of Cholinergic Myenteric Neurons [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Comparison of the pharmacokinetics and efficacy of irinotecan after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Irinotecan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aalas [aalas.kglmeridian.com]
- 10. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. Model-based prediction of irinotecan-induced grade 4 neutropenia in advanced cancer patients: influence of demographic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incidence and non-genetic risk factors of irinotecan-induced severe neutropenia in Chinese adult inpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Individualization of Irinotecan Treatment: A Review of Pharmacokinetics, Pharmacodynamics, and Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Strain and model dependent differences in inflammatory cell recruitment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.uci.edu [research.uci.edu]
Technical Support Center: HPLC Method Development for Irinotecan Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development for irinotecan (B1672180) impurity profiling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of irinotecan and its impurities by HPLC.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent with mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Column degradation. | - Dissolve and inject samples in the initial mobile phase if possible, or a solvent with lower elution strength.[1]- Reduce the injection volume or sample concentration.- Adjust mobile phase pH or use an ion-pairing agent. For irinotecan, a slightly acidic mobile phase (pH 3-4) is often used.[2][3]- Replace the column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Inadequate column equilibration.- Changes in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Increase the column equilibration time before injection.- Use a column oven to maintain a consistent temperature.- Check for leaks in the system, especially around fittings and pump seals. Purge the pump to remove air bubbles.[4] |
| No Peaks or Very Small Peaks | - Injector issue (e.g., blocked needle, incorrect sample loop filling).- Detector problem (e.g., lamp off or failing).- No or incorrect sample injected.- Mobile phase flow issue. | - Ensure the injection volume is appropriate and the syringe/needle is not blocked.- Check the detector status and lamp energy.[4]- Verify the correct sample vial is in place and the sample has been drawn.- Check for mobile phase flow and ensure the pump is running.[4] |
| Ghost Peaks or Spurious Peaks | - Contaminated mobile phase or glassware.- Carryover from previous injections.- Impurities in the sample diluent. | - Use high-purity solvents and freshly prepared mobile phase.[1][4]- Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[1]- Analyze a blank injection of the sample diluent. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Mobile phase viscosity. | - Systematically remove components (guard column, then analytical column) to identify the source of the blockage.[4]- Filter samples before injection.- Check the viscosity of the mobile phase and ensure it is appropriate for the system. |
| Baseline Noise or Drift | - Air bubbles in the detector or mobile phase.- Contaminated mobile phase.- Detector lamp nearing the end of its life.- Incomplete mobile phase mixing. | - Degas the mobile phase thoroughly. Purge the system to remove air from the detector.- Use freshly prepared, high-purity mobile phase.[5]- Check the detector lamp's usage hours and replace if necessary.- Ensure proper mixing of mobile phase components, especially for gradient elution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for irinotecan and its impurities?
A1: A common starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. Mobile phases often consist of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 3-4) and an organic modifier like acetonitrile (B52724) or methanol.[2][3] Detection is typically performed using a UV detector at wavelengths around 220 nm or 254 nm.[3][6]
Q2: How can I ensure my HPLC method is stability-indicating for irinotecan?
A2: To develop a stability-indicating method, you must perform forced degradation studies.[2][7] This involves subjecting irinotecan to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][7] The HPLC method must then be able to separate the main irinotecan peak from all the degradation product peaks, demonstrating specificity.[2]
Q3: What are the common degradation pathways for irinotecan?
A3: Irinotecan is known to be susceptible to degradation under oxidative, basic hydrolysis, and photolytic conditions.[2][7] A significant degradation product is SN-38, which is also its active metabolite.[8]
Q4: What are typical validation parameters I need to assess for my HPLC method according to ICH guidelines?
A4: According to ICH guidelines, the validation of an analytical method for impurity profiling should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][9]
Experimental Protocols
Example Stability-Indicating HPLC Method
This protocol is a representative example based on published methods.[2][3][8]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.4 with phosphoric acid)B: Acetonitrile:Methanol (62:38 v/v) |
| Gradient | Time (min) |
| 0 | |
| 3.5 | |
| 5.0 | |
| 6.0 | |
| 6.4 | |
| 6.5 | |
| 8.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A:Acetonitrile:Methanol (50:25:25 v/v/v) |
Forced Degradation Study Protocol
-
Acid Degradation: Dissolve irinotecan in 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Degradation: Dissolve irinotecan in 0.1 N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat irinotecan solution with 3% hydrogen peroxide at room temperature for 1 hour.
-
Thermal Degradation: Expose solid irinotecan to 105°C for 24 hours.
-
Photolytic Degradation: Expose irinotecan solution to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration with the diluent, and analyze by HPLC.
Method Validation Data Summary
The following tables summarize typical validation data for an irinotecan impurity profiling method.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Irinotecan | 40 - 120 | > 0.999 |
| Impurity A | 0.1 - 1.5 | > 0.998 |
| Impurity B (SN-38) | 0.1 - 1.5 | > 0.999 |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) |
| Irinotecan | 80% | 99.5 |
| 100% | 100.2 | |
| 120% | 100.8 | |
| Impurity A | 50% | 98.7 |
| 100% | 101.1 | |
| 150% | 102.3 | |
| Impurity B (SN-38) | 50% | 99.2 |
| 100% | 100.5 | |
| 150% | 101.7 |
Table 3: Precision (%RSD)
| Analyte | Repeatability (n=6) | Intermediate Precision (n=6) |
| Irinotecan | < 1.0 | < 2.0 |
| Impurity A | < 2.0 | < 3.0 |
| Impurity B (SN-38) | < 1.5 | < 2.5 |
Table 4: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Irinotecan | 0.08 | 0.24 |
| Impurity A | 0.05 | 0.15 |
| Impurity B (SN-38) | 0.014 | 0.045 |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Decision tree for common HPLC troubleshooting.
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scielo.sld.cu [scielo.sld.cu]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. tsijournals.com [tsijournals.com]
- 7. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Validation & Comparative
A Comparative Guide to Validating a Stability-Indicating HPLC Method for Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Irinotecan. The information presented is collated from various scientific studies to assist in the selection and implementation of a suitable analytical method for quality control and stability testing of Irinotecan in bulk and pharmaceutical dosage forms.
Comparative Analysis of HPLC Methods
A stability-indicating method is crucial for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. Below is a comparison of different HPLC methods that have been successfully validated for Irinotecan analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm[1] | Phenomenex Luna C18 Column (5µ, 250 × 4.60 mm)[2] | C18 column (internal diameter, 250 × 4.6 mm; pore size, 5 μm)[3] | C18 column[4] |
| Mobile Phase | Acetonitrile (B52724): Methanol: 0.1% Ortho Phosphoric Acid (60:30:10 v/v/v)[1] | 0.5% trichloroacetic acid: Acetonitrile: Methanol (60: 20: 20 v/v/v)[2] | Water and acetonitrile (57:43 v/v) pH 3[3] | Potassium dihydrogen phosphate (B84403) buffer (pH 3.5):acetonitrile:methanol (55:25:20 v/v)[4] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] | 0.8 mL/min[3] | 1.0 mL min−1[4] |
| Detection Wavelength | 235 nm[1] | 372 nm[2] | λex = 250 nm, λem = 350 nm (Fluorescence)[3] | 254 nm[4] |
| Retention Time (Irinotecan) | 2.570 min[1] | 8.65 min[2] | Not specified | Not specified |
| Linearity Range | Not specified | 30-150 µg/ml[2] | 0.1–10 μg/mL[3] | 30–70 μg mL−1[4] |
| Accuracy (% Recovery) | 100.59%[1] | Not specified | 89.23% - 91.14%[3] | 98.0–102.0%[4] |
| Precision (%RSD) | 0.768[1] | Not specified | < 15%[3] | < 1.0%[4] |
| LOD | 0.08 µg/ml[1] | 0.014 µg/ml[2] | 0.065 μg/mL[3] | 0.02 µg[5] |
| LOQ | 0.24 µg/ml[1] | 0.045 µg/ml[2] | 0.1 μg/mL[3] | 0.1 µg[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating an analytical method.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.
-
Acid Degradation : The drug substance is treated with 0.1 M HCl and heated under reflux at 60 ± 1°C for 12 hours.[4]
-
Alkaline Degradation : The drug substance is treated with 0.1 M NaOH and heated under reflux at 60 ± 1°C for 12 hours.[4]
-
Oxidative Degradation : The drug substance is treated with 3% H2O2 and heated under reflux for 30 minutes.[4]
-
Thermal Degradation : A solution of the drug substance (50 μg mL−1) is stored at 70°C for 12 hours.[4]
-
Photolytic Degradation : The drug substance is exposed to UV light at 254 nm for 8 hours.[6]
Method Validation Parameters
Validation of the analytical method should be performed according to ICH guidelines.
-
Specificity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by comparing the chromatograms of the drug substance with those of the stressed samples.
-
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by preparing a series of at least five concentrations of the analyte and performing a linear regression analysis of the peak areas versus concentration.[4]
-
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by adding known amounts of the analyte to a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120%).[1]
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This can include changes in flow rate (± 0.1ml/min), detection wavelength (±2nm), and the organic phase composition in the mobile phase (±5%).[1]
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Method Validation.
Irinotecan Degradation Pathway
Caption: Irinotecan Degradation Pathway.
References
A Head-to-Head Battle in Small Cell Lung Cancer Models: Irinotecan vs. Topotecan
For Immediate Publication
In the landscape of small cell lung cancer (SCLC) treatment, topoisomerase I inhibitors stand as a critical therapeutic class. Among these, irinotecan (B1672180) and topotecan (B1662842) have been subjects of extensive research. This guide provides a comparative analysis of their performance in preclinical and clinical SCLC models, offering researchers, scientists, and drug development professionals a data-driven overview to inform future studies.
Executive Summary
Irinotecan, particularly in its liposomal formulation, and topotecan are key players in the management of relapsed SCLC. While both drugs target the same enzyme, their efficacy and safety profiles exhibit notable differences. Preclinical evidence suggests comparable in vitro activity in some contexts, but clinical data, especially from the RESILIENT trial, indicates that while liposomal irinotecan may offer a higher objective response rate, this does not translate into a significant overall survival benefit over topotecan. This guide will delve into the available data, from in vitro cytotoxicity to clinical outcomes, to provide a comprehensive comparison.
Mechanism of Action: A Shared Target
Both irinotecan and topotecan exert their cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these drugs lead to the accumulation of single-strand DNA breaks, which are then converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38, which is a much more potent topoisomerase I inhibitor. This metabolic activation is a key differentiator in its pharmacological profile.
Figure 1: Mechanism of Action for Irinotecan and Topotecan.
Preclinical Performance: In Vitro Cytotoxicity
Direct comparative studies of standard irinotecan and topotecan in a broad panel of SCLC cell lines are limited in publicly available literature. However, data from the National Cancer Institute's NCI-60 screen provides insights into the relative potency of these agents across various cancer cell lines, including SCLC. The table below summarizes the mean GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) values in micromolar concentrations (µM) across the entire NCI-60 panel.[1]
| Drug | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) |
| Irinotecan | 14 | 58 | >100 |
| Topotecan | 0.031 | 2.5 | 43 |
Data sourced from the NCI-60 database and represents the mean values across all 60 cell lines, not specific to SCLC.[1]
It is important to note that irinotecan's in vitro activity is significantly influenced by its conversion to SN-38, which is 100 to 1000 times more cytotoxic than the parent compound.[2] Therefore, direct comparisons using irinotecan in vitro may not fully reflect its potential clinical efficacy.
Clinical Efficacy in Relapsed SCLC: The RESILIENT Trial
The most robust head-to-head comparison of an irinotecan formulation and topotecan comes from the Phase III RESILIENT trial, which evaluated liposomal irinotecan (nal-IRI) versus topotecan in patients with SCLC who had progressed after first-line platinum-based chemotherapy.[3][4][5][6][7]
| Endpoint | Liposomal Irinotecan (nal-IRI) | Topotecan | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 7.9 months | 8.3 months | 1.11 (0.90-1.37) | 0.31 |
| Median Progression-Free Survival (PFS) | 4.0 months | 3.3 months | 0.96 (0.77-1.20) | 0.71 |
| Objective Response Rate (ORR) | 44.1% | 21.6% | - | <0.0001 |
| Complete Response (CR) | 5.2% | 3.0% | - | - |
| Partial Response (PR) | 38.9% | 18.5% | - | - |
Data from the RESILIENT Phase III Trial.[3][4][5][6][7]
A retrospective study also compared the efficacy of irinotecan and topotecan as second-line therapies, finding that patients treated with irinotecan had a longer median PFS and OS.[8] However, this was not a randomized controlled trial.
| Endpoint | Irinotecan (CPT-11) | Topotecan (TPT) |
| Median Progression-Free Survival (PFS) | 91 days | 74.5 days |
| Median Overall Survival (OS) | 595 days | 154 days |
Data from a single-center retrospective study.[8]
Safety and Tolerability
The safety profiles of liposomal irinotecan and topotecan, as observed in the RESILIENT trial, showed distinct differences in the types of severe adverse events.[3][6]
| Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | Liposomal Irinotecan (nal-IRI) | Topotecan |
| Any Grade ≥3 TEAE | 42.0% | 83.4% |
| Diarrhea | 13.7% | Not Reported |
| Neutropenia | 8.0% | 51.6% |
| Anemia | Not Reported | 30.9% |
| Leukopenia | Not Reported | 29.1% |
| TEAEs leading to dose reduction | 27.9% | 46.6% |
| TEAEs leading to treatment discontinuation | 10.6% | 10.3% |
Data from the RESILIENT Phase III Trial.[3][6]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
A common method for determining the cytotoxic effects of chemotherapeutic agents on cancer cell lines is the MTT or similar colorimetric assay.
Figure 2: General workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Plating: SCLC cell lines are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are then exposed to a range of concentrations of irinotecan or topotecan for a specified period, typically 72 hours.
-
Viability Assessment: Following treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases convert the MTT to a colored formazan (B1609692) product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%.
In Vivo Xenograft Model (General Protocol)
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard for evaluating in vivo efficacy.
Figure 3: General workflow for an in vivo xenograft study.
Methodology:
-
Tumor Implantation: SCLC cells or patient tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Irinotecan, topotecan, or a vehicle control is administered via an appropriate route (e.g., intravenously or intraperitoneally) on a predetermined schedule.
-
Efficacy Evaluation: Tumor size and mouse body weight are measured regularly. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Overall survival may also be assessed.
Conclusion and Future Directions
The comparison between irinotecan and topotecan in SCLC models reveals a nuanced picture. While both are effective topoisomerase I inhibitors, their clinical utility may be influenced by factors such as formulation and patient-specific characteristics. The RESILIENT trial, while not showing an overall survival advantage for liposomal irinotecan, did demonstrate a significantly higher objective response rate, which may be clinically meaningful in certain patient populations.[3][4][5][6][7] The differing safety profiles, with topotecan associated with higher rates of hematological toxicities and liposomal irinotecan with more gastrointestinal side effects, are also critical considerations in treatment decisions.[3][6]
Future research should focus on identifying predictive biomarkers to determine which patients are most likely to benefit from each agent. Head-to-head preclinical studies of standard irinotecan versus topotecan in well-characterized SCLC PDX models could provide further insights into their comparative efficacy and mechanisms of resistance. Understanding the interplay between the tumor microenvironment and the activity of these drugs will also be crucial for optimizing their use in the treatment of SCLC.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. RESILIENT Part 2: A Randomized, Open-Label Phase III Study of Liposomal Irinotecan Versus Topotecan in Adults With Relapsed Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal Irinotecan vs Topotecan in Relapsed Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. Irinotecan, topotecan, paclitaxel or docetaxel for second-line treatment of small cell lung cancer: a single-center retrospective study of efficiency comparation and prognosis analysis - Zhao - Translational Lung Cancer Research [tlcr.amegroups.org]
The Synergistic Dance of Irinotecan and PARP Inhibitors: A Comparative Guide for Researchers
A comprehensive analysis of preclinical and clinical data reveals a potent, albeit complex, synergy between irinotecan (B1672180) and Poly(ADP-ribose) polymerase (PARP) inhibitors in the treatment of various cancers. This guide provides an objective comparison of their combined efficacy, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
The combination of irinotecan, a topoisomerase I inhibitor, with PARP inhibitors has demonstrated significant synergistic cytotoxicity in preclinical models of small cell lung cancer (SCLC) and colorectal cancer.[1][2] This synergy stems from a dual assault on DNA replication and repair. Irinotecan's active metabolite, SN38, induces single-strand breaks (SSBs) by trapping topoisomerase I on the DNA.[2] Concurrently, PARP inhibitors block the repair of these SSBs, leading to the accumulation of DNA damage, formation of deleterious double-strand breaks (DSBs) during replication, and subsequent cell cycle arrest and apoptosis.[2][3]
Preclinical Evidence: A Tale of Two Cancers
In SCLC, the combination has shown promise even in cells without mutations in DNA damage response (DDR) pathway genes, although sensitivity is particularly heightened in cells with existing DDR defects like BRCA mutations.[1][4] Studies across ten different SCLC cell lines have consistently demonstrated a synergistic effect, with the combination leading to enhanced apoptosis and increased DNA damage.[1][5]
Similarly, in colorectal cancer cell lines, significant synergy has been observed with the PARP inhibitor ABT-888 (veliparib) and irinotecan, with synergy being noted at concentrations as low as 0.125 μM for ABT-888.[2][3] This effect was correlated with the degree of PARP1 inhibition and resulted in increased G2/M cell cycle arrest and apoptosis.[2][3]
Quantitative Analysis of Synergy
The synergistic effect of combining irinotecan with various PARP inhibitors has been quantified in preclinical studies, primarily through the measurement of the fold change in the half-maximal inhibitory concentration (IC50) of the PARP inhibitor.
| PARP Inhibitor | Cancer Type | Irinotecan Concentration | Average IC50 Fold Change | Reference |
| Olaparib (B1684210) | Small Cell Lung Cancer | 50 nM | 1,649 ± 4,049 | [1][4] |
| Talazoparib | Small Cell Lung Cancer | 50 nM | 25 ± 34.21 | [1][4] |
| Venadaparib | Small Cell Lung Cancer | 50 nM | 336 ± 596.01 | [1][4] |
| ABT-888 (Veliparib) | Colon Cancer | - | Synergy at ≥ 0.125 μM | [2][3] |
Clinical Trials: A Cautious Optimism
While preclinical data are compelling, the translation of this synergy into clinical benefit has been met with challenges, primarily due to overlapping toxicities. Several Phase I clinical trials have been conducted to determine the safety and optimal dosing of these combinations.
| Clinical Trial Identifier | PARP Inhibitor | Irinotecan Regimen | Cancer Type | Key Findings & Tolerability | Reference |
| NCT00535353 | Olaparib | Every 2 or 3 weeks | Advanced Colorectal Cancer | Intermittent olaparib was better tolerated. Recommended Phase 2 dose: Olaparib 50 mg BID (days 1-5) + Irinotecan 125 mg/m². Common toxicities: fatigue, diarrhea, neutropenia. Lack of significant anti-tumor efficacy observed. | [2][4][5] |
| NCT03318445 | Rucaparib | Every 2 or 3 weeks | Advanced Solid Tumors with HRD | Pulse dosing was well-tolerated. Recommended Phase 2 dose: Rucaparib 400 mg BID (days 1-7) + Irinotecan 100 mg/m² every 3 weeks. Dose-limiting toxicity was neutropenia. Encouraging efficacy in patients with ATM mutations. | [6][7] |
| - | Veliparib | Days 1 and 8 of a 21-day cycle | Triple-Negative Breast Cancer | Combination was safe and tolerable. Preliminary response rate of 88% in patients with germline BRCA mutations. | [8] |
Signaling Pathways and Experimental Workflows
The synergistic interaction between irinotecan and PARP inhibitors can be visualized through the following signaling pathway and experimental workflow diagrams.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase I study of olaparib and irinotecan in patients with colorectal cancer: Canadian Cancer Trials Group IND 187 (2016) | Eric X. Chen | 47 Citations [scispace.com]
- 3. A Phase I study of olaparib and irinotecan in patients with colorectal cancer: Canadian Cancer Trials Group IND 187 | Semantic Scholar [semanticscholar.org]
- 4. A Phase I study of olaparib and irinotecan in patients with colorectal cancer: Canadian Cancer Trials Group IND 187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Synthetic Lethality Beyond BRCA: A Phase I Study of Rucaparib and Irinotecan in Metastatic Solid Tumors With Homologous Recombination-Deficiency Mutations Beyond BRCA1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PARP inhibitor ABT-888 synergizes irinotecan treatment of colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Irinotecan Resistance: A Comparative Guide to Cross-Resistance Profiles in Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the mechanisms behind irinotecan (B1672180) resistance is paramount for developing effective next-generation cancer therapies. This guide provides a comparative analysis of the cross-resistance profiles of irinotecan-resistant cancer cell lines, supported by experimental data and detailed methodologies. We delve into the key signaling pathways implicated in resistance and present the data in a clear, structured format to facilitate interpretation and inform future research directions.
Key Mechanisms of Irinotecan Resistance
Acquired resistance to irinotecan, a cornerstone of treatment for colorectal and other cancers, is a significant clinical challenge. The primary active metabolite of irinotecan, SN-38, exerts its cytotoxic effect by inhibiting topoisomerase I (Top1), an enzyme essential for DNA replication and transcription.[1][2] This inhibition leads to the formation of lethal DNA double-strand breaks and subsequent cancer cell death.[2][3] However, cancer cells can develop resistance through various mechanisms, leading to cross-resistance to other chemotherapeutic agents. The most prominent mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as breast cancer resistance protein or BCRP), is a major cause of irinotecan resistance.[4][5][6] These transporters actively pump irinotecan and its active metabolite SN-38 out of the cancer cells, reducing their intracellular concentration and thus their efficacy.[6][7]
-
Alterations in Topoisomerase I: Reduced expression or mutations in the TOP1 gene can lead to a decreased amount of the drug's target or a target that is less sensitive to inhibition by SN-38.[1][4]
-
Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cell (CSC) Phenotypes: The acquisition of an EMT phenotype has been linked to irinotecan resistance.[8][9] This transition can be induced by transcription factors like Twist1 and is associated with the emergence of cancer stem cell-like characteristics, contributing to both drug resistance and enhanced cell migration and invasion.[8][9]
-
Enhanced DNA Repair and Altered Cell Cycle Regulation: Upregulation of DNA repair pathways allows cancer cells to more effectively mend the DNA damage induced by irinotecan.[10] Alterations in cell cycle checkpoints can also allow cells to bypass the cytotoxic effects of the drug.[1]
Comparative Cross-Resistance Profiles
The development of resistance to irinotecan often confers cross-resistance to other anticancer drugs, particularly those that are also substrates of the same resistance mechanisms, such as the ABCG2 transporter. Below are tables summarizing the quantitative data from studies on irinotecan-resistant cell lines.
Table 1: Cross-Resistance Profile of Irinotecan-Resistant Human Colon Cancer Cell Line (S1-IR20)
An irinotecan-resistant human colon cancer cell line, S1-IR20, was established by continuous exposure of the parental S1 cell line to increasing concentrations of irinotecan.[6] The resulting cell line exhibited significant resistance to irinotecan and cross-resistance to other chemotherapeutic agents that are known substrates of the ABCG2 transporter.[6][11]
| Drug | Primary Resistance Mechanism | IC50 (µM) - Parental S1 | IC50 (µM) - Resistant S1-IR20 | Resistance Fold |
| Irinotecan | ABCG2 Substrate | 0.668 ± 0.157 | 31.78 ± 4.726 | 47.57 |
| SN-38 | ABCG2 Substrate | 0.479 ± 0.039 | 22.60 ± 1.177 | 47.18 |
| Topotecan | ABCG2 Substrate | 0.679 ± 0.073 | 27.88 ± 3.087 | 41.06 |
| Mitoxantrone | ABCG2 Substrate | 0.070 ± 0.023 | 5.128 ± 1.126 | 37.14 |
| Doxorubicin | ABCG2, ABCB1 Substrate | 0.329 ± 0.054 | 5.955 ± 1.146 | 18.10 |
| Oxaliplatin | Not an ABC Transporter Substrate | 13.62 ± 2.228 | 12.61 ± 1.262 | 0.93 |
| Paclitaxel | ABCB1, ABCC10 Substrate | 0.459 ± 0.084 | 0.624 ± 0.158 | 1.35 |
| Colchicine | ABCB1 Substrate | 0.277 ± 0.041 | 0.321 ± 0.028 | 1.16 |
Data sourced from Wang et al., 2021.[6][11]
Table 2: Cross-Resistance Profile of SN-38-Resistant Human Breast Cancer Cell Lines
Human breast cancer cell lines MCF-7 and MDA-MB-231 were made resistant to SN-38 through stepwise increasing concentrations (acquired resistance) or an initial high dose (de novo resistance).[12][13] The resistant cell lines displayed significant resistance to SN-38 and cross-resistance to other topoisomerase I inhibitors but remained sensitive to docetaxel.[13]
| Cell Line | Drug | IC50 (nM) - Parental | IC50 (nM) - Resistant | Relative Resistance |
| MCF-7 | SN-38 | 4.3 | 39.0 (acquired) | 9 |
| SN-38 | 4.3 | 60.0 (de novo) | 14 | |
| Topotecan | 4.9 | 30.0 (acquired) | 6 | |
| Docetaxel | 1.0 | 1.0 (acquired) | 1 | |
| MDA-MB-231 | SN-38 | 2.0 | 14.0 (acquired) | 7 |
| SN-38 | 2.0 | 190.0 (de novo) | 95 | |
| Topotecan | 2.8 | 20.0 (acquired) | 7 | |
| Docetaxel | 1.0 | 1.0 (acquired) | 1 |
Data adapted from Jensen et al., 2015.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Establishment of Irinotecan-Resistant Cell Lines
-
Cell Culture: The parental cancer cell line (e.g., human colon cancer S1 cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Stepwise Drug Exposure: To induce acquired resistance, the cells are continuously exposed to gradually increasing concentrations of irinotecan.[6] The initial concentration is typically low, and it is increased as the cells adapt and resume proliferation.
-
Selection of Resistant Population: The cell population that can proliferate in the presence of a high concentration of irinotecan (e.g., 20 µM) is selected as the irinotecan-resistant cell line.[6]
-
Verification of Resistance: The resistance of the newly established cell line is confirmed by comparing its IC50 value for irinotecan with that of the parental cell line using a cytotoxicity assay.[6]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of drugs on cell lines.[6][13]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[6]
-
Drug Treatment: The following day, the cells are treated with various concentrations of the chemotherapeutic agents for a specified period (e.g., 72 hours).[13]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of proteins involved in drug resistance, such as ABCG2.[6]
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-ABCG2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.
Visualizing Resistance Mechanisms
The following diagrams, generated using the DOT language, illustrate key concepts in irinotecan resistance.
Caption: Mechanism of irinotecan action and ABCG2-mediated resistance.
Caption: Workflow for determining the cross-resistance profile.
Caption: Role of Twist1-induced EMT in irinotecan resistance.
References
- 1. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCG2 overexpression in colon cancer cells resistant to SN38 and in irinotecan-treated metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epithelial-mesenchymal transition and cancer stem cell-like phenotype induced by Twist1 contribute to acquired resistance to irinotecan in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines | springermedizin.de [springermedizin.de]
In Vitro Synergistic Effects of Irinotecan and 5-Fluorouracil Combination Therapy
A Comparative Guide for Researchers
The combination of irinotecan (B1672180), a topoisomerase I inhibitor, and 5-fluorouracil (B62378) (5-FU), a thymidylate synthase inhibitor, is a cornerstone in the treatment of several cancers, particularly colorectal cancer. Understanding the in vitro interactions of these two agents is crucial for optimizing therapeutic strategies and developing novel drug delivery systems. This guide provides a comparative overview of the in vitro performance of irinotecan and 5-FU combination therapy, supported by experimental data on cytotoxicity, apoptosis, and cell cycle arrest. Detailed experimental protocols and visualizations of the underlying signaling pathways are included to facilitate research and development in this area.
Comparative Efficacy of Irinotecan and 5-FU Combination
The efficacy of the irinotecan and 5-FU combination is highly dependent on the cell line, drug concentrations, and the sequence of administration. In vitro studies consistently demonstrate that a sequential administration of the two drugs often results in a synergistic cytotoxic effect, superior to the additive effect of simultaneous exposure.
Cytotoxicity and Synergy
The synergistic interaction between irinotecan and 5-FU has been evaluated in various cancer cell lines. The combination index (CI) is a common metric used to quantify synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Sequence | Exposure Time | Combination Index (CI) | Key Findings |
| HT-29 | Sequential | 24 hr | CI < 1 (Synergism) | Strong synergism was observed with sequential exposure, while simultaneous exposure resulted in an additive effect.[1] |
| HT-29 | Irinotecan -> 5-FU | 48 hr | ~0.8 (at FA > 0.1) | Synergism was observed at longer exposure times.[2] |
| HT-29 | Irinotecan -> 5-FU | 1 hr | > 5 (at FA > 0.1) | Strong antagonism was noted with short exposure times.[2] |
| LoVo | 5-FU -> Irinotecan | 24 hr | Significantly greater cytotoxicity than the reverse sequence (p<0.05).[3][4] | Pre-treatment with 5-FU sensitizes the cells to irinotecan.[3][4] |
FA: Fraction Affected (denoting the fraction of cells killed)
Apoptosis and Cell Cycle Arrest
The combination of irinotecan and 5-FU enhances apoptosis and induces cell cycle arrest, contributing to its potent antitumor activity. The sequencing of the drugs plays a critical role in these cellular responses.
| Cell Line | Drug Sequence | Effect on Apoptosis | Effect on Cell Cycle |
| HT-29 | Irinotecan / 5-FU Combination | Enhanced apoptosis.[5] | - |
| SNU-C4 | Irinotecan / 5-FU Combination | Enhanced apoptosis.[5] | - |
| LoVo | 5-FU -> Irinotecan | Lower Bcl-2/Bax ratio, indicating increased apoptosis.[3][4] | 5-FU exposure increased the S phase fraction in a dose-dependent manner.[3][4] |
| LoVo | Irinotecan -> 5-FU | - | Irinotecan induced an arrest at the S/G2/M phase.[6] |
| HCT-8 | Irinotecan (SN-38) -> 5-FU | 14% apoptosis in vitro (p < 0.0001).[7] | Recruitment of cells into the S phase.[7][8] |
Signaling Pathways and Experimental Workflow
The synergistic interaction between irinotecan and 5-FU is underpinned by their complementary mechanisms of action and their impact on key cellular signaling pathways involved in cell death and survival.
Caption: Simplified signaling pathway of Irinotecan and 5-FU combination therapy.
The experimental workflow to assess the in vitro efficacy of this combination typically involves cell viability assays, apoptosis detection, and cell cycle analysis.
Caption: A typical experimental workflow for in vitro drug combination studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vitro studies. Below are representative protocols for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: Human colon carcinoma cell lines such as HT-29, SNU-C4, and LoVo are commonly used.[1][3][4][5]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Irinotecan hydrochloride and 5-fluorouracil are dissolved in a suitable solvent, such as DMSO or sterile water, to create stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
Cytotoxicity Assay (WST-8 or MTT)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of irinotecan, 5-FU, or their combination. For sequential treatment, the first drug is added for a specified duration (e.g., 24 hours), then removed, and the second drug is added.[3][4]
-
Incubation: Cells are incubated with the drugs for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, WST-8 or MTT reagent is added to each well, and the plate is incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) and combination index (CI) are determined using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the drugs as described for the cytotoxicity assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.[5]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4][6]
Conclusion
The in vitro combination of irinotecan and 5-fluorouracil demonstrates significant, sequence-dependent synergistic cytotoxicity against various cancer cell lines. The enhanced efficacy is attributed to increased apoptosis and cell cycle arrest. The optimal sequence appears to be cell-line dependent, with some studies favoring 5-FU followed by irinotecan and others showing the reverse to be more effective. The provided data and protocols offer a valuable resource for researchers investigating this important drug combination. Further research is warranted to elucidate the intricate molecular mechanisms and to translate these in vitro findings into more effective clinical strategies.
References
- 1. Sequence-dependent activity of the irinotecan-5FU combination in human colon-cancer model HT-29 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Colorectal Cancer Using a Combination of Liposomal Irinotecan (Irinophore C™) and 5-Fluorouracil | PLOS One [journals.plos.org]
- 3. in vitro synergistic antitumor activity of a combination of 5-fluorouracil and irinotecan in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The irinotecan/5-fluorouracil combination induces apoptosis and enhances manganese superoxide dismutase activity in HT-29 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of 5-fluorouracil and irinotecan on modulation of thymidylate synthase and topoisomerase I expression and cell cycle regulation in human colon cancer LoVo cells: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Therapeutic synergy between irinotecan and 5-fluorouracil against human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of irinotecan and its liposomal formulation
A Comparative Analysis of Irinotecan (B1672180) and its Liposomal Formulation, Nal-Iri
This guide provides a detailed comparison of conventional irinotecan and its liposomal formulation, nanoliposomal irinotecan (nal-IRI), also known as Onivyde®. Aimed at researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive overview of their pharmacokinetics, efficacy, safety, and mechanisms of action.
Introduction
Irinotecan is a cornerstone chemotherapeutic agent, primarily used in the treatment of metastatic colorectal and pancreatic cancers. It is a prodrug that is converted in the body to its active metabolite, SN-38, a potent topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA complex, SN-38 induces lethal double-strand breaks in cancer cells, leading to apoptosis. However, the clinical utility of conventional irinotecan is often limited by its pharmacokinetic profile and associated toxicities.
Nal-IRI is a novel formulation in which irinotecan is encapsulated within a lipid bilayer vesicle. This liposomal delivery system is designed to improve the therapeutic index of irinotecan by altering its pharmacokinetic properties, leading to prolonged circulation and preferential accumulation in tumor tissues.
Pharmacokinetic Profile: Conventional Irinotecan vs. Nal-IRI
The liposomal encapsulation of nal-IRI significantly alters the pharmacokinetic (PK) profile of irinotecan and its active metabolite, SN-38, compared to the conventional formulation. Nal-IRI demonstrates a longer half-life and higher plasma concentration of total irinotecan, while maintaining a lower maximum concentration (Cmax) of the active metabolite SN-38. This altered PK profile is believed to contribute to its enhanced efficacy and manageable safety profile.
In a re-analysis of data from a phase II trial in patients with gastric cancer, the geometric mean Cmax, area under the plasma concentration-time curve (AUC), and half-life for total irinotecan were 13.4-fold, 46.2-fold, and 2-fold higher, respectively, with nal-IRI compared to conventional irinotecan.[1] The liposomal formulation also leads to a 3-fold increase in the half-life and a 1.4-fold increase in the AUC of SN-38, while exhibiting a 5.3-times lower Cmax of SN-38.[2]
Preclinical studies in mice with patient-derived pancreatic cancer xenografts showed that at the maximum tolerated dose, mean plasma levels of irinotecan (CPT-11) and SN-38 were 96- and 7-fold higher with liposomal irinotecan 24 hours post-injection compared to non-liposomal irinotecan 1 hour post-injection.[3]
Table 1: Comparative Pharmacokinetic Parameters of Irinotecan and Nal-IRI
| Parameter | Conventional Irinotecan | Liposomal Irinotecan (Nal-IRI) | Fold Change (Nal-IRI vs. Conventional) | Reference |
| Total Irinotecan | ||||
| Cmax | Lower | 13.4x Higher | ↑ | [1] |
| AUC | Lower | 46.2x Higher | ↑ | [1] |
| t1/2 | Shorter | 2x Longer | ↑ | [1] |
| SN-38 (Active Metabolite) | ||||
| Cmax | Higher | 5.3x Lower | ↓ | [2] |
| AUC | Lower | 1.4x Higher | ↑ | [2] |
| t1/2 | Shorter | 3x Longer | ↑ | [2] |
Preclinical Efficacy
Preclinical studies using xenograft models of pancreatic cancer have demonstrated the superior therapeutic index of nal-IRI compared to conventional irinotecan. In a study using patient-derived xenograft models, liposomal irinotecan showed a fourfold broader therapeutic index than non-liposomal irinotecan.[4] At the maximum tolerated dose for both treatments (50 mg/kg/week), nal-IRI demonstrated significantly greater antitumor activity.[3][4] Specifically, nal-IRI was associated with a significantly longer median time to tumor regrowth (39 vs. 33 days) and a numerically delayed time to reach a tumor volume of 600 mm³ (90.5 vs. 60.6 days) compared to conventional irinotecan.[3]
Furthermore, nal-IRI monotherapy has shown comparable or improved anti-tumor activity relative to gemcitabine (B846) or nab-paclitaxel monotherapies in both cell line-derived and patient-derived xenograft models of pancreatic ductal adenocarcinoma (PDAC).[5]
Table 2: Preclinical Efficacy of Nal-IRI vs. Conventional Irinotecan in a Pancreatic Cancer PDX Model
| Parameter | Conventional Irinotecan (50 mg/kg/week) | Liposomal Irinotecan (Nal-IRI) (50 mg/kg/week) | p-value | Reference |
| Median Time to Tumor Regrowth (days) | 33 | 39 | 0.0044 | [3] |
| Time to Reach Tumor Volume of 600 mm³ (days) | 60.6 | 90.5 | 0.1606 | [3] |
| Therapeutic Index | 5 | 20 | - | [3][4] |
Clinical Efficacy and Safety
The clinical efficacy and safety of nal-IRI have been primarily established in the context of metastatic pancreatic cancer through the pivotal NAPOLI-1 and NAPOLI-3 clinical trials.
NAPOLI-1 Trial
The NAPOLI-1 trial was a phase 3 study that evaluated nal-IRI in combination with 5-fluorouracil (B62378) and leucovorin (5-FU/LV) in patients with metastatic pancreatic adenocarcinoma that had progressed following gemcitabine-based therapy. The final analysis of this trial demonstrated a significant improvement in overall survival (OS) for the nal-IRI + 5-FU/LV arm compared to the 5-FU/LV arm alone (6.2 vs 4.2 months).
Table 3: Efficacy and Safety Results from the NAPOLI-1 Trial
| Parameter | Nal-IRI + 5-FU/LV (n=117) | 5-FU/LV (n=119) | Hazard Ratio (95% CI) | p-value | Reference |
| Efficacy | |||||
| Median Overall Survival (months) | 6.2 | 4.2 | 0.75 (0.57-0.99) | 0.039 | [6] |
| Median Progression-Free Survival (months) | 3.1 | 1.5 | 0.56 (0.41-0.75) | 0.0001 | |
| Overall Response Rate (%) | 16 | 1 | - | <0.0001 | |
| Grade ≥3 Adverse Events (%) | |||||
| Neutropenia | 27 | 2 | - | - | |
| Diarrhea | 13 | 4 | - | - | [6] |
| Fatigue/Asthenia | 21 | 10 | - | - | [6] |
| Vomiting | 11 | 3 | - | - | [6] |
NAPOLI-3 Trial
The NAPOLI-3 trial was a phase 3 study that compared the efficacy and safety of NALIRIFOX (nal-IRI, oxaliplatin, 5-FU, and leucovorin) versus nab-paclitaxel plus gemcitabine as a first-line treatment for metastatic pancreatic ductal adenocarcinoma. The trial met its primary endpoint, showing a statistically significant improvement in OS for the NALIRIFOX regimen.
Table 4: Efficacy and Safety Results from the NAPOLI-3 Trial
| Parameter | NALIRIFOX (n=383) | Nab-paclitaxel + Gemcitabine (n=387) | Hazard Ratio (95% CI) | p-value | Reference |
| Efficacy | |||||
| Median Overall Survival (months) | 11.1 | 9.2 | 0.84 (0.71–0.99) | 0.04 | [7] |
| Median Progression-Free Survival (months) | 7.4 | 5.6 | 0.70 (0.59–0.84) | 0.0001 | [7] |
| Grade 3/4 Adverse Events (%) | |||||
| Diarrhea | 20.3 | 4.5 | - | - | [7] |
| Nausea | 11.9 | 2.6 | - | - | [7] |
| Hypokalemia | 15.1 | 4.0 | - | - | [7] |
| Neutropenia | 14.1 | 24.5 | - | - | [7] |
| Anemia | 10.5 | 17.4 | - | - | [7] |
Mechanism of Action and Signaling Pathway
The fundamental mechanism of action for both conventional irinotecan and nal-IRI is the inhibition of topoisomerase I by the active metabolite, SN-38. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication. This DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis. Key signaling pathways involved include the activation of p53 and p21, which play crucial roles in mediating the cellular response to DNA damage.
Caption: Irinotecan's mechanism of action and downstream signaling pathway.
Experimental Protocols
Quantification of Irinotecan and SN-38 in Plasma by HPLC-MS/MS
This protocol outlines a method for the simultaneous determination of irinotecan (CPT-11), its active metabolite SN-38, and its glucuronidated form SN-38G in human plasma.[7][8][9]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard solution (e.g., camptothecin).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., Gemini C18, 3 µm, 100 mm x 2.0 mm).[8]
-
Gradient Elution: A linear gradient is used to separate the analytes.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Quantification:
-
Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of the analytes in the plasma samples are determined from the calibration curve.
-
Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment and monitoring of an orthotopic pancreatic cancer xenograft model in mice, a crucial tool for preclinical efficacy studies.[10][11][12][13][14]
-
Cell Culture:
-
Human pancreatic cancer cells (e.g., AsPC-1, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase for injection.
-
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
-
Orthotopic Injection Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision in the left abdominal flank to expose the spleen and the tail of the pancreas.
-
Inject a suspension of pancreatic cancer cells (typically 1 x 10^6 cells in 20-50 µL of PBS or Matrigel) directly into the tail of the pancreas using a fine-gauge needle.[12][13]
-
Suture the abdominal wall and skin.
-
Provide postoperative analgesia and monitor the animal for recovery.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively, typically once or twice a week, using high-frequency ultrasound imaging.
-
Tumor volume is calculated from two-dimensional measurements (length and width) using the formula: Volume = (Length x Width²) / 2.[10][11]
-
Mice are monitored for signs of tumor-related morbidity, and the study is terminated when tumors reach a predetermined size or when animals show signs of distress.
-
Experimental Workflow and Logical Comparison
The following diagrams illustrate a typical preclinical experimental workflow for comparing conventional and liposomal drug formulations and a logical comparison of the key attributes of irinotecan and nal-IRI.
References
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. Population Pharmacokinetics of Liposomal Irinotecan in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Irinotecan Shows a Larger Therapeutic Index than Non-liposomal Irinotecan in Patient-Derived Xenograft Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 9. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 13. e-century.us [e-century.us]
- 14. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Irinotecan Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Irinotecan (B1672180), a key chemotherapeutic agent for colorectal and other cancers, exhibits significant inter-patient variability in both efficacy and toxicity. This variability underscores the critical need for validated predictive biomarkers to personalize treatment strategies, optimize therapeutic outcomes, and minimize adverse drug reactions. This guide provides a comparative overview of prominent biomarkers for irinotecan response, supported by experimental data and detailed methodologies.
Key Biomarkers and Their Clinical Significance
The metabolism and activity of irinotecan are influenced by a complex network of enzymes and transporters. Genetic variations in the genes encoding these proteins can significantly alter drug disposition and patient response. Key biomarkers that have been extensively studied include:
-
UGT1A1 (UDP-glucuronosyltransferase 1A1): This enzyme is primarily responsible for the detoxification of SN-38, the active metabolite of irinotecan.[1] Polymorphisms in the UGT1A1 gene, particularly the UGT1A128* allele, lead to reduced enzyme activity, resulting in higher SN-38 exposure and an increased risk of severe neutropenia and diarrhea.[2][3][4]
-
CES2 (Carboxylesterase 2): This enzyme is crucial for the conversion of the prodrug irinotecan to its active metabolite, SN-38.[5] Variations in CES2 expression or activity could theoretically impact the amount of active drug available to target tumor cells.
-
SLCO1B1 (Solute Carrier Organic Anion Transporter Family Member 1B1): This transporter is involved in the hepatic uptake of irinotecan.[6] Genetic variants in SLCO1B1 may influence the intracellular concentration of the drug.
-
TOP1 (Topoisomerase I): As the direct target of SN-38, alterations in the expression or function of TOP1 can contribute to irinotecan resistance.[7]
Comparative Performance of Irinotecan Response Biomarkers
The predictive value of these biomarkers has been evaluated in numerous clinical studies. The following tables summarize the quantitative data from key studies, comparing the performance of different biomarkers in predicting irinotecan-related toxicity and, in some cases, efficacy.
| Biomarker (Genotype) | Predicted Outcome | Patient Population | Key Findings | Reference |
| UGT1A128 (homozygous) | Increased risk of severe hematologic toxicity | High-risk stage III colon cancer patients | 50% of homozygous patients experienced severe hematologic toxicity compared to 16.2% of wild-type patients (P=0.06). | [8] |
| UGT1A1 -3156G>A (homozygous mutant) | Increased risk of severe hematologic toxicity | High-risk stage III colon cancer patients | 50% of homozygous mutant patients experienced severe hematologic toxicity compared to 12.5% of wild-type patients (P=0.01). Hazard Ratio: 8.4 (95% CI, 1.9–37.2; P = 0.005). | [8] |
| UGT1A128 | Unfavorable therapeutic response | Metastatic colorectal cancer (mCRC) patients | Associated with worse Progression-Free Survival (PFS) (HR, 1.803) and Overall Survival (OS) (HR, 1.979). | [9] |
| UGT1A16 (homozygous) | Increased risk of severe diarrhea | Asian cancer patients | Odds Ratio (OR) for severe diarrhea: 3.51 (95% CI, 1.41–8.73). | [9] |
| UGT1A128 and/or 6 | Increased risk of severe toxicity | Japanese patients | 5.2-fold increased risk of grade 4 leukopenia and/or grade 3 or 4 diarrhea. | [2] |
| UGT1A16 and UGT1A73 | Risk factors for severe neutropenia | Metastatic gastrointestinal cancer patients | Identified as significant predictors of severe neutropenia. | [10] |
| UGT1A91b | Associated with severe diarrhea | Metastatic gastrointestinal cancer patients | Identified as a significant predictor of severe diarrhea. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of biomarkers. Below are representative protocols for key experiments in irinotecan biomarker research.
UGT1A1 Genotyping by Polymerase Chain Reaction (PCR)
This protocol outlines the general steps for determining the UGT1A128* genotype, which is characterized by a variable number of TA repeats in the promoter region.
1. DNA Extraction:
- Genomic DNA is extracted from peripheral blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
- The promoter region of the UGT1A1 gene is amplified using specific primers flanking the (TA)n repeat region.
- The PCR reaction mixture typically contains genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
- PCR cycling conditions are optimized for the specific primers and polymerase used.
3. Genotype Analysis:
- The amplified PCR products are separated based on size using capillary electrophoresis or high-resolution gel electrophoresis.
- The number of TA repeats determines the allele: the wild-type allele (UGT1A11) has 6 repeats, while the variant allele (UGT1A128) has 7 repeats.
- Individuals are classified as homozygous wild-type (6/6), heterozygous (6/7), or homozygous variant (7/7).
Gene Expression Profiling by RNA Sequencing (RNA-seq)
This protocol describes a general workflow for identifying gene expression signatures associated with irinotecan sensitivity or resistance in cancer cell lines.
1. Cell Culture and Drug Treatment:
- A panel of colorectal cancer cell lines is cultured under standard conditions.
- Cells are treated with a range of irinotecan concentrations for a specified duration (e.g., 72 hours).
- Cell viability is assessed using assays such as the sulforhodamine B (SRB) assay to determine the GI50 (the drug concentration that inhibits cell growth by 50%).[11]
2. RNA Extraction and Library Preparation:
- Total RNA is extracted from untreated cells.
- RNA quality and quantity are assessed.
- RNA sequencing libraries are prepared using a commercially available kit, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
3. Sequencing and Data Analysis:
- The prepared libraries are sequenced on a next-generation sequencing platform.
- The raw sequencing reads are aligned to a reference genome.
- Gene expression levels are quantified.
- Bioinformatic analysis is performed to identify genes whose expression levels correlate with irinotecan sensitivity (GI50 values).[11]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Irinotecan Metabolic and Action Pathway.
Caption: Experimental Workflow for Biomarker Validation.
Caption: Logical Relationship of Biomarkers to Irinotecan Response.
Future Directions and Emerging Biomarkers
The field of irinotecan pharmacogenomics is continuously evolving. The ongoing OPTIMA study is prospectively evaluating a combination of biomarkers, including tumor molecular profiling, UGT1A1 genotype, and the activity of the gut microbial enzyme β-glucuronidase, to predict both efficacy and toxicity.[12][13][14][15][16][17] Furthermore, next-generation sequencing (NGS) approaches are enabling the discovery of novel genetic variants in a broader range of pharmacogenes that may contribute to the variability in irinotecan response.[18][19] Liquid biopsies, which analyze circulating tumor DNA (ctDNA), are also emerging as a promising non-invasive tool for monitoring treatment response and detecting resistance mechanisms in real-time.[20][21][22][23][24]
The integration of these advanced technologies and a deeper understanding of the complex interplay between host genetics, tumor biology, and the gut microbiome will be instrumental in developing a more precise and personalized approach to irinotecan therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. dovepress.com [dovepress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 10. UGT1A1*6, UGT1A7*3 and UGT1A9*1b polymorphisms are predictive markers for severe toxicity in patients with metastatic gastrointestinal cancer treated with irinotecan-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of potential biomarkers during irinotecan-based systemic treatment for colorectal cancer—study protocol of the OPTIMA study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of potential biomarkers during irinotecan-based systemic treatment for colorectal cancer-study protocol of the OPTIMA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. Scholarly Article or Book Chapter | Integration of DNA sequencing with population pharmacokinetics to improve the prediction of irinotecan exposure in cancer patients | ID: fb494p10v | Carolina Digital Repository [cdr.lib.unc.edu]
- 19. Integration of DNA sequencing with population pharmacokinetics to improve the prediction of irinotecan exposure in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid biopsy at the frontier of detection, prognosis and progression monitoring in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Home - Mayo Clinic Laboratories [mayocliniclabs.com]
- 22. mdpi.com [mdpi.com]
- 23. precisionmedicineonline.com [precisionmedicineonline.com]
- 24. Liquid Biopsies: Applications for Cancer Diagnosis and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of irinotecan and other camptothecin analogs
An In Vitro Comparative Analysis of Irinotecan (B1672180) and Other Camptothecin (B557342) Analogs
Introduction
Camptothecin, a pentacyclic quinoline (B57606) alkaloid first isolated from the bark of Camptotheca acuminata, is a potent anti-cancer agent.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[1][3][4][5] Camptothecin and its derivatives stabilize the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1][3][4] This stabilization leads to the accumulation of single-strand breaks. When a DNA replication fork collides with these complexes, it results in the formation of lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][4][6][7]
Despite its potent antitumor activity, the clinical utility of the parent camptothecin compound has been limited by its poor water solubility and the instability of its active lactone ring, which undergoes hydrolysis to an inactive carboxylate form at physiological pH.[1][2][8] These limitations prompted the development of numerous semi-synthetic analogs, including irinotecan (CPT-11) and topotecan (B1662842) (TPT), designed to improve solubility, stability, and therapeutic efficacy.[1][9] Irinotecan itself is a prodrug that requires in vivo metabolic activation by carboxylesterase enzymes to its active metabolite, SN-38, which is reported to be 100 to 1000 times more potent than the parent compound.[8][10] This guide provides an objective in vitro comparison of irinotecan, its active metabolite SN-38, and other key camptothecin analogs, supported by experimental data from various studies.
Comparative Performance Data
The following tables summarize the in vitro performance of irinotecan and other camptothecin analogs in terms of cytotoxicity and their ability to induce DNA damage. The data is primarily derived from studies on human colon carcinoma HT-29 cells, providing a standardized baseline for comparison.
Table 1: In Vitro Cytotoxicity of Camptothecin Analogs
This table presents the 50% inhibitory concentration (IC50) values, a measure of drug potency where lower values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (nM) |
| SN-38 | HT-29 | 8.8[1][11] |
| (S)-(+)-Camptothecin | HT-29 | 10[11] |
| 9-aminocamptothecin (9-AC) | HT-29 | 19[1][11] |
| Topotecan (TPT) | HT-29 | 33[1][11] |
| Irinotecan (CPT-11) | HT-29 | > 100[1][11] |
| Irinotecan (CPT-11) | LoVo | 15,800[7][12] |
As the data indicates, SN-38, the active metabolite of irinotecan, is the most potent compound in this in vitro setting.[1][11] Irinotecan itself shows minimal activity, underscoring its role as a prodrug that requires metabolic conversion.[1][11]
Table 2: DNA Damage Potential of Camptothecin Analogs
The potency of the analogs in inducing DNA single-strand breaks (SSB) was measured by alkaline elution. The C1000 value represents the drug concentration required to produce 1000 rad-equivalents of DNA damage. Lower values signify greater DNA damaging potential.
| Compound | System | C1000 (µM) |
| SN-38 | Whole Cells (HT-29) | 0.037[11] |
| (S)-(+)-Camptothecin | Whole Cells (HT-29) | 0.051[11] |
| 9-aminocamptothecin (9-AC) | Whole Cells (HT-29) | 0.085[11] |
| Topotecan (TPT) | Whole Cells (HT-29) | 0.28[11] |
| Irinotecan (CPT-11) | Whole Cells (HT-29) | > 1[11] |
| SN-38 | Isolated Nuclei | 0.0025[11] |
| (S)-(+)-Camptothecin | Isolated Nuclei | 0.012[11] |
| 9-aminocamptothecin (9-AC) | Isolated Nuclei | 0.021[11] |
| Topotecan (TPT) | Isolated Nuclei | 0.44[11] |
| Irinotecan (CPT-11) | Isolated Nuclei | > 0.1[11] |
The results from the DNA damage assays are consistent with the cytotoxicity data, with SN-38 being the most potent compound in both whole cells and isolated nuclei.[11] The potency difference between SN-38 and the other analogs was even more pronounced in isolated nuclei compared to whole cells.[11]
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action for camptothecin analogs, a typical workflow for their in vitro evaluation, and the logical framework for a comparative study.
Caption: Mechanism of action for camptothecin analogs.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Logical framework for the comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods used to compare camptothecin derivatives in vitro.[1][11]
In Vitro Cytotoxicity Assay (Colony-Forming Assay)
This protocol is based on the methodology used to compare the cytotoxicity of camptothecin derivatives in human colon carcinoma HT-29 cells.[1][11]
-
Cell Culture: HT-29 cells are cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 6-well plates at a density of approximately 500 cells per well.[1]
-
Drug Exposure: After allowing the cells to attach for 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Irinotecan, SN-38, Topotecan).[1]
-
Incubation: The cells are exposed to the drugs for a defined period, for example, 24 hours.[1]
-
Colony Formation: Following drug exposure, the drug-containing medium is removed. Cells are washed and incubated in fresh, drug-free medium for a period that allows for colony formation, typically 10-14 days.[1]
-
Staining and Counting: The colonies are fixed with a substance like methanol (B129727) and stained with a solution such as crystal violet. Colonies containing 50 or more cells are then counted.[1]
-
Data Analysis: The survival fraction is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits colony formation by 50%, is determined by plotting the survival fraction against the drug concentration.[1]
DNA Single-Strand Break Assay (Alkaline Elution)
This protocol outlines the general steps for measuring DNA single-strand breaks induced by camptothecin analogs, a method used to generate the data in Table 2.[1][11]
-
Cell Radiolabeling: Cells are incubated with a radiolabeled DNA precursor, such as [¹⁴C]thymidine, for a sufficient time (e.g., 24 hours) to ensure the label is incorporated into the DNA.[1]
-
Drug Treatment: The radiolabeled cells are treated with the camptothecin analogs at various concentrations for a specific duration (e.g., 1 hour).[1]
-
Cell Lysis: The cells are harvested and carefully layered onto a filter (e.g., a polycarbonate filter). The cells are then lysed on the filter using a lysis solution containing a detergent like sodium dodecyl sulfate.[1]
-
DNA Elution: The DNA is eluted from the filter using an alkaline buffer (pH ~12) pumped at a constant, slow rate. The high pH denatures the DNA and allows single-stranded fragments to pass through the filter pores. The rate of elution is proportional to the number of single-strand breaks.
-
Sample Collection and Analysis: The eluate is collected in fractions over time. The radioactivity in each collected fraction and the radioactivity remaining on the filter are measured using a scintillation counter.[1]
-
Data Interpretation: The amount of DNA eluted over time is plotted. A faster elution rate for drug-treated cells compared to control cells indicates the presence of DNA single-strand breaks. The results are often quantified in "rad-equivalents" by comparing the elution rate to that produced by known doses of X-radiation.[11]
Topoisomerase I Cleavage Assay
This in vitro assay directly measures the ability of a compound to stabilize the cleavable complex between purified Topoisomerase I and a DNA substrate.[3]
-
Substrate Preparation: A DNA fragment (e.g., a plasmid or oligonucleotide) is radioactively labeled on one end (3'- or 5'-end labeling).
-
Reaction Mixture: The end-labeled DNA substrate is incubated with purified human Topoisomerase I in a suitable reaction buffer.
-
Drug Addition: The camptothecin analogs are added to the reaction mixture at various concentrations and incubated for a set period at 37°C.
-
Reaction Termination: The reaction is stopped by adding a detergent (e.g., SDS) and a protease (e.g., proteinase K). The detergent traps the covalent protein-DNA complex, and the protease digests the enzyme, leaving a small peptide covalently attached to the DNA at the cleavage site.[3]
-
Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to an X-ray film or a phosphor screen to visualize the radiolabeled DNA bands.
-
Data Interpretation: An increase in the intensity of smaller, cleaved DNA fragments in the presence of the drug indicates that the compound stabilizes the Topoisomerase I-DNA cleavable complex. The potency of different analogs can be compared by observing the concentration at which they produce a significant amount of cleaved DNA.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Irinotecan HCl Trihydrate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Irinotecan (B1672180) HCl trihydrate, a potent cytotoxic agent, are critical for ensuring the safety of laboratory personnel and minimizing environmental contamination. This document provides a comprehensive overview of the necessary procedures, from immediate safety measures to the final disposal of waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the hazardous nature of this compound.
Irinotecan HCl trihydrate and any materials that come into contact with it are classified as cytotoxic waste and must be handled with stringent safety precautions. This includes the use of appropriate personal protective equipment (PPE), designated handling areas, and specialized waste containers.
Immediate Safety and Handling
Before beginning any work with Irinotecan HCl trihydrate, it is crucial to have a designated area for its handling, preferably within a chemical fume hood or a biological safety cabinet, to prevent the dispersal of particles.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. This includes:
-
Gloves: Two pairs of chemotherapy-approved gloves are recommended.[2]
-
Gown: A disposable, lint-free gown with closed cuffs.[3]
-
Eye Protection: Safety goggles or a face shield.[3]
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[1][3]
Spill Management: In the event of a spill, immediate action is required to contain and decontaminate the area. Access to the spill area should be restricted.[1] For liquid spills, absorbent pads should be used to wipe up the material, while solids should be handled with wet gauze.[1] The area should then be cleaned three times with a detergent solution, followed by clean water.[1] All materials used in the cleanup must be disposed of as cytotoxic waste.[4]
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is a critical step in the disposal process. All items contaminated with Irinotecan HCl trihydrate must be treated as cytotoxic waste.[5]
| Waste Category | Description | Container Type |
| Solid Waste | Gloves, gowns, absorbent pads, empty vials, and other contaminated disposable labware. | Rigid, leak-proof, puncture-resistant container with a secure lid, lined with a yellow chemotherapeutic waste bag and clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[1][5] |
| Sharps Waste | Needles, syringes, and other contaminated sharp objects. | Puncture-proof sharps container, clearly labeled for cytotoxic sharps.[4][5] |
| Liquid Waste | Unused or expired solutions of Irinotecan HCl trihydrate. | Leak-proof, sealable container, clearly labeled as "Liquid Cytotoxic Waste".[6] |
Decontamination and Disposal Procedures
Surface Decontamination: Work surfaces and equipment should be decontaminated after handling Irinotecan HCl trihydrate. A multi-step process is recommended for effective cleaning.[7]
Final Disposal: The universally recommended method for the final disposal of cytotoxic waste, including that contaminated with Irinotecan HCl trihydrate, is high-temperature incineration .[3][6][8] This process ensures the complete destruction of the cytotoxic compounds.[6] It is imperative to engage a certified hazardous waste disposal vendor to transport and incinerate the waste in accordance with all federal, state, and local regulations.
Quantitative Data on Decontamination Efficacy
A study on the decontamination of stainless-steel surfaces deliberately contaminated with irinotecan provided the following efficacy data for different cleaning agents after a single decontamination step.[9][10]
| Decontamination Agent | Initial Contamination | % Contamination Eliminated (Single Step) | Limit of Detection (LOD) |
| 0.1% Sodium Hypochlorite | 1 µg | 100% | 0.003 ng/cm² |
| Quaternary Ammonium | 1 µg | 99.5% - 99.9% | 0.003 ng/cm² |
| Water | 1 µg | 99.5% - 99.9% | 0.003 ng/cm² |
Experimental Protocol: Surface Decontamination
The following is a general protocol for the decontamination of a stainless-steel work surface after handling Irinotecan HCl trihydrate.[7]
Materials:
-
Appropriate PPE (as described above)
-
Sterile, low-lint wipes
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Designated cytotoxic waste container
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the cytotoxic waste container.
-
Rinsing: Moisten a new wipe with sterile water and wipe the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe.
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step disinfects and removes any remaining chemical residues.
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove and dispose of all PPE in the designated cytotoxic waste container.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of Irinotecan HCl trihydrate waste.
Caption: Irinotecan HCl Trihydrate Disposal Workflow.
References
- 1. safety.caltech.edu [safety.caltech.edu]
- 2. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fermion.fi [fermion.fi]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. Evaluation of decontamination efficacy of four antineoplastics (ifosfamide, 5-fluorouracil, irinotecan, and methotrexate) after deliberate contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safeguarding Researchers: Essential Protocols for Handling Irinotecan HCl Trihydrate
Researchers and drug development professionals handling Irinotecan HCl trihydrate, a potent antineoplastic agent, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this hazardous compound.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the first line of defense against exposure to Irinotecan HCl trihydrate. All personnel must be trained in the proper donning and doffing of PPE.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves, such as double-layered nitrile or neoprene gloves, should be worn. Gloves must be inspected for integrity before each use.[1][2] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side shields.[1] A face shield may be required for splash hazards. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a P3 filter is necessary.[2] In some cases, a full-face respirator may be required if exposure limits are exceeded.[1] |
| Protective Clothing | A disposable, fluid-resistant gown or lab coat that closes in the back should be worn.[2] Consider disposable overalls and extra throwaway sleeves for dust-making work.[2] |
Operational and Disposal Plans
A comprehensive plan that covers the entire lifecycle of Irinotecan HCl trihydrate in the laboratory, from receiving to disposal, is critical for safety and compliance.
Step-by-Step Handling and Disposal Workflow:
-
Receiving and Storage:
-
Preparation and Handling:
-
All handling of Irinotecan HCl trihydrate should occur within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to minimize inhalation exposure.[2][4]
-
Before handling, assemble all necessary materials and equipment to avoid interruptions.
-
Avoid the formation of dust and aerosols.[1]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[5] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
-
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.[4]
-
For small spills, absorb the material with an inert, absorbent material.
-
For larger spills, contain the spill and prevent it from entering drains.[4]
-
Clean the spill area with a deactivating solution, such as sodium hypochlorite, followed by a thorough wash with soap and water.[6]
-
Collect all spill cleanup materials in a sealed, labeled hazardous waste container.[4]
-
-
Disposal:
-
All waste materials, including empty vials, contaminated PPE, and cleanup materials, must be disposed of as hazardous cytotoxic waste.[7]
-
Place all sharps, such as needles and syringes, in a designated sharps container.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
-
Experimental Workflow for Handling Irinotecan HCl Trihydrate
Caption: Workflow for the safe handling and disposal of Irinotecan HCl trihydrate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
